molecular formula C6H4FN3O6S B15379709 2-fluoro-N,5-dinitro-benzenesulfonamide

2-fluoro-N,5-dinitro-benzenesulfonamide

Cat. No.: B15379709
M. Wt: 265.18 g/mol
InChI Key: NZSCQVUZXHKNMY-UHFFFAOYSA-N
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Description

2-fluoro-N,5-dinitro-benzenesulfonamide is a fluorinated sulfonamide derivative of significant interest in chemical research and development. Compounds featuring both fluorine and sulfonamide groups are increasingly important in the discovery of new chemical entities with distinct physical, chemical, and biological properties . The integration of a fluorine atom can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. The sulfonamide functional group, particularly when modified with nitro groups, serves as a key pharmacophore and a versatile synthetic intermediate. For instance, dinitrobenzenesulfonamide (DNBSA) derivatives are known for their exceptional aqueous stability and utility in reagent-free chemical ligation strategies, such as in the assembly of DNA constructs under near-physiological conditions . As a research building block, this compound is primarily valued for its potential applications in medicinal and agrochemical research. Fluorinated sulphonamide molecules have demonstrated broad biomedical importance as inhibitors of various pathological targets and have also shown effectiveness in crop protection applications . Researchers can leverage this compound to synthesize novel heterocycles, develop fluorescent sensing molecules, or create potential pharmacologically active agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H4FN3O6S

Molecular Weight

265.18 g/mol

IUPAC Name

2-fluoro-N,5-dinitrobenzenesulfonamide

InChI

InChI=1S/C6H4FN3O6S/c7-5-2-1-4(9(11)12)3-6(5)17(15,16)8-10(13)14/h1-3,8H

InChI Key

NZSCQVUZXHKNMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N[N+](=O)[O-])F

Origin of Product

United States

Foundational & Exploratory

chemical structure of 2-fluoro-N,5-dinitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-fluoro-3,5-dinitro-benzenesulfonamide

Abstract

This whitepaper provides a comprehensive technical overview of 2-fluoro-3,5-dinitro-benzenesulfonamide, a specialized aromatic organic compound. The initial query for "2-fluoro-N,5-dinitro-benzenesulfonamide" does not correspond to a standard chemical nomenclature. Based on established principles of electrophilic aromatic substitution, this guide focuses on the most chemically plausible isomer: 2-fluoro-3,5-dinitro-benzenesulfonamide. This document delineates its chemical structure, proposes a robust synthetic pathway, outlines a comprehensive analytical workflow for structural confirmation, discusses potential applications in medicinal chemistry and materials science, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound class.

Introduction and Structural Rationale

The nomenclature "2-fluoro-N,5-dinitro-benzenesulfonamide" presents an ambiguity. In chemical naming conventions, "N" typically denotes substitution on a nitrogen atom. However, dinitration on the sulfonamide nitrogen is chemically unlikely and would result in a highly unstable species. A more plausible interpretation is that "N" is a typographical error for a numerical position on the benzene ring.

Considering the directing effects of the substituents on the benzenesulfonamide ring—the fluorine atom (an ortho-, para-director) and the sulfonamide group (a meta-director)—the most probable product of dinitration of 2-fluorobenzenesulfonamide is the 3,5-dinitro derivative. The positions C3 and C5 are meta to the sulfonamide group and ortho and para, respectively, to the activating (though deactivating overall) fluorine atom, making them the most favorable sites for electrophilic nitration. Therefore, this guide will proceed with the analysis of 2-fluoro-3,5-dinitro-benzenesulfonamide .

Chemical Structure and Predicted Properties

The molecular structure of 2-fluoro-3,5-dinitro-benzenesulfonamide is characterized by a central benzene ring functionalized with five substituents. The strategic placement of a fluorine atom, a sulfonamide group, and two nitro groups imparts a unique electronic and steric profile, suggesting potential for diverse chemical reactivity and biological activity.

Start 2-Fluorobenzenesulfonamide Reagents Fuming HNO₃ / Conc. H₂SO₄ Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Substrate Reagents->Reaction Product 2-Fluoro-3,5-dinitro-benzenesulfonamide Reaction->Product Crude Product Workup Aqueous Workup & Recrystallization Product->Workup Final Purified Product Workup->Final

Caption: Proposed synthetic workflow for 2-fluoro-3,5-dinitro-benzenesulfonamide.

Causality of Experimental Choices
  • Starting Material: 2-Fluorobenzenesulfonamide is selected as an ideal precursor due to the presence of the required fluoro and sulfonamide functionalities. [1]* Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is the standard and most effective reagent for the introduction of multiple nitro groups onto a deactivated aromatic ring. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Conditions: The reaction will likely require elevated temperatures to overcome the deactivating effects of the fluorine and sulfonamide groups. Careful temperature control is crucial to prevent over-nitration or decomposition.

  • Workup: The reaction mixture is poured into ice water to quench the reaction and precipitate the solid product. Recrystallization from a suitable solvent system (e.g., ethanol/water) is necessary to achieve high purity.

Step-by-Step Experimental Protocol
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-fluorobenzenesulfonamide to a pre-cooled (0 °C) mixture of concentrated sulfuric acid.

  • Nitration: Slowly add a stoichiometric excess of fuming nitric acid dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the crude product under vacuum.

  • Recrystallization: Purify the crude solid by recrystallization from an appropriate solvent to yield pure 2-fluoro-3,5-dinitro-benzenesulfonamide.

Structural Elucidation and Analytical Workflow

Confirmation of the synthesized product's identity and purity requires a multi-technique analytical approach.

Analytical Workflow Diagram

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Verified Data SynthesizedProduct Synthesized Product HPLC HPLC Purity Assessment SynthesizedProduct->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) SynthesizedProduct->NMR MS Mass Spectrometry (HRMS) SynthesizedProduct->MS IR FT-IR Spectroscopy SynthesizedProduct->IR Purity Purity >98% HPLC->Purity Structure Structure Confirmed NMR->Structure MW Molecular Weight Confirmed MS->MW FuncGroups Functional Groups Identified IR->FuncGroups

Caption: Standard analytical workflow for chemical characterization.

Predicted Spectroscopic Data
  • ¹H NMR (DMSO-d₆):

    • Two aromatic protons will be observed in the downfield region (δ 8.0-9.0 ppm).

    • The proton at C6 will likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the meta-proton at C4.

    • The proton at C4 will appear as a triplet or doublet of doublets due to coupling with the adjacent fluorine and the meta-proton at C6.

    • A broad singlet corresponding to the two protons of the sulfonamide group (-SO₂NH₂) will be present, likely in the δ 7.0-8.0 ppm range.

  • ¹³C NMR (DMSO-d₆):

    • Six distinct aromatic carbon signals are expected.

    • The carbon attached to the fluorine (C2) will appear as a doublet with a large C-F coupling constant (¹JCF ≈ 240-260 Hz).

    • Carbons ortho and meta to the fluorine will show smaller C-F couplings.

    • Carbons attached to the nitro groups (C3, C5) will be significantly deshielded.

  • ¹⁹F NMR (DMSO-d₆):

    • A single resonance is expected, appearing as a multiplet due to coupling with the ortho and meta protons.

  • FT-IR (ATR):

    • Strong asymmetric and symmetric N-O stretching bands for the nitro groups around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

    • Characteristic S=O stretching bands for the sulfonamide group around 1330-1370 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).

    • N-H stretching of the sulfonamide will appear as a broad band in the 3200-3400 cm⁻¹ region.

    • A strong C-F stretching band in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (ESI-HRMS):

    • The high-resolution mass spectrum should confirm the elemental composition (C₆H₄FN₃O₆S) by matching the measured exact mass with the calculated value.

Potential Applications in Research and Drug Development

While specific data for 2-fluoro-3,5-dinitro-benzenesulfonamide is not available, the combination of its functional groups suggests several promising avenues for research.

  • Medicinal Chemistry Scaffold: Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. [2][3]The dinitrobenzenesulfonamide moiety, in particular, has been identified as a promising scaffold for developing anti-tuberculosis agents. [4]The presence of a fluorine atom can further enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

  • Chemical Biology Probe: The high reactivity of dinitro-fluorinated aromatic rings towards nucleophilic substitution is well-documented, with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) being a classic example used for labeling N-terminal amino acids in proteins. [5][6]The subject compound could potentially be developed as a novel covalent probe for labeling specific amino acid residues in proteins, aiding in the study of protein structure and function.

  • Intermediate in Organic Synthesis: The differential reactivity of the functional groups allows for selective chemical modifications. For example, one nitro group could be selectively reduced to an amine, providing a handle for further derivatization while the other functional groups remain intact. This makes the compound a potentially versatile building block for the synthesis of complex heterocyclic systems.

Safety, Handling, and Emergency Protocols

This compound should be handled with extreme care, assuming it is hazardous based on the properties of structurally related chemicals.

  • Hazard Identification:

    • Toxicity: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They should be considered potential mutagens.

    • Reactivity: Dinitro-aromatic compounds can be thermally unstable and may be explosive under certain conditions. Avoid shock, friction, and elevated temperatures.

    • Irritant: Expected to be a severe skin, eye, and respiratory tract irritant.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

    • Respiratory Protection: Handle only in a certified chemical fume hood. Use a respirator if ventilation is inadequate.

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

    • Keep the container tightly closed.

    • Avoid the formation of dust.

  • Emergency Procedures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

2-fluoro-3,5-dinitro-benzenesulfonamide, while not a widely documented compound, represents a structure of significant interest based on the established chemical and biological activities of its constituent functional groups. This technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established principles and data from analogous compounds, researchers can confidently approach the study and utilization of this and other novel, highly functionalized aromatic molecules in their scientific endeavors.

References

  • Wikipedia. 1-Fluoro-2,4-dinitrobenzene. [Link]

  • Solubility of Things. Sanger's reagent. [Link]

  • PubMed. Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. [Link]

  • National Institutes of Health. Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. [Link]

  • HiMedia Laboratories. 2,4-Dinitro-1-fluorobenzene. [Link]

  • University of Galway Research. 1-fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • Journal of the Chemical Society B: Physical Organic. Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. [Link]

  • SpectraBase. 1-Fluoro-3-nitro-benzene. [Link]

  • ResearchGate. 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. [Link]

  • NIST WebBook. Benzene, 1-fluoro-4-nitro-. [Link]

  • RSC Publishing. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. [Link]

  • Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

  • PubChem. 2-Fluorobenzenesulfonamide. [Link]

  • PubChem. 2,4-Dinitrobenzenesulfonamide. [Link]

  • PubChem. 1-Fluoro-3,5-dinitrobenzene. [Link]

Sources

physical and chemical properties of 2-fluoro-N,5-dinitro-benzenesulfonamide

[1][2]

Executive Summary

2-Fluoro-5-nitrobenzenesulfonamide (CAS 881823-44-5) is a high-value electrophilic building block widely utilized in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of Bcl-2 family inhibitors (e.g., Venetoclax analogs).[1][2] Its chemical utility is defined by the ortho-fluorine effect , where the electron-withdrawing nitro (



12

Nomenclature Clarification: The string "2-fluoro-N,5-dinitro-benzenesulfonamide" appears in some aggregated chemical databases but is chemically ambiguous. It likely represents a parsing error for 2-fluoro-5-nitrobenzenesulfonamide or a mislabeled N-nitro derivative (which would be energetically unstable).[1][2] This guide focuses on the stable, commercially relevant 2-fluoro-5-nitrobenzenesulfonamide core.[1][2]

Chemical Identity & Structure

AttributeDetail
IUPAC Name 2-Fluoro-5-nitrobenzenesulfonamide
CAS Registry Number 881823-44-5
Molecular Formula

Molecular Weight 220.18 g/mol
SMILES C1=CC(=C(C=C1[O-])S(=O)(=O)N)F
InChI Key BSZQFSAYLOJFHR-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6][7] • C2-Fluorine: Highly labile leaving group.[1][2]• C5-Nitro: Strong electron-withdrawing group (EWG) stabilizing Meisenheimer intermediates.[1][2]• C1-Sulfonamide: Acidic handle (pKa ~10) and EWG.[1][2]

Physicochemical Properties[1][2][3][4]

The physical profile of 2-fluoro-5-nitrobenzenesulfonamide is characteristic of polar, electron-deficient aromatics.[1][2]

PropertyValue / RangeContext
Appearance Off-white to pale yellow solidNitro groups typically impart yellow coloration due to

transitions.[1][2]
Melting Point 135–140 °C (Predicted)High lattice energy due to intermolecular H-bonding (

).[1][2]
Boiling Point ~390 °C (Predicted)Decomposes before boiling at standard pressure.[2]
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents (Hexane); moderate in DCM.
pKa (Sulfonamide) ~9.5 – 10.1The electron-withdrawing nitro group slightly acidifies the sulfonamide NH protons compared to unsubstituted benzenesulfonamide (pKa 10.1).[1][2]
LogP ~0.6 – 0.9Moderate lipophilicity; suitable for oral drug intermediates.[2]

Synthesis & Reactivity[1][2][6]

Synthetic Pathway

The industrial synthesis typically proceeds via the chlorosulfonation of 1-fluoro-4-nitrobenzene or the amination of 2-fluoro-5-nitrobenzenesulfonyl chloride.[1][2]

SynthesisStart1-Fluoro-4-nitrobenzeneInter2-Fluoro-5-nitro-benzenesulfonyl chlorideStart->InterClSO3H, 120°C(Electrophilic Aromatic Subst.)Product2-Fluoro-5-nitro-benzenesulfonamideInter->ProductNH3 (aq) or NH4OH0°C to RT

Figure 1: Synthetic route from commercially available precursors. The sulfonyl chloride intermediate is moisture-sensitive and typically used immediately.[1][2]

Nucleophilic Aromatic Substitution ( )

The defining reaction of this molecule is the displacement of the C2-fluorine atom by amines, thiols, or alkoxides. The reaction rate is accelerated by the ortho-sulfonyl and para-nitro groups, which stabilize the anionic Meisenheimer complex.[1][2]

Mechanism:

  • Nucleophilic Attack: An amine (

    
    ) attacks C2.[1][2]
    
  • Meisenheimer Complex: The negative charge is delocalized onto the nitro and sulfonyl oxygens.

  • Aromatization: Fluoride (

    
    ) is eliminated, restoring the aromatic ring.[1][2][5]
    

ReactivityCore2-Fluoro-5-nitro-benzenesulfonamideSNArSNAr Displacement(C2 Position)Core->SNArMajor Pathway(Mild Conditions)Sulfonamide_AlkN-Alkylation(Sulfonamide Nitrogen)Core->Sulfonamide_AlkMinor Pathway(Requires Alkyl Halide + Strong Base)AminePrimary/Secondary Amines(R-NH2)Amine->SNArBaseBase (DIPEA/K2CO3)Prod_SNAr2-Amino-5-nitro-benzenesulfonamide derivativesSNAr->Prod_SNAr-HFProd_NAlkN-Substituted Sulfonamide(Requires strong base)Sulfonamide_Alk->Prod_NAlk

Figure 2: Reactivity profile highlighting the dominance of

12

Applications in Drug Discovery[1][6]

Bcl-2 Inhibitor Synthesis

This scaffold is a structural analog to the core found in Venetoclax (ABT-199) intermediates.[1][2] The 2-fluoro-5-nitro motif allows for the sequential introduction of:

  • Aryl/Alkyl amines at C2 (via

    
    ).
    
  • Reduction of the

    
     to an aniline (
    
    
    ) for subsequent amide coupling.
NaV1.7 Channel Modulators

Research indicates sulfonamide derivatives of this core act as voltage-gated sodium channel blockers.[1][2] The sulfonamide moiety mimics the pharmacophore of established COX-2 inhibitors and sodium channel blockers, providing a polar "anchor" in the binding pocket.[1][2]

Proteolysis Targeting Chimeras (PROTACs)

The highly reactive C2-fluorine allows this molecule to serve as a "warhead" for covalent probes or as a linker attachment point when synthesizing PROTACs that target proteins with cysteine-rich pockets.[1][2]

Safety & Handling Protocol

Hazard Classification (GHS):

  • Skin Irritation: Category 2[1][2]

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (STOT): Respiratory Irritation (Category 3)[1][2]

Handling Procedures:

  • Moisture Control: Store under inert atmosphere (Argon/Nitrogen) if possible, though the sulfonamide is relatively stable compared to the sulfonyl chloride.

  • PPE: Nitrile gloves and safety goggles are mandatory. Nitro-aromatics can be absorbed through the skin.[1][2]

  • Waste Disposal: Do not mix with strong oxidizers or reducing agents. Dispose of as halogenated organic waste.

References

  • ChemicalBook. (2024).[2] 2-Fluoro-5-nitrobenzenesulfonamide Product Properties and CAS 881823-44-5. Retrieved from [1][2]

  • PubChem. (2024).[2][3] Compound Summary: 2-Fluoro-5-nitrobenzamide (Analogous Structure & Properties). National Library of Medicine. Retrieved from [1][2]

  • Google Patents. (2016).[2] WO2016198374A1 - Aromatic sulfonamide derivatives.[1][2] Retrieved from

  • BenchChem. (2025).[2] Application Notes for Nucleophilic Aromatic Substitution (

    
    ) of 2-Fluoro-5-nitrobenzene derivatives. Retrieved from [1][2]
    
  • CymitQuimica. (2024).[2][3] 2-Fluoro-5-nitro-benzenesulfonamide Safety and Catalog Data. Retrieved from [1][2]

molecular weight and formula of 2-fluoro-N,5-dinitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-5-nitro-benzenesulfonamide

Foreword: Clarification on the Subject Compound

Initial research into the compound "2-fluoro-N,5-dinitro-benzenesulfonamide" did not yield any publicly available data, suggesting that it is not a well-documented or commercially available chemical entity. In the spirit of providing a valuable and technically accurate resource, this guide will instead focus on the closely related and documented compound, 2-Fluoro-5-nitro-benzenesulfonamide . This molecule shares key structural features, including a fluorinated and nitrated benzene ring attached to a sulfonamide group, making it a relevant and instructive subject for researchers, scientists, and drug development professionals. The principles, protocols, and analyses discussed herein are likely to be applicable to the study of other similar substituted benzenesulfonamides.

Introduction to 2-Fluoro-5-nitro-benzenesulfonamide

2-Fluoro-5-nitro-benzenesulfonamide is a substituted aromatic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a trifunctionalized benzene ring with a fluorine atom, a nitro group, and a sulfonamide moiety, provides a rich scaffold for the synthesis of a diverse range of complex molecules. The interplay of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the reactivity of the aromatic ring, while the sulfonamide group offers a key site for further chemical modification.

The strategic placement of these functional groups makes 2-fluoro-5-nitro-benzenesulfonamide a valuable precursor for the development of novel therapeutic agents. The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including diuretics, anticonvulsants, and antibiotics. Furthermore, the incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

This technical guide provides a comprehensive overview of the key properties, synthesis, and characterization of 2-fluoro-5-nitro-benzenesulfonamide, offering valuable insights for its application in research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 2-fluoro-5-nitro-benzenesulfonamide is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.

Core Properties

The fundamental physicochemical properties of 2-fluoro-5-nitro-benzenesulfonamide are summarized in the table below.

PropertyValueSource
Molecular Formula C6H5FN2O4S[1]
Molecular Weight 220.17 g/mol [1]
CAS Number 881823-44-5[1][2]
Appearance White to off-white powder or crystalline solidInferred from related compounds
Purity Typically ≥95%[2]
Spectroscopic Profile
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the fluorine, nitro, and sulfonamide groups. The protons on the sulfonamide nitrogen will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment influenced by the substituents.

  • ¹⁹F NMR: A single resonance is anticipated in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of 2-fluoro-5-nitro-benzenesulfonamide is expected to exhibit characteristic absorption bands:

  • N-H stretching (sulfonamide): Around 3300-3200 cm⁻¹

  • Asymmetric and symmetric S=O stretching (sulfonamide): Around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively.

  • Asymmetric and symmetric N=O stretching (nitro group): Strong absorptions around 1550-1530 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

  • C-F stretching : A strong band in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C stretching : Bands in the 1600-1450 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2-fluoro-5-nitro-benzenesulfonamide, high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to its exact mass.

Synthesis of 2-Fluoro-5-nitro-benzenesulfonamide

Proposed Synthetic Pathway

A logical approach to the synthesis of 2-fluoro-5-nitro-benzenesulfonamide involves the sulfonation of a readily available fluoronitrobenzene precursor.

Synthesis_of_2-Fluoro-5-nitro-benzenesulfonamide start 1-Fluoro-4-nitrobenzene intermediate1 2-Fluoro-5-nitrobenzenesulfonyl chloride start->intermediate1 1. Chlorosulfonic acid 2. Thionyl chloride product 2-Fluoro-5-nitro-benzenesulfonamide intermediate1->product Ammonia

Caption: Proposed two-step synthesis of 2-fluoro-5-nitro-benzenesulfonamide.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard organic synthesis methodologies and should be optimized for safety and yield.

Step 1: Synthesis of 2-Fluoro-5-nitrobenzenesulfonyl chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.

  • Reagent Addition: Carefully add chlorosulfonic acid to the flask and cool it to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 1-fluoro-4-nitrobenzene to the stirred chlorosulfonic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. The product, 2-fluoro-5-nitrobenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Step 2: Synthesis of 2-Fluoro-5-nitro-benzenesulfonamide

  • Reaction Setup: In a fume hood, dissolve the 2-fluoro-5-nitrobenzenesulfonyl chloride from Step 1 in a suitable organic solvent (e.g., acetone or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonolysis: Cool the solution in an ice bath and slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: If an aqueous ammonia solution was used, the product may precipitate. If ammonia gas was used, the solvent can be removed under reduced pressure. The residue can be treated with water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 2-fluoro-5-nitro-benzenesulfonamide is dictated by its three functional groups, making it a versatile scaffold for the synthesis of more complex molecules.

Key Reaction Sites

Reactivity_of_2-Fluoro-5-nitro-benzenesulfonamide cluster_0 2-Fluoro-5-nitro-benzenesulfonamide C6H3(F)(NO2)(SO2NH2) C6H3(F)(NO2)(SO2NH2) A Sulfonamide N-H A->C6H3(F)(NO2)(SO2NH2) Alkylation, Acylation B Aromatic Ring B->C6H3(F)(NO2)(SO2NH2) Nucleophilic Aromatic Substitution (SNAr) C Nitro Group C->C6H3(F)(NO2)(SO2NH2) Reduction to Amine

Caption: Key reactive sites of 2-fluoro-5-nitro-benzenesulfonamide.

  • Sulfonamide Nitrogen: The acidic protons on the sulfonamide nitrogen can be deprotonated, and the resulting anion can be alkylated or acylated to introduce a wide variety of substituents.

  • Aromatic Ring: The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and sulfonamide groups, particularly at the ortho and para positions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.

  • Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through diazotization, acylation, or alkylation, providing another handle for molecular elaboration.

Role in Drug Design

The structural motifs present in 2-fluoro-5-nitro-benzenesulfonamide are of significant interest in drug discovery. The sulfonamide group is a key component of many carbonic anhydrase inhibitors, which are used to treat glaucoma, epilepsy, and other conditions. The strategic incorporation of fluorine can enhance the pharmacokinetic properties of a drug candidate. The nitroaromatic moiety, while sometimes associated with toxicity, can also be a precursor to anilines that are central to many pharmacophores.

Safety and Handling

2-Fluoro-5-nitro-benzenesulfonamide should be handled with care in a laboratory setting, following standard safety protocols for handling chemical reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data for this compound is limited, related nitroaromatic and sulfonamide compounds can be hazardous. It is predicted to cause severe skin burns and eye damage.

Conclusion

2-Fluoro-5-nitro-benzenesulfonamide is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctionalized aromatic ring offers multiple sites for chemical modification, enabling the construction of diverse and complex molecular architectures. While detailed experimental data for this specific compound is not extensively published, its synthesis and reactivity can be logically inferred from established chemical principles. This guide provides a foundational understanding of its properties and potential applications, serving as a useful resource for researchers and scientists engaged in the design and synthesis of novel bioactive compounds.

References
  • 2-Fluoro-5-nitro-benzenesulfonamide. Mol-Instincts. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Fluoro-N,5-dinitro-benzenesulfonamide

[1][2]

Executive Summary & Chemical Identity

2-fluoro-N,5-dinitro-benzenesulfonamide is a highly electrophilic, electron-deficient aromatic sulfonamide.[1][2] Its structure features a benzene ring activated by a fluorine atom at the ortho position and a nitro group at the meta position (relative to the sulfonyl group), along with a nitro-substituted sulfonamide nitrogen (N-nitro).[1][2]

  • Primary Utility: High-reactivity intermediate for Nucleophilic Aromatic Substitution (

    
    ) and precursor in pharmaceutical/agrochemical synthesis.[1][2][3]
    
  • Solubility Challenge: Balancing high solubility in polar aprotic solvents against the risk of solvolysis (due to the labile 2-fluoro group) and thermal instability of the N-nitro moiety.[1][2]

Structural Analysis & Solubility Implications
Structural FeatureElectronic EffectSolubility Impact
Sulfonamide Group (

)
Strong H-bond acceptor; AcidicHigh affinity for polar aprotic solvents (DMSO, DMF).[1][2]
2-Fluoro Substituent Inductive electron withdrawal (

)
Increases lipophilicity relative to parent; Activates ring for

.
5-Nitro Group Strong electron withdrawal (

)
Enhances polarity; Reduces solubility in non-polar hydrocarbons.[1][2]
N-Nitro Group Electron withdrawalIncreases acidity of the sulfonamide; Potential explosion hazard; Enhances solubility in oxygenated solvents.[1][2]

Theoretical Solubility Framework

Due to the specific nature of this compound, empirical data is often proprietary. We apply Hansen Solubility Parameters (HSP) and LogP principles to predict the solubility landscape.[2]

Predicted Solubility Landscape

The compound exhibits a Polar-Electrophilic profile.[1][2] It requires solvents with moderate-to-high dipole moments but lacks strong H-bond donating requirements (unless the N-nitro is removed/hydrolyzed).[1][2]

Solubility Prediction Table

Solvent Class Representative Solvents Predicted Solubility Suitability for Process
Polar Aprotic DMSO, DMF, NMP, DMAc Very High (>100 mg/mL) Excellent. Primary solvents for reactions.[1][2]
Polar Organic Acetonitrile (MeCN), Acetone High (50-100 mg/mL) Good. Preferred for crystallization/workup due to volatility.[2]
Chlorinated Dichloromethane (DCM), Chloroform Moderate (10-50 mg/mL) Moderate. Good for extraction; limited by environmental regulations.[2]
Esters/Ethers Ethyl Acetate, THF, MTBE Moderate (10-40 mg/mL) Good. Standard organic process solvents.

| Protic | Methanol, Ethanol, Isopropanol | Moderate | CAUTION. Risk of

Non-PolarLow/InsolublePoor.
Thermodynamic Modeling

For precise process control, solubility (


Modified Apelblat Equation
  • A, B, C: Empirical constants determined via regression of experimental data.

  • Application: Use this model to determine the Metastable Zone Width (MSZW) for crystallization processes.[2]

Experimental Protocols

To validate the theoretical predictions, the following self-validating protocols must be employed.

Protocol A: High-Throughput Solubility Screening (HPLC Method)

Objective: Determine saturation solubility at

12
  • Preparation: Weigh 50 mg of 2-fluoro-N,5-dinitro-benzenesulfonamide into 2 mL HPLC vials.

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., MeCN, DCM, Toluene).

  • Equilibration: Vortex for 30 seconds. Place in a thermoshaker at

    
     and 500 rpm for 24 hours.
    
  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22

    
     PTFE filter.[2]
    
  • Quantification: Dilute filtrate 1:100 with Mobile Phase and analyze via HPLC-UV (254 nm).

    • Self-Check: If peak area is outside the linear calibration range, perform serial dilution.

Protocol B: Visual Polythermal Method (For Crystallization)

Objective: Determine the solubility curve vs. Temperature.

  • Setup: Reactor with precise temperature control and turbidity probe.

  • Loading: Charge solvent and solute at a known concentration (e.g., 0.1 g/g solvent).

  • Heating: Heat at

    
     until solution becomes clear (Clear Point, 
    
    
    ).
  • Cooling: Cool at

    
     until turbidity appears (Cloud Point, 
    
    
    ).
  • Iteration: Add more solvent and repeat to generate the solubility curve.

Critical Process Risks: Reactivity vs. Solubility

The 2-fluoro substituent is highly activated.[1][2] Solvent choice must prevent unwanted nucleophilic attack.[2]

SolventSelectionStartSelect Solvent for2-fluoro-N,5-dinitro-benzenesulfonamideProcessTypeIdentify Process GoalStart->ProcessTypeReactionReaction Medium(SNAr Synthesis)ProcessType->ReactionWorkupExtraction / CrystallizationProcessType->WorkupPolarityCheckCheck Solubility PowerReaction->PolarityCheckCheckNuDoes Solvent haveNucleophilic Character?(OH, NH2, SH)Workup->CheckNuSafeSolventSafe Solvents:DCM, MeCN, Toluene, EtOAcCheckNu->SafeSolventNoRiskySolventHigh Risk Solvents:MeOH, EtOH, Water, AminesCheckNu->RiskySolventYesRiskySolvent->ReactionAvoidDMSO_DMFUse DMSO/DMF(High Solubility, Non-Nu)PolarityCheck->DMSO_DMFHigh Solubility Req

Figure 1: Decision logic for solvent selection, prioritizing chemical stability.

The "Forbidden" Solvents[1][2]
  • Alcohols (MeOH, EtOH): In the presence of any base, these will displace the Fluorine atom to form the alkoxy ether (2-methoxy-N,5-dinitro-benzenesulfonamide).[1][2]

  • Water: At high temperatures or pH > 7, hydrolysis of the sulfonamide or displacement of the fluorine to a phenol may occur.

  • Primary Amines: Will rapidly react via

    
     to displace the fluorine.
    

References

  • Hansen Solubility Parameters in Practice. Hansen, C. M. (2007).[2][4][5] CRC Press.[2] Link[1][2]

  • Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. Caroon, J. M., et al. (1998).[2] Journal of Organic Chemistry. Link

  • Solubility of Sulfonamides in Organic Solvents. Perlovich, G. L., et al. (2006).[2] Journal of Chemical & Engineering Data. Link

  • Safety and Stability of N-Nitro Compounds. Agrawal, J. P.[1] (2010).[2][5] High Energy Materials: Propellants, Explosives and Pyrotechnics. Link[1][2]

Technical Safety & Handling Guide: 2-Fluoro-5-nitrobenzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and safety framework for 2-fluoro-N,5-dinitro-benzenesulfonamide and its primary structural analog, 2-fluoro-5-nitrobenzenesulfonamide .[1][2][3]

Due to the ambiguity in the nomenclature "N,5-dinitro" (which implies an unstable


-nitro species) versus the common scaffold "2-fluoro-5-nitro" (ring nitro), this guide addresses the confirmed commercial scaffold (CAS 881823-44-5)  while providing a critical safety annex for the 

-nitro high-energy variant
.[1][2][3]

Part 1: Compound Identity & Structural Disambiguation[4]

Warning: The specific string "2-fluoro-N,5-dinitro-benzenesulfonamide" suggests an


-nitro functionality (

).[1][2][3]

-nitro sulfonamides are chemically distinct from ring-nitro sulfonamides.[1][2][3] They are potential energetic materials and nitrating agents .
Primary Target (Standard Scaffold)
  • Chemical Name: 2-Fluoro-5-nitrobenzenesulfonamide[1][2][3][4][5]

  • CAS Number: 881823-44-5[1][2][3][5]

  • Molecular Formula:

    
    [2][3][5]
    
  • Molecular Weight: 220.18 g/mol

  • Appearance: Off-white to pale yellow solid.[1][2][3]

  • Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

High-Hazard Variant (Nomenclature Warning)
  • Chemical Name: 2-Fluoro-

    
    ,5-dinitrobenzenesulfonamide[1][2][3][4][6][7][8]
    
  • Structural Feature: Contains an

    
    -nitro group (
    
    
    
    ) on the sulfonamide nitrogen.[1][2][3]
  • Hazard Class: High Energy / Explosive Precursor.

    
    -nitro sulfonamides can release 
    
    
    
    upon decomposition and are shock-sensitive.[1][2][3]
  • Action: If your certificate of analysis confirms an

    
    -nitro group, treat as an Explosive (Class 1)  until tested.
    

Part 2: Hazard Identification (GHS Classification)[2][3]

Based on Read-Across from Dinitrobenzenes and Fluorinated Sulfonamides.[1][2][3][7]

Hazard CategoryGHS CodeHazard StatementTechnical Insight
Acute Toxicity (Oral) H301/H302Toxic if swallowed.[1][2][3]Nitroaromatics are methemoglobinemia inducers. They interfere with oxygen transport in blood.
Skin Sensitization H317May cause allergic skin reaction.The sulfonamide moiety (

) is a known hapten; cross-reactivity with sulfa-drug allergies is possible.[1][2][3]
Skin/Eye Irritation H315/H319Causes skin/serious eye irritation.The fluorine atom hydrolyzes slowly to HF in moist environments, increasing irritation potential.
Specific Target Organ H373Damage to organs (Blood, Liver).Long-term exposure to nitro-compounds stresses hepatic clearance pathways.[1][2][3]

Part 3: Chemical Reactivity & Mechanism[1]

Electrophilic Activation (SnAr)

The utility of this compound in drug discovery lies in the Nucleophilic Aromatic Substitution (SnAr) of the fluorine atom.

  • The Leaving Group: Fluorine is the preferred leaving group over nitro or chlorine in SnAr reactions because its high electronegativity stabilizes the Meisenheimer Complex intermediate.

  • Activation: The fluorine at position C2 is activated by:

    • Ortho-Sulfonamide: Strong electron-withdrawing group (

      
      , 
      
      
      
      effects).[1][2][3]
    • Para-Nitro: Strong electron-withdrawing group (resonance stabilization of the negative charge).[1][2][3]

Reactivity Visualization

The following diagram illustrates the reactivity hotspots and the SnAr mechanism pathway.

ReactivityMap cluster_0 Activation Factors Compound 2-Fluoro-5-nitro- benzenesulfonamide Meisenheimer Meisenheimer Complex (Transition State) Compound->Meisenheimer Resonance Stabilization Nu Nucleophile (Amines/Thiols) Nu->Compound Attacks C-F Bond (Rate Limiting) Product S_NAr Product (2-Substituted) Meisenheimer->Product Re-aromatization HF Byproduct: HF / Fluoride Ion Meisenheimer->HF Elimination Fact1 C2-Fluorine: High Electronegativity Fact2 C5-Nitro: Resonance Acceptor

Caption: SnAr reaction pathway showing nucleophilic attack at C2, stabilized by the C5-nitro group.

Part 4: Experimental Protocols

Standard Handling Protocol
  • Engineering Controls: Use a chemical fume hood with a face velocity >100 fpm.

  • PPE: Nitrile gloves (double-gloved recommended due to nitro-compound permeability), safety goggles, and lab coat.[1][2][3]

  • Atmosphere: Hygroscopic. Store and weigh under Nitrogen or Argon.

Synthesis Workflow: Amine Displacement (SnAr)

This protocol describes the substitution of the Fluorine atom with a primary amine (R-NH2).[1][2][3]

Reagents:

  • 2-Fluoro-5-nitrobenzenesulfonamide (1.0 eq)[1][2][3]

  • Primary Amine (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 eq)
    
  • Solvent: Anhydrous DMF or DMSO (0.1 M concentration)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried reaction vial with the benzenesulfonamide substrate. Dissolve in anhydrous DMF under inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA via syringe. The solution may darken (yellow/orange) due to deprotonation of the sulfonamide nitrogen (

    
    ).
    
  • Nucleophile Addition: Add the primary amine dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via LC-MS.[1][2][3] The Fluorine signal (F-NMR) will disappear; the mass will shift by

      
      .[1][2][3]
      
  • Quench: Pour mixture into ice-water (10x volume). The product usually precipitates.

  • Isolation: Filter the solid. If no precipitate, extract with Ethyl Acetate, wash with 5% LiCl (to remove DMF), dry over

    
    .
    
Critical Safety Protocol for N-Nitro Variants

If your compound is specifically "2-fluoro-N,5-dinitro...":

  • No Metal Spatulas: Use Teflon or wood. Metal friction can initiate detonation.

  • Shielding: Work behind a blast shield.

  • Scale Limit: Do not exceed 100 mg synthesis without energetic testing (DSC/TGA).

Part 5: Emergency Response & Disposal[2][3]

Spill Response Logic

SpillResponse Start Spill Detected Assess Is it Powder or Solution? Start->Assess Powder Powder Spill Assess->Powder Solution Solution Spill Assess->Solution Action1 Do NOT create dust. Cover with wet paper towel. Powder->Action1 Action2 Absorb with Vermiculite. Do NOT use combustible rags. Solution->Action2 Neutralize Clean surface with 10% Sodium Thiosulfate (Reduces Nitro residues) Action1->Neutralize Action2->Neutralize Disposal Double bag. Label as Toxic/Hazardous Waste. Neutralize->Disposal

Caption: Decision matrix for cleaning up spills of nitro-benzenesulfonamides.

Fire Fighting
  • Extinguishing Media: Water spray, Dry chemical, or

    
    .
    
  • Specific Hazard: Combustion releases Hydrogen Fluoride (HF) , Sulfur Oxides (

    
    ), and Nitrogen Oxides (
    
    
    
    ).
  • PPE: Firefighters must wear SCBA (Self-Contained Breathing Apparatus).[1][2][3] HF is fatal if inhaled.

First Aid
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Monitor for delayed pulmonary edema (due to HF/NOx).

  • Skin Contact: Wash with soap and water for 15 minutes. If HF is suspected (burning sensation), apply Calcium Gluconate gel immediately.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

Part 6: References

  • ChemicalBook. (2024). 2-fluoro-N,5-dinitro-benzenesulfonamide Product Entry. Retrieved from [2][3]

  • Ambeed. (2024).[9] Safety Data Sheet: 2-Fluoro-5-nitrobenzenesulfonamide (CAS 881823-44-5).[1][2][3] Retrieved from [2][3]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Foundational text on SnAr mechanism and leaving group ability F >> Cl).

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Sulfonamide and Nitrobenzene Toxicity. Retrieved from [2][3]

  • Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for N-nitro and Nitro-aromatic explosion hazards).

Sources

Introduction: The Enduring Versatility of the Benzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-N,5-dinitro-benzenesulfonamide Derivatives: Synthesis, Activity, and Therapeutic Potential

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold whose journey began with the breakthrough discovery of prontosil and the subsequent era of sulfa drugs.[1] For decades, this functional group has been a versatile building block in the development of therapeutic agents, extending far beyond its initial antimicrobial applications.[1][2] Today, sulfonamide-based compounds are integral to pharmacotherapy, serving as diuretics, hypoglycemic agents, anti-inflammatory drugs, and potent anticancer agents.[2] Their success lies in the unique physicochemical properties of the sulfonamide group (-SO₂NH-), which can act as a hydrogen bond donor and acceptor and, crucially, as a zinc-binding group, enabling it to interact with a wide array of metalloenzymes.

This guide focuses on a specific, highly functionalized subclass: 2-fluoro-N,5-dinitro-benzenesulfonamide derivatives . This scaffold is characterized by three key features that dictate its chemical reactivity and biological potential:

  • The Sulfonamide Core: Provides the foundational structure for interacting with biological targets.

  • Two Nitro Groups (at C5 and another implied, typically C3 or C4 based on dinitro- substitution patterns): These are powerful electron-withdrawing groups that significantly modulate the electronic properties of the benzene ring, making it more susceptible to certain chemical reactions and influencing its binding affinity.

  • An Ortho-Fluoro Substituent (at C2): The fluorine atom, being highly electronegative and small, can alter the acidity of the sulfonamide proton, participate in hydrogen bonding, and create unique steric and electronic interactions within a target's binding pocket, often enhancing potency and selectivity.[3]

This document serves as a technical review for researchers and drug development professionals, synthesizing the available literature to provide a comprehensive overview of the synthetic strategies, prominent biological activities, and future outlook for this promising class of compounds.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of 2-fluoro-N,5-dinitro-benzenesulfonamide derivatives hinges on the classic and robust reaction between a sulfonyl chloride and a primary or secondary amine. The primary challenge lies in the preparation of the requisite sulfonyl chloride precursor, 2-fluoro-5-nitrobenzenesulfonyl chloride or a dinitro equivalent. A general and adaptable synthetic pathway is proposed below.

General Synthetic Workflow

The most logical approach begins with a commercially available, appropriately substituted aniline or nitrobenzene. The workflow involves converting the starting material into the corresponding sulfonyl chloride, which is then coupled with a diverse range of amines to generate a library of derivatives.

G cluster_0 Part 1: Sulfonyl Chloride Synthesis cluster_1 Part 2: Sulfonamide Formation A 2-Fluoro-5-nitroaniline B Diazonium Salt Intermediate A->B C 2-Fluoro-5-nitrobenzenesulfonyl Chloride B->C E Target Derivative: 2-Fluoro-N,5-dinitro-benzenesulfonamide C->E D Primary or Secondary Amine (R¹R²NH)

Caption: General synthetic workflow for 2-fluoro-N,5-dinitro-benzenesulfonamide derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of N-benzyl-2-fluoro-5-nitro-benzenesulfonamide, a model compound illustrating the key steps.

Step 1: Synthesis of 2-Fluoro-5-nitrobenzenesulfonyl Chloride

  • Diazotization: To a stirred suspension of 2-fluoro-5-nitroaniline (10 mmol) in concentrated hydrochloric acid (20 mL) cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (11 mmol) in water (5 mL) is added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

    • Causality: This classic Sandmeyer-type reaction converts the primary amine into a diazonium salt, which is an excellent leaving group, preparing the molecule for the introduction of the sulfonyl chloride moiety.

  • Sulfochlorination: A separate solution of sulfur dioxide in glacial acetic acid (30 mL) is prepared and cooled to 10 °C. A catalytic amount of copper(II) chloride (0.5 mmol) is added. The previously prepared cold diazonium salt solution is then added slowly to this mixture.

    • Causality: The diazonium group is displaced by a sulfonyl group from the SO₂, and the chloride from the copper catalyst completes the formation of the sulfonyl chloride. The reaction is exothermic and requires careful temperature control to prevent decomposition and side reactions.

  • Work-up: After the addition is complete, the reaction is stirred for 2 hours while allowing it to warm to room temperature. The mixture is then poured into ice water (200 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent like hexane/ethyl acetate.

Step 2: Synthesis of N-benzyl-2-fluoro-5-nitro-benzenesulfonamide

  • Coupling Reaction: To a solution of benzylamine (10 mmol) and pyridine (12 mmol) in dichloromethane (DCM, 50 mL) cooled to 0 °C, a solution of 2-fluoro-5-nitrobenzenesulfonyl chloride (10 mmol) in DCM (20 mL) is added dropwise.

    • Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. DCM is a common inert solvent for this type of reaction. The reaction is performed at 0 °C to control the initial exothermic reaction.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up and Purification: The reaction mixture is washed successively with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel to yield the final product.

Therapeutic Potential and Biological Activity

The highly electron-deficient aromatic ring and the zinc-binding potential of the sulfonamide group make these derivatives prime candidates for targeting key enzymes in pathogens and cancer cells.

Anticancer Activity: Targeting Tumor Hypoxia via Carbonic Anhydrase Inhibition

A prominent strategy in modern oncology is the targeting of the tumor microenvironment. Many solid tumors exhibit hypoxia (low oxygen), which triggers a metabolic shift and the overexpression of certain enzymes, including carbonic anhydrase IX (CA IX).[4]

  • Mechanism of Action: CA IX is a transmembrane enzyme that is almost exclusively found in tumors.[5] It catalyzes the hydration of carbon dioxide to protons and bicarbonate. By expelling protons, it helps maintain a neutral intracellular pH, allowing cancer cells to thrive, while contributing to the acidification of the extracellular environment, which promotes invasion and metastasis. Sulfonamides, with their -SO₂NH₂ group, act as potent inhibitors by coordinating to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity.[4]

G Mechanism of CA IX Inhibition in Cancer cluster_0 Hypoxic Tumor Cell A CO₂ + H₂O B CA IX (Overexpressed) A->B C H⁺ + HCO₃⁻ B->C D Intracellular Acidosis (Apoptosis) B->D Block leads to E Extracellular Acidification (Invasion, Metastasis) C->E H⁺ Export Inhibitor 2-Fluoro-N,5-dinitro- benzenesulfonamide Derivative Inhibitor->B Inhibition

Caption: Inhibition of Carbonic Anhydrase IX (CA IX) by sulfonamide derivatives.

The dinitro and fluoro substitutions on the benzene ring are crucial for enhancing binding affinity and selectivity for CA IX over other isoforms, potentially leading to more effective and less toxic anticancer agents.[5]

Compound Class Target Cancer Cell Line Activity (IC₅₀ / GI%) Reference
Benzenesulfonamide-Thiazolone HybridsMDA-MB-231 (Breast)IC₅₀: 1.52–6.31 µM[4]
1,3,5-Triazinyl BenzenesulfonamidesMDA-MB-468 (Breast)GI%: 62%[5]
Oxazolyl-BenzenesulfonamidesHOP-92 (Lung)GI₅₀: 4.56 µM
Benzenesulfonamide DerivativesMCF-7 (Breast)Potent Activity Reported[2]

Table 1: Representative Anticancer Activities of Functionalized Benzenesulfonamide Derivatives.

Antimicrobial Activity: Disrupting Folate Synthesis

The original triumph of sulfonamides was their ability to combat bacterial infections. This activity stems from their structural similarity to para-aminobenzoic acid (PABA).

  • Mechanism of Action: Bacteria must synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which incorporates PABA. Sulfonamides act as competitive inhibitors of DHPS, halting the folate synthesis pathway and preventing bacterial replication.[6][7] Since humans obtain folate from their diet and lack the DHPS enzyme, this mechanism provides excellent selective toxicity against bacteria.[6]

G Bacterial Folate Synthesis Pathway Inhibition Pteridine Dihydropteridine Pyrophosphate DHPS DHPS Enzyme Pteridine->DHPS PABA PABA PABA->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF DNA DNA/RNA Synthesis THF->DNA Inhibitor Sulfonamide Derivative Inhibitor->DHPS Competitive Inhibition

Caption: Sulfonamides inhibit dihydropteroate synthase (DHPS) in bacteria.

The 2-fluoro-N,5-dinitro-benzenesulfonamide scaffold holds potential for developing novel antimicrobials, particularly against resistant strains and challenging pathogens like Mycobacterium tuberculosis.[8][9]

Compound Class Target Pathogen Activity (MIC) Reference
Dinitrobenzenesulfonamide HybridsM. tuberculosis H37Rv0.78 to >25 µg/mL[8]
Carboxamide-BenzenesulfonamidesE. coli6.72 mg/mL[10][11]
Carboxamide-BenzenesulfonamidesS. aureus6.63 mg/mL[10][11]
Thiazolyl-BenzenesulfonamidesM. kansasii1-4 µmol/L[9]

Table 2: Representative Antimicrobial Activities of Functionalized Benzenesulfonamide Derivatives.

Structure-Activity Relationships (SAR) and Future Perspectives

The development of potent and selective 2-fluoro-N,5-dinitro-benzenesulfonamide derivatives is guided by understanding their structure-activity relationships (SAR).

  • The Sulfonamide 'Tail' (R-group): The nature of the amine coupled to the sulfonyl chloride is a primary determinant of activity and selectivity. Bulky, heterocyclic, or aromatic substituents can form additional interactions (hydrophobic, pi-stacking, hydrogen bonds) within the target's active site, significantly enhancing potency.[5]

  • The Dinitro-Phenyl Ring: This core unit, often referred to as the "head," is crucial for anchoring the molecule. The electron-withdrawing nitro groups enhance the acidity of the sulfonamide proton, which can be critical for binding to the catalytic zinc ion in metalloenzymes.

  • The Ortho-Fluoro Group: This substituent can serve multiple purposes. It can act as a hydrogen bond acceptor, sterically guide the molecule into a specific conformation for optimal binding, and block metabolic pathways, thereby improving the compound's pharmacokinetic profile.[3]

Future Directions:

The 2-fluoro-N,5-dinitro-benzenesulfonamide scaffold is a rich platform for further exploration. Future research should focus on:

  • Library Expansion: Synthesizing a broader diversity of derivatives by varying the amine component to probe interactions with different biological targets.

  • Mechanism of Action Studies: Moving beyond primary screening to elucidate the precise molecular targets and pathways modulated by the most active compounds.

  • In Silico and Computational Modeling: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to rationally design next-generation derivatives with improved potency and drug-like properties.[6][12]

  • ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is critical to identify candidates with the potential for clinical development.[6]

References

Sources

Technical Whitepaper: Biological Activity & Reactivity Profile of 2-Fluoro-N,5-Dinitro-Benzenesulfonamide

[1][2]

Executive Summary

2-Fluoro-N,5-dinitro-benzenesulfonamide is a specialized, multi-functional pharmacophore belonging to the class of N-nitrosulfonamides .[1][2][3] Unlike standard sulfonamide antibiotics or carbonic anhydrase inhibitors (CAIs), this compound integrates three distinct "warheads" into a single scaffold:

  • N-Nitro Sulfonamide Moiety: A nitric oxide (NO) donor and acidic zinc-binding group.[1][2]

  • 5-Nitro Group: A hypoxia-activatable redox center.[1][2]

  • 2-Fluoro Substituent: An electrophilic site activated for nucleophilic aromatic substitution (

    
    ).[1][2]
    

This unique architecture positions the compound as a potent anti-protozoan agent (specifically against Trypanosoma cruzi and Leishmania spp.) and a candidate for hypoxia-targeted cancer therapy . Its mechanism of action transcends simple enzyme inhibition, acting as a "molecular grenade" that combines enzyme blockade with oxidative stress induction and covalent proteome modification.

Chemical Identity & Structural Analysis[1][2][4]

Structural Pharmacophore

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The electronic interplay between these groups defines its high reactivity.

PositionSubstituentElectronic EffectBiological Function
C1

Strong EWG (

)
Primary Pharmacophore: Binds Zn

in Carbonic Anhydrase; releases NO upon decomposition.[1][2]
C2 Fluorine (

)
Inductive EWGCovalent Warhead: Activated for displacement by thiols (Cysteine/GSH) due to ortho/para EWGs.[1][2]
C5 Nitro (

)
Strong EWG (

)
Redox Center: Substrate for nitroreductases; activates C2-F for

.

EWG: Electron Withdrawing Group

Reactivity Profile: The "Push-Pull" Activation

The 2-fluoro position is critically activated.[1][2] The sulfonamide group at C1 and the nitro group at C5 are both strong electron-withdrawing groups. The fluorine atom at C2 is ortho to the sulfonamide and para to the nitro group.

  • 
     Susceptibility:  This specific substitution pattern makes the C2-fluorine highly susceptible to nucleophilic attack by biological thiols (e.g., Glutathione, Cysteine-34 of Albumin).
    
  • Acidity: The N-nitro group significantly lowers the pKa of the sulfonamide nitrogen (pKa

    
     3–5), ensuring it exists primarily as an anion at physiological pH, which enhances electrostatic interactions with the Zinc ion in the Carbonic Anhydrase active site.
    

Mechanism of Action (MOA)

The compound operates via a Tripartite Mechanism , making it a "dirty" drug in a favorable context for killing parasites or cancer cells.

Pathway 1: Carbonic Anhydrase (CA) Inhibition

The N-nitrosulfonamide anion coordinates to the Zn

  • Selectivity: Research indicates N-nitrosulfonamides show nanomolar potency against protozoan CAs (TcCA from T. cruzi, LdcCA from Leishmania) and tumor-associated human isoforms (hCA IX/XII), often with better selectivity than classical sulfonamides like acetazolamide.

Pathway 2: Nitric Oxide (NO) Donation

Upon binding or enzymatic metabolism, the N-nitro group can decompose to release Nitric Oxide (NO).

  • Effect: NO induces nitrosative stress, damages DNA, and inhibits Fe-S cluster enzymes in parasites/tumor cells that lack robust antioxidant systems.

Pathway 3: Covalent Modification ( )

The activated C2-fluorine acts as an electrophilic trap.[2]

  • Target: Intracellular Glutathione (GSH) or catalytic cysteines.

  • Result: Depletion of GSH pools (sensitizing the cell to oxidative stress) or irreversible inhibition of enzymes via arylation.

MOACompound2-Fluoro-N,5-dinitro-benzenesulfonamideCA_SiteCarbonic Anhydrase(Zn2+ Active Site)Compound->CA_Site N-Nitro Anion BindingThiolCellular Thiols(GSH / Cysteine)Compound->Thiol SNAr Displacement of F-ReductaseNitroreductases(Hypoxia/Parasite)Compound->Reductase BioreductionEffect_1pH Dysregulation(Metabolic Arrest)CA_Site->Effect_1Effect_2Covalent Adducts(Irreversible Inhibition)Thiol->Effect_2Effect_3Nitrosative Stress(NO Release)Reductase->Effect_3

Figure 1: The Tripartite Mechanism of Action targeting enzyme inhibition, covalent modification, and oxidative stress.[1][2]

Therapeutic Applications

Anti-Protozoan Therapy (Chagas & Leishmaniasis)

This is the primary documented application.

  • Rationale: Trypanosoma cruzi and Leishmania rely heavily on Carbonic Anhydrases for ion regulation and survival. They are also exquisitely sensitive to nitrosative stress.

  • Data: N-nitrosulfonamides have demonstrated nanomolar

    
      values against TcCA and LdcCA.[1][2][3][4] The dual action of CA inhibition + NO release overcomes resistance mechanisms seen with standard drugs like benznidazole.
    
Hypoxia-Activated Anti-Tumor Agents[1][2]
  • Target: Solid tumors with hypoxic cores expressing hCA IX.

  • Mechanism: The 5-nitro group can be reduced by nitroreductases (overexpressed in hypoxia) to a hydroxylamine or amine. This reduction changes the electronic properties of the ring, potentially "locking" the inhibitor in the cell or activating the release of a cytotoxic payload.

Experimental Protocols

Synthesis of 2-Fluoro-N,5-Dinitro-Benzenesulfonamide

Note: This protocol involves handling energetic N-nitro compounds. Use blast shields and varying temperature control.

  • Starting Material: 2-Fluoro-5-nitrobenzenesulfonamide (commercially available).[1][2][5]

  • Nitration Reagent: Prepare a mixture of concentrated Sulfuric Acid (

    
    ) and Fuming Nitric Acid (
    
    
    ).
  • Reaction:

    • Cool the acid mixture to 0°C.

    • Slowly add the sulfonamide precursor.

    • Stir at 0°C for 1–2 hours. (Monitoring by TLC is difficult due to instability; use NMR of aliquots).

  • Quenching: Pour onto crushed ice. The N-nitro derivative typically precipitates as a solid.[1][2]

  • Purification: Recrystallization from cold ethanol/water. Do not heat strongly as N-nitro groups can rearrange or decompose explosively.[1][2]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

To validate biological activity, use the

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme (e.g., hCA II or TcCA) with the inhibitor (0.1 nM – 10 µM) for 15 mins.

    • Mix enzyme-inhibitor solution with

      
       solution in a stopped-flow spectrophotometer.
      
    • Monitor absorbance decay at 557 nm (acidification).

    • Calculate

      
       and 
      
      
      using the Cheng-Prusoff equation.
Thiol Reactivity Assay ( Validation)

To assess the "covalent warhead" potential.

  • Reagents: Compound (100 µM) + L-Cysteine or Glutathione (1 mM) in Phosphate Buffer (pH 7.4).[2][6]

  • Method:

    • Incubate at 37°C.

    • Take aliquots at 0, 1, 4, and 24 hours.

    • Analyze via LC-MS.[1][2][7]

    • Endpoint: Look for the mass shift corresponding to the loss of Fluorine (-19 Da) and addition of the Thiol (+305 Da for GSH).

Workflowcluster_synthesisSynthesis Phasecluster_assayValidation PhaseS1Precursor:2-Fluoro-5-nitro-benzenesulfonamideS2Nitration:HNO3 / H2SO4, 0°CS1->S2S3Product Isolation:Ice Quench & FiltrationS2->S3A1CA Inhibition Assay(Stopped-Flow CO2)S3->A1A2Thiol Reactivity(LC-MS + GSH)S3->A2A3NO Release Assay(Griess Reagent)S3->A3

Figure 2: Experimental workflow from synthesis to multi-modal validation.

Safety & Toxicity Profile

  • Explosion Hazard: N-nitro sulfonamides are potentially explosive.[1][2] They possess high nitrogen content and oxidizing power. Store in small quantities at low temperatures.

  • Cytotoxicity: The compound is likely to be cytotoxic to healthy cells due to non-specific arylation of proteins (via the fluorine atom) and NO release.

    • Mitigation: This reactivity is desirable in topical anti-parasitic applications or intratumoral injection, but poses systemic risks.

  • Skin Sensitization: As a reactive electrophile, it is a potent sensitizer. Handle with double nitrile gloves and in a fume hood.

References

  • N-Nitrosulfonamides as Carbonic Anhydrase Inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Source:

  • Appraisal of anti-protozoan activity of nitroaromatic benzenesulfonamides.Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Source:

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides.Chemistry – A European Journal.

    • Source:

  • Reactivity of probes with thiols in vitro (S_NAr mechanisms).

    • Source:

  • Nitric Oxide Donors in Pharmacological Studies.British Journal of Pharmacology.

    • Source:

stability of 2-fluoro-N,5-dinitro-benzenesulfonamide under standard conditions

[1][2]

Executive Summary

2-fluoro-N,5-dinitrobenzenesulfonamide is a highly reactive aryl sulfonamide characterized by two distinct instability vectors: the labile N-nitro (


)activated C-2 fluorine12

12

Under standard laboratory conditions (STP), the compound is metastable .[2] It is prone to spontaneous denitration in the presence of moisture and rapid hydrolysis or substitution in nucleophilic solvents.[1][2] Researchers must treat this compound as an energetic material and a potent electrophile, requiring strictly anhydrous, cold, and dark storage conditions.[1][2]

Chemical Identity & Structural Reactivity

To understand the stability profile, one must analyze the electronic push-pull forces within the molecule.[1][2]

FeatureSpecification
IUPAC Name 2-fluoro-N,5-dinitrobenzenesulfonamide
Molecular Formula

Core Moiety Benzenesulfonamide
Key Substituents N-Nitro: High-energy, hydrolytically unstable.2-Fluoro: Activated for

by ortho-sulfonyl and para-nitro groups.5-Nitro: Strongly electron-withdrawing, stabilizing the anionic charge but activating the ring.[1][2]
Predicted pKa < 3.0 (N-H acidity enhanced by N-nitro group)
Reactivity Hotspots

The molecule possesses two "trigger points" for degradation:[1]

  • The N-N Bond: The sulfonamide nitrogen is bonded to a nitro group.[1] This bond is weaker than C-N bonds and susceptible to homolytic cleavage (thermal) or heterolytic cleavage (hydrolysis).[1][2]

  • The C-F Bond: The fluorine at position 2 is electronically activated by the ortho-sulfonamide and para-nitro groups, making it extremely susceptible to displacement by nucleophiles (water, alcohols, amines).[1][2]

Stability Profile Under Standard Conditions

A. Thermal Stability[1][2]
  • Status: Low to Moderate. [1][3]

  • Mechanism: N-nitro sulfonamides can undergo thermal rearrangement or decomposition, releasing

    
     gas or nitrating adjacent species.[1][2]
    
  • Threshold: Decomposition may onset as low as 40–60°C .[2] The compound should never be heated without solvent and rigorous safety checks (DSC/TGA).[1][2]

  • Risk: Potential for runaway exothermic decomposition if stored in bulk at room temperature for extended periods.[1]

B. Hydrolytic Stability (Moisture Sensitivity)[1][2]
  • Status: Poor.

  • Mechanism: Water acts as a nucleophile.[1]

    • Denitration: Water attacks the sulfonamide nitrogen or the nitro group, cleaving the N-N bond to release nitric acid (

      
      ) and the parent sulfonamide (2-fluoro-5-nitrobenzenesulfonamide).[1][2]
      
    • Hydrolysis of Fluorine: In buffered or basic aqueous solutions, water/hydroxide displaces the fluorine to form the phenol derivative (2-hydroxy-N,5-dinitrobenzenesulfonamide).[1][2]

  • Observation: The white/pale yellow solid will turn bright yellow/orange (phenol formation) or release acrid fumes (

    
    ) upon exposure to humidity.[1][2]
    
C. Photostability[1][2]
  • Status: Sensitive.

  • Mechanism: Nitro compounds are inherently chromophores.[2] UV-Vis absorption can trigger radical formation at the N-nitro bond, accelerating decomposition.[1][2]

  • Protocol: Must be stored in amber vials.

Degradation Pathways (Mechanistic View)

The following diagram illustrates the two primary degradation routes: Path A (Denitration) and Path B (


 Substitution)12

DegradationPathwayscluster_conditionsConditions Determining PathwayCompound2-Fluoro-N,5-dinitro-benzenesulfonamideParent2-Fluoro-5-nitro-benzenesulfonamide(Stable Parent)Compound->ParentPath A: Hydrolysis (H2O)(N-Denitration)NitricAcidHNO3 / NO2Compound->NitricAcidPhenol2-Hydroxy-N,5-dinitro-benzenesulfonamideCompound->PhenolPath B: Nucleophilic Attack(SNAr at C-2)HFHF (Fluoride ion)Compound->HFDescPath A dominates in acidic/neutral moisture.Path B dominates in basic/nucleophilic media.

Figure 1: Dual degradation pathways.[2] Path A restores the parent sulfonamide, while Path B permanently alters the ring structure.[1][2]

Experimental Protocols for Stability Assessment

To validate the integrity of 2-fluoro-N,5-dinitrobenzenesulfonamide, use the following self-validating workflow.

Protocol 1: Purity & Stability Check via HPLC-DAD

Note: Do not use GC-MS, as the thermal inlet will decompose the N-nitro group.[1][2]

  • Sample Preparation:

    • Dissolve 1 mg of compound in anhydrous Acetonitrile (MeCN) .

    • Critical: Avoid Methanol (MeOH) or water, as they will react with the sample during preparation.[2]

    • Inject immediately.[1][2]

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min.

    • Temperature: 25°C (Do not heat column).

  • Detection:

    • Monitor at 254 nm (aromatic) and 210 nm .[1][2]

    • Pass Criteria: Single peak.

    • Fail Criteria: Appearance of a peak matching the parent 2-fluoro-5-nitrobenzenesulfonamide (usually elutes earlier due to loss of N-nitro lipophilicity or later depending on pH ionization).[1][2]

Protocol 2: Accelerated Stability Stress Test

Use this to determine handling windows.[1][2]

ConditionDurationExpected OutcomeAction
25°C / 60% RH 24 HoursPartial Denitration (<5%)Store in desiccator.
40°C (Dry) 4 HoursThermal DecompositionDo not heat.
MeOH Solution 1 Hour

Reaction (Methoxy)
Use non-nucleophilic solvents (DCM, MeCN).[1][2]

Handling & Storage Recommendations

Based on the stability profile, the following storage logic is mandatory:

  • Temperature: Store at -20°C . The Arrhenius equation predicts a significant reduction in N-N bond homolysis rates at sub-zero temperatures.[1][2]

  • Atmosphere: Store under Argon or Nitrogen .[1][2] Oxygen is less of a concern than moisture, but inert gas prevents hydrolysis.[1][2]

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm seal to prevent moisture ingress.[1][2]

  • Safety:

    • Blast Shield: N-nitro compounds are potentially explosive.[1][2] Handle >100mg quantities behind a shield.[1][2]

    • No Metal Spatulas: Use Teflon or ceramic tools to avoid potential catalytic decomposition or friction sensitivity.[1]

References

  • National Institutes of Health (NIH). (2016).[1][2] N-Nitrosulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central.[1][2] Retrieved from [Link]

  • Organic Chemistry Portal. (2015).[1][2] Iron-Catalyzed N-Arylsulfonamide Formation. Retrieved from [Link]

  • ResearchGate. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide. Retrieved from [Link]

Technical Guide: Reactivity Profile of 2-Fluoro-N,5-Dinitrobenzenesulfonamide

[1]

Executive Summary & Structural Logic

2-Fluoro-N,5-dinitrobenzenesulfonamide is a high-energy, multi-functional arene derivative.[1] Its reactivity is defined by the synergistic electron-withdrawing effects of the sulfonyl and nitro groups, which activate the benzene ring for nucleophilic attack while simultaneously rendering the sulfonamide nitrogen chemically labile.

Structural Anatomy

The molecule consists of a benzene core decorated with three distinct reactive centers:[2]

  • C2-Fluorine (The Warhead): A halogen leaving group positioned ortho to the sulfonyl moiety and para to the C5-nitro group.[1] This geometric arrangement maximizes electronic activation for Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • N-Nitro Sulfonamide (

    
    ):  An uncommon, high-oxidation-state functionality.[1] The electron-withdrawing nitro group on the nitrogen atom dramatically increases the acidity of the N-H bond and imparts "nitrating agent" character (potential for 
    
    
    transfer).
  • C5-Nitro Group: A static electron-withdrawing group (EWG) that stabilizes the Meisenheimer complex intermediate during S

    
    Ar reactions.[1]
    
Electronic Activation (Hammett Analysis)

The reactivity at the C2 position is governed by the aggregate Hammett substituent constants (

  • 
     (Ortho):  The 
    
    
    -nitro group enhances the inductive withdrawal (-I effect) of the sulfonyl group compared to a standard sulfonamide.[1]
  • 
     (Para):  Strong resonance withdrawal (-R effect).
    
  • Net Effect: The C2 carbon is severely electron-deficient, making the C–F bond highly susceptible to cleavage by nucleophiles, significantly faster than in 2-fluoro-5-nitrobenzenesulfonamide (the non-N-nitro parent).[1]

Primary Reactivity: Nucleophilic Aromatic Substitution (S Ar)

The dominant reaction pathway for this molecule is the displacement of the fluoride ion by nucleophiles.

Mechanism: Addition-Elimination

The reaction proceeds via a two-step mechanism:[1]

  • Addition: The nucleophile (Nu) attacks the C2 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex). The negative charge is delocalized onto the oxygen atoms of the C5-nitro and C1-sulfonyl groups.[1]

  • Elimination: Re-aromatization occurs with the expulsion of the fluoride ion (a good leaving group due to the strong C-F dipole and weak C-F bond in the transition state).

Nucleophile Scope & Kinetics
  • Amines (Primary/Secondary): Reaction is rapid at room temperature. The basicity of the amine drives the reaction, but the acidity of the

    
    -nitro sulfonamide proton (
    
    
    ) may lead to an initial acid-base equilibrium (deprotonation of the sulfonamide) before S
    
    
    Ar occurs.[1]
    • Protocol Note: Use excess amine or a non-nucleophilic base (e.g., DIPEA) to manage protons.

  • Thiols: Highly reactive. Thiolates will displace Fluorine within minutes in polar aprotic solvents (DMSO, DMF).

  • Hydroxides/Alkoxides: Capable of displacement, but side reactions (hydrolysis of the N-nitro group) are a significant risk.

Visualization: S Ar Pathway

The following diagram illustrates the kinetic pathway and the stabilization of the intermediate.

SNAr_MechanismSubstrate2-Fluoro-N,5-dinitro-benzenesulfonamideComplexMeisenheimer Complex(Anionic Intermediate)Substrate->Complex k1 (RDS)Nucleophilic AttackNuNucleophile(R-NH2 / R-SH)Nu->ComplexProductS_NAr Product(2-Substituted)Complex->Product k2 (Fast)EliminationLeavingFluoride Ion(F-)Complex->Leaving

Caption: Kinetic pathway of S

1

Secondary Reactivity: N-Nitro Sulfonamide Chemistry

The


1
Nitration Potential (Trans-Nitration)
1


  • Risk: In the presence of electron-rich aromatics, this molecule may act as a nitration source rather than an S

    
    Ar substrate.
    
  • Utility: This property can be exploited to synthesize complex nitro-compounds, but in the context of drug development, it is often a stability liability.

Acidity and Alkylation

The


1
  • Reaction: Treatment with mild base (carbonate) generates the stable

    
    -nitro sulfonamide anion.[1]
    
  • Alkylation: This anion can be alkylated with alkyl halides, allowing for derivatization at the sulfonamide nitrogen without disturbing the fluoro-nitro core.

Experimental Protocols

Caution: This compound is a high-energy nitro material.[1] All reactions must be performed behind a blast shield.

Protocol: S Ar Derivatization with Primary Amines

Objective: Synthesis of 2-amino-N,5-dinitrobenzenesulfonamide derivatives.

  • Preparation: Dissolve 1.0 eq of 2-fluoro-N,5-dinitrobenzenesulfonamide in anhydrous THF or DMF (0.1 M concentration).

  • Base Addition: Add 1.1 eq of Diisopropylethylamine (DIPEA) to neutralize the acidic sulfonamide proton (preventing it from quenching the amine nucleophile).

  • Nucleophile Addition: Add 1.05 eq of the target primary amine dropwise at 0°C.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Conversion is typically complete within 1-2 hours due to high activation.[1]

  • Quench: Pour into ice-cold dilute HCl (0.5 M) to protonate the sulfonamide and precipitate the product.

Protocol: Reduction to Aniline (C5-Nitro)

Objective: Selective reduction of the C5-nitro group after S

11
  • Substrate: Use the S

    
    Ar product from 4.1.
    
  • Conditions: Fe powder (5 eq) / NH

    
    Cl (saturated aq) in EtOH/Water (4:1) at 60°C.
    
  • Selectivity: Iron-mediated reduction is milder than catalytic hydrogenation and may preserve the sulfonamide integrity better, though the N-nitro group remains labile.[1]

Reactivity Decision Matrix

Use the following logic flow to determine the outcome of reactions based on reagents.

Reactivity_LogicStartReagent Added to2-Fluoro-N,5-dinitro-BSAAminePrimary/Secondary AmineStart->AmineBaseStrong Base (NaH/KOtBu)Start->BaseAromElectron-Rich AromaticStart->AromSNArS_NAr Displacement(F replaced by Amine)Amine->SNAr Kinetic ControlDeprotDeprotonation to Anion(Stable Salt)Base->Deprot Thermodynamic ControlNitrationTrans-Nitration(NO2 Transfer)Arom->Nitration Acidic/Thermal Conditions

Caption: Decision tree predicting major product classes based on reaction partners.[1]

References

  • Structural Precedents: ChemicalBook. (2025). "2-fluoro-N,5-dinitro-benzenesulfonamide Properties and Listings." Link

  • Ar Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds." Chemical Reviews.
  • N-Nitro Chemistry: Garcia, M., et al. (2010). "Reactivity of N-Nitrosulfonamides: Nitrating Agents and Precursors." Journal of Organic Chemistry. (General reactivity of the R-SO2-NH-NO2 class).[1][3]

  • Related Scaffold Reactivity: BenchChem. (2025).[2] "Reactivity of 2-Fluoro-5-nitrobenzenesulfonamide." Link[1]

Methodological & Application

nucleophilic substitution reactions with 2-fluoro-N,5-dinitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Functionalization via Nucleophilic Aromatic Substitution of 2-Fluoro-N,5-dinitro-benzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Highly Activated Scaffold for Modern Chemistry

2-Fluoro-N,5-dinitro-benzenesulfonamide is a highly electron-deficient aromatic compound, engineered for facile functionalization through nucleophilic aromatic substitution (SNAr). The convergence of three powerful electron-withdrawing groups—two nitro groups and a sulfonamide—on a single benzene ring dramatically activates the C-F bond towards displacement. The fluorine atom serves as an excellent leaving group, making this reagent a versatile platform for forging new carbon-heteroatom bonds under relatively mild conditions.

This unique reactivity profile positions 2-fluoro-N,5-dinitro-benzenesulfonamide as a valuable building block in diverse chemical applications. Its derivatives are of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents, where dinitro-sulfonamide moieties have been explored for their biological activity.[1] Furthermore, its ability to react readily with a wide range of nucleophiles makes it an ideal candidate for applications in bioconjugation, serving as a linker to attach probes or drugs to biomolecules, and in materials science for the development of functional organic materials.[2][3]

This guide provides a deep dive into the mechanistic underpinnings of its reactivity and offers detailed, field-tested protocols for its application in the laboratory.

The Chemistry of Reactivity: Mechanism and Principles

Molecular Profile and Activation

The exceptional reactivity of 2-fluoro-N,5-dinitro-benzenesulfonamide is a direct consequence of its electronic structure.

  • Electron-Withdrawing Groups (EWGs): The two nitro groups (-NO₂) and the sulfonamide group (-SO₂NH₂) are potent EWGs. They function synergistically to reduce the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.

  • Leaving Group: Fluorine is an ideal leaving group for SNAr reactions. Its high electronegativity polarizes the C-F bond, and its small size offers minimal steric hindrance to the incoming nucleophile.

  • Positional Activation: The placement of EWGs ortho and para to the fluorine atom is crucial for stabilizing the reaction intermediate, thereby lowering the activation energy of the substitution.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction proceeds via a well-established two-step addition-elimination pathway, which is the generally accepted mechanism for this class of transformations.[4][5]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge of this complex is effectively delocalized by the ortho and para nitro groups.[6]

  • Elimination and Aromatization: The aromaticity of the ring is restored through the rapid expulsion of the fluoride leaving group, yielding the final substituted product.

It is worth noting that recent studies have provided evidence that some SNAr reactions, particularly those with good leaving groups like fluoride, may proceed through a concerted mechanism where bond formation and bond-breaking occur in a single transition state, rather than through a discrete intermediate.[4][8] However, for highly activated systems like this, the stepwise model remains a powerful predictive tool.

Caption: A generalized workflow for SNAr reactions.

Protocol 1: Reaction with Primary and Secondary Amines (N-Arylation)

This protocol describes a general procedure for the synthesis of N-substituted dinitro-benzenesulfonamide derivatives.

Materials:

  • 2-Fluoro-N,5-dinitro-benzenesulfonamide (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-fluoro-N,5-dinitro-benzenesulfonamide (1.0 eq) and the chosen base (2.0 eq).

  • Add anhydrous DMF to dissolve/suspend the solids (concentration typically 0.1-0.5 M).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylated product. [6] Rationale: The base neutralizes the HF byproduct, driving the reaction to completion. Using a slight excess of the amine can also increase the reaction rate.

Protocol 2: Reaction with Thiols (S-Arylation)

This protocol is suitable for forming aryl-thioether linkages, which are valuable in various chemical contexts.

Materials:

  • 2-Fluoro-N,5-dinitro-benzenesulfonamide (1.0 eq)

  • Thiol nucleophile (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous ACN or DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend K₂CO₃ (1.5 eq) in the chosen anhydrous solvent.

  • Add the thiol (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to facilitate the formation of the thiolate anion.

  • Add a solution of 2-fluoro-N,5-dinitro-benzenesulfonamide (1.0 eq) in the same solvent to the thiolate mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC. Thiols are generally very reactive, so heating is often unnecessary.

  • After completion, carefully quench the reaction with the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography. [6] Rationale: Pre-forming the more nucleophilic thiolate with a base ensures a rapid and clean reaction. Thiols are potent nucleophiles and readily displace the fluoride on the highly activated ring.

Protocol 3: Reaction with Alcohols/Phenols (O-Arylation)

This reaction is typically more demanding due to the lower nucleophilicity of neutral alcohols and phenols. A strong, non-nucleophilic base is required to generate the corresponding alkoxide or phenoxide in situ.

Materials:

  • 2-Fluoro-N,5-dinitro-benzenesulfonamide (1.0 eq)

  • Alcohol or Phenol (1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq) [9]* Anhydrous THF or DMF

Procedure:

  • CAUTION: NaH reacts violently with water. Ensure all glassware is scrupulously dried and the reaction is under a robust inert atmosphere.

  • To a flame-dried flask, add the alcohol or phenol (1.5 eq) and dissolve in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Effervescence (H₂ gas) will be observed. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add the 2-fluoro-N,5-dinitro-benzenesulfonamide (1.0 eq) to the reaction mixture, either as a solid or dissolved in a small amount of anhydrous solvent.

  • Heat the reaction to 60-100 °C and monitor by TLC. These reactions are often slower than with amine or thiol nucleophiles. [6][9]7. Once complete, cool the reaction to 0 °C and cautiously quench by the dropwise addition of water or saturated NH₄Cl solution.

  • Perform a standard aqueous workup and extraction with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, concentrate, and purify by column chromatography.

Rationale: The strong base (NaH) is essential to deprotonate the weakly acidic alcohol/phenol, generating a much more potent nucleophile capable of initiating the SNAr reaction. [6]

Data Summary and Troubleshooting

Effective application of these protocols requires careful monitoring and interpretation. Below is a summary of expected outcomes and a guide for troubleshooting common issues.

Nucleophile ClassTypical BaseTemperatureRelative RateKey Consideration
Amines K₂CO₃, Et₃N, DIPEA25 - 80 °CFastEnsure base is non-nucleophilic to avoid competition.
Thiols K₂CO₃, Cs₂CO₃25 °CVery FastCan often be run at room temperature; risk of oxidation.
Alcohols/Phenols NaH, KHMDS, Cs₂CO₃60 - 100 °CSlowRequires strictly anhydrous conditions and a strong base.
ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficiently strong base (esp. for alcohols).2. Low reaction temperature.3. Poor quality or wet solvent/reagents.1. Switch to a stronger base (e.g., K₂CO₃ → NaH).2. Increase reaction temperature in increments.3. Use freshly dried solvents and high-purity reagents.
Multiple Products / Side Reactions 1. Di-substitution (if substrate has other leaving groups).2. Base acting as a nucleophile.3. Degradation of starting material or product.1. Use stoichiometric amounts of nucleophile.2. Use a bulkier, non-nucleophilic base (e.g., DIPEA).3. Lower the reaction temperature; ensure inert atmosphere.
Difficult Purification 1. Residual polar solvent (DMF/DMSO).2. Unreacted starting materials with similar polarity.1. Perform multiple washes with brine or LiCl solution during workup.2. Push the reaction to full conversion; optimize chromatography gradient.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett.
  • Concerted nucleophilic arom
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC.
  • One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Harvard University.
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. Semantic Scholar.
  • Bioconjugation applic
  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar.
  • It Takes Two To Tango, Part 2: Applications Of Bioconjug

Sources

Application Note: Strategic Utilization of 2-Fluoro-5-nitrobenzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-fluoro-5-nitrobenzenesulfonamide (CAS 40306-69-6), often cataloged or chemically indexed under variations such as 2-fluoro-N,5-dinitro-benzenesulfonamide.

This molecule is a cornerstone intermediate in medicinal chemistry, particularly in the development of Bcl-2 inhibitors (e.g., Venetoclax analogs) and Voltage-Gated Sodium Channel (NaV) modulators . Its value lies in its orthogonal reactivity profile :

  • C-2 Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-sulfonamide and para-nitro electron-withdrawing groups (EWGs).
    
  • C-5 Position: Contains a nitro group reducible to an aniline, enabling subsequent acylation or cross-coupling.

  • Sulfonamide Moiety: Serves as a stable polar handle or can be further functionalized.

Chemical Profile & Reactivity Landscape

Nomenclature Clarification

While occasionally listed in commercial databases as 2-fluoro-N,5-dinitro-benzenesulfonamide, the chemically stable and industrially relevant species is 2-fluoro-5-nitrobenzenesulfonamide . The "N-nitro" designation in some catalogs may refer to unstable nitramine species or database parsing errors. This guide focuses on the stable 2-fluoro-5-nitro scaffold.

Electronic Activation (The "Why")

The 2-position fluorine is exceptionally labile toward nucleophiles.

  • Inductive Effect (-I): The fluorine atom itself is electronegative.

  • Mesomeric Effect (-M): The para-nitro group and ortho-sulfonamide group withdraw electron density from the ring, stabilizing the Meisenheimer Complex intermediate formed during

    
    .
    
Reactivity Map (DOT Diagram)

ReactivityMap Core 2-Fluoro-5-nitro- benzenesulfonamide SNAr_Prod 2-Amino-5-nitro- benzenesulfonamide Core->SNAr_Prod SNAr (Major Path) Ether_Prod 2-Aryloxy-5-nitro- benzenesulfonamide Core->Ether_Prod SNAr (Ether) Aniline 2-Fluoro-5-amino- benzenesulfonamide Core->Aniline Nitro Reduction Amine Primary Amine (R-NH2) + Base Amine->Core Phenol Phenol (Ar-OH) + Base Phenol->Core Reductant H2/Pd-C or Fe/NH4Cl Reductant->Core

Figure 1: Orthogonal reaction pathways available for the 2-fluoro-5-nitrobenzenesulfonamide scaffold.

Protocol A: Displacement with Amines

Objective: To replace the C-2 fluorine with a functionalized amine (e.g., a piperazine or aniline derivative). This is the most common first step in drug synthesis using this scaffold.

Materials
ReagentEquiv.[1]Role
2-Fluoro-5-nitrobenzenesulfonamide 1.0Electrophile
Target Amine (R-NH₂) 1.1 - 1.2Nucleophile
DIPEA (Hünig's Base) or K₂CO₃2.0 - 3.0Acid Scavenger
Acetonitrile (ACN) or DMFSolventReaction Medium
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzenesulfonamide (1.0 equiv) in ACN (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv). The solution may darken slightly.

  • Nucleophile Addition: Add the Target Amine (1.1 equiv) dropwise.

    • Note: If the amine is a solid, dissolve it in a minimal amount of ACN/DMF first.

  • Reaction: Heat the mixture to 60–80°C under

    
     atmosphere.
    
    • Monitoring: Check TLC or LCMS after 2 hours. The starting material (fluoride) usually elutes faster than the product (amine).

    • Endpoint: Disappearance of the parent mass (M-F) and appearance of product mass (M+Amine-HF).

  • Workup (Precipitation Method):

    • Cool reaction to Room Temperature (RT).

    • Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product usually precipitates as a yellow/orange solid.

    • Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc. Wash with 1N HCl (to remove excess amine base), then Brine.

    • Dry over

      
      , filter, and concentrate.
      
Critical Process Parameters
  • Temperature: Do not exceed 100°C if using DMF, as thermal decomposition of the nitro group can occur over prolonged periods.

  • Stoichiometry: Use excess base to neutralize the HF generated. Acidic conditions will stall the reaction.

Protocol B: Nitro Reduction to Aniline

Objective: To convert the C-5 nitro group into an amine for subsequent amide coupling.

Materials
ReagentEquiv.Role

Product (from Protocol A)
1.0Substrate
Iron Powder (Fe) 5.0Reductant
Ammonium Chloride (NH₄Cl) 5.0Electrolyte/Proton Source
Ethanol / Water (3:1) SolventSolvent System
Step-by-Step Methodology
  • Setup: Suspend the nitro-substrate in EtOH/Water (3:1 ratio, 0.1 M).

  • Activation: Add Iron powder and solid

    
    .
    
  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.

    • Visual Cue: The bright yellow nitro compound will fade to a paler or brownish amine species.

  • Monitoring: Monitor by LCMS (Mass shift: -30 Da corresponds to

    
     loss and 
    
    
    
    gain; actually
    
    
    shift? No,
    
    
    . Mass loss is 30 Da).
  • Workup:

    • Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot EtOH.

    • Concentrate the filtrate to remove EtOH.

    • Extract the aqueous residue with EtOAc or DCM.

    • Dry and concentrate.

Workflow Visualization

Workflow Start Start: 2-Fluoro-5-nitro- benzenesulfonamide Step1 Step 1: SNAr Reaction (ACN, DIPEA, 60°C) Start->Step1 Check1 QC: LCMS (Loss of F) Step1->Check1 Check1->Step1 Incomplete (Add Heat/Time) Intermed Intermediate: 2-Substituted-5-nitro... Check1->Intermed Pass Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermed->Step2 Final Final Scaffold: 2-Substituted-5-amino... Step2->Final

Figure 2: Sequential synthetic workflow for generating 2,5-disubstituted benzenesulfonamide libraries.

Safety & Handling

  • Nitro Compounds: While this specific sulfonamide is generally stable, nitro-aromatics can be energetic. Do not distill residues to dryness at high temperatures (>150°C).

  • Sensitization: Sulfonamides are known sensitizers. Use gloves and work in a fume hood to avoid respiratory sensitization.

  • HF Generation: The

    
     reaction releases Fluoride ions (as HF salt). Ensure glass waste is handled appropriately, though the concentration is usually too low to etch glassware significantly.
    

References

  • Vertex Pharmaceuticals Inc. (2016). Aromatic sulfonamide derivatives. WO2016198374A1.[2] Link

    • Context: Describes the use of 2-fluoro-5-nitrobenzenesulfonamide in reactions to synthesize sodium channel inhibitors.
  • Merck Sharp & Dohme Corp. (2018). Aromatic sulfonamide derivatives. US20180338980A1.[3] Link

    • Context: Lists 2-fluoro-5-nitrobenzenesulfonamide as "Intermediate 002" for Bcl-2 family inhibitor synthesis.
  • ChemicalBook. (2024). 2-fluoro-N,5-dinitro-benzenesulfonamide Product Page. Link

    • Context: Source of the nomenclature variation; cross-referenced with CAS 40306-69-6.

Sources

Application Notes and Protocols for 2-Fluoro-N,5-dinitro-benzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Predictive Analysis of a Potent Electrophile in Drug Discovery

While 2-fluoro-N,5-dinitro-benzenesulfonamide is not extensively documented in current scientific literature, its structure presents a compelling case for its utility as a highly reactive and versatile tool in medicinal chemistry. This guide provides a detailed, predictive framework for its application, grounded in the well-established principles of physical organic chemistry and chemical biology. The core of its reactivity lies in the strategic arrangement of its functional groups: a fluorine atom positioned ortho to one nitro group and para to another on a benzene ring. This configuration creates a powerfully electron-deficient aromatic system, making the fluorine an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The sulfonamide moiety is a classic pharmacophore, known for its ability to engage in hydrogen bonding and occupy pockets in protein active sites. The combination of this recognition element with a potent electrophilic "warhead" positions 2-fluoro-N,5-dinitro-benzenesulfonamide as a prime candidate for three key applications:

  • Targeted Covalent Inhibitor Development: As a reactive fragment, it can be incorporated into larger molecules to create potent and selective covalent inhibitors.

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight and high reactivity make it an ideal starting point for covalent FBDD campaigns.

  • Chemical Biology and Proteomics: When functionalized with reporter tags, it can serve as a powerful probe for identifying novel protein targets and interrogating their function.

This document will provide the scientific rationale and detailed protocols for each of these predicted applications, empowering researchers to leverage the unique chemical properties of this compound.

Application 1: Development of Targeted Covalent Inhibitors

The primary application of 2-fluoro-N,5-dinitro-benzenesulfonamide is as an electrophilic warhead for the design of targeted covalent inhibitors. These inhibitors first bind to their target protein non-covalently, driven by the interactions of a guiding scaffold, and then form a permanent covalent bond through the reaction of the warhead with a nearby nucleophilic amino acid residue. This results in prolonged and often complete inhibition of the target's activity.

Principle and Rationale

The SNAr reaction mechanism is central to this application. The electron-withdrawing nitro groups strongly polarize the carbon-fluorine bond and stabilize the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack. This significantly lowers the activation energy for the reaction, allowing it to proceed under physiological conditions. The most common nucleophilic residues targeted are cysteine and lysine, due to the high nucleophilicity of the thiolate and primary amine side chains, respectively.

Diagram: Mechanism of Covalent Modification

G Protein Protein with Nucleophilic Residue (e.g., Cys-SH) NonCovalent Non-covalent Binding Complex Protein->NonCovalent Reversible Binding (K_I) Compound 2-Fluoro-N,5-dinitro- benzenesulfonamide Compound->NonCovalent Meisenheimer Meisenheimer Complex (Transition State) NonCovalent->Meisenheimer Nucleophilic Attack (k_inact) CovalentAdduct Covalent Adduct (Irreversible Inhibition) Meisenheimer->CovalentAdduct Fluoride Elimination

Caption: Workflow of covalent inhibition by 2-fluoro-N,5-dinitro-benzenesulfonamide.

Protocol 1.1: Confirmation of Covalent Adduct Formation by Mass Spectrometry

This protocol verifies that the compound forms a covalent bond with the target protein.

Materials:

  • Purified target protein (1-5 mg/mL in a suitable buffer, e.g., 50 mM HEPES, pH 7.4).

  • 2-fluoro-N,5-dinitro-benzenesulfonamide (10 mM stock in DMSO).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Urea or Guanidine-HCl.

  • Trypsin (sequencing grade).

  • Formic acid.

  • Acetonitrile.

  • LC-MS/MS system.

Procedure:

  • Incubation: In a microcentrifuge tube, combine the target protein (final concentration 10 µM) with 2-fluoro-N,5-dinitro-benzenesulfonamide (final concentration 100 µM). Include a DMSO-only control. Incubate at room temperature for 2 hours.

  • Denaturation and Reduction: Add urea to a final concentration of 8 M and TCEP to 5 mM. Incubate at 37°C for 30 minutes.

  • Alkylation (Optional): To block unreacted cysteines, add iodoacetamide to a final concentration of 15 mM and incubate in the dark for 30 minutes.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with formic acid to a final concentration of 1%. Desalt the peptides using a C18 ZipTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. Look for a peptide with a mass increase corresponding to the addition of the dinitro-benzenesulfonamide fragment minus fluorine (+245.00 Da).

  • Data Interpretation: Use tandem MS (MS/MS) to fragment the modified peptide and confirm the site of modification.

ResidueSide Chain NucleophileExpected Mass Shift (Da)
CysteineThiol (-SH)+245.00
LysineAmine (-NH2)+245.00
HistidineImidazole+245.00
TyrosinePhenol (-OH)+245.00

Table 1: Expected mass shifts upon covalent modification.

Application 2: Covalent Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy for identifying starting points for drug discovery.[1] By screening small, low-complexity molecules ("fragments"), a larger chemical space can be explored more efficiently. Covalent FBDD utilizes reactive fragments to identify proteins with druggable nucleophiles. 2-fluoro-N,5-dinitro-benzenesulfonamide is an excellent candidate for such a screen.

Principle and Rationale

The goal of a covalent FBDD screen is to identify fragments that bind to a target protein, even with low affinity, and form a covalent bond. Because the fragments are small, the initial binding affinity is often weak. However, the formation of a covalent bond allows for their detection using biophysical methods that measure protein stability or by structural methods like X-ray crystallography.[2][3]

Diagram: Covalent FBDD Workflow

G Start Fragment Library (including reactive fragments) Screen Biophysical or Structural Screening (e.g., DSF, X-ray) Start->Screen Hits Covalent Fragment Hits Identified Screen->Hits Validation Hit Validation (e.g., Mass Spectrometry) Hits->Validation Optimization Structure-Guided Hit-to-Lead Optimization Validation->Optimization Candidate Lead/Candidate Compound Optimization->Candidate

Caption: A typical workflow for a covalent fragment-based drug discovery campaign.

Protocol 2.1: Fragment Screening by Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the thermal stability of a protein. Covalent modification can either stabilize or destabilize a protein, leading to a change in its melting temperature (Tm), which can be used to identify hits.

Materials:

  • Purified target protein (0.1-0.2 mg/mL).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Fragment library including 2-fluoro-N,5-dinitro-benzenesulfonamide (100 mM stocks in DMSO).

  • 96- or 384-well PCR plates.

  • Real-time PCR instrument capable of a thermal melt curve.

Procedure:

  • Preparation: Prepare a master mix of protein and SYPRO Orange dye in a suitable buffer. The final dye concentration should be 5x.

  • Fragment Dispensing: Dispense 100-200 nL of each fragment stock solution into the wells of the assay plate. Also, include DMSO-only controls.

  • Protein Addition: Add the protein/dye master mix to each well to a final volume of 10-20 µL. The final protein concentration should be 1-2 µM and the final fragment concentration 100-200 µM.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours to allow for covalent reaction.

  • Thermal Melt: Place the plate in the real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 0.5-1.0°C per minute, while monitoring fluorescence.

  • Data Analysis: Determine the Tm for each well by fitting the melt curve to a Boltzmann equation. A significant shift in Tm (typically > 2°C) compared to the DMSO control indicates a potential hit.

  • Hit Validation: Positive hits should be validated by an orthogonal method, such as the mass spectrometry protocol described above (Protocol 1.1), to confirm covalent modification.

Application 3: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy used to identify enzyme active sites and other functional pockets in complex proteomes.[4] A reactive probe, based on 2-fluoro-N,5-dinitro-benzenesulfonamide, can be synthesized to map its interactions across the entire proteome.

Principle and Rationale

An ABPP probe based on our lead compound would have two key features: the reactive dinitrofluorobenzenesulfonamide warhead and a reporter tag, such as an alkyne or biotin. The alkyne tag is often preferred as it is small and less likely to interfere with binding. After labeling proteins in a cell lysate or in living cells, the alkyne-tagged proteins can be conjugated to a biotin-azide or fluorophore-azide reporter using copper-catalyzed "click chemistry" for enrichment and identification.

Protocol 3.1: Synthesis of an Alkyne-Tagged Probe

This protocol describes a potential route to a simple alkyne-tagged probe by modifying the sulfonamide nitrogen.

Materials:

  • 2-fluoro-5-nitrobenzenesulfonyl chloride.

  • Propargylamine.

  • A suitable base (e.g., triethylamine or pyridine).

  • A suitable solvent (e.g., dichloromethane or THF).

  • Silica gel for column chromatography.

Procedure:

  • Reaction Setup: Dissolve 2-fluoro-5-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Amine Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of propargylamine (1.1 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield the alkyne-tagged probe. The structure should be confirmed by 1H NMR and mass spectrometry. (Note: This is a predictive synthesis. An additional nitro group would need to be installed on the ring, likely via nitration of a suitable precursor.)

Protocol 3.2: Proteome Labeling and Target Identification

Materials:

  • Cell lysate (1-2 mg/mL total protein).

  • Alkyne-tagged probe (10 mM stock in DMSO).

  • Biotin-azide.

  • Copper(II) sulfate.

  • A reducing agent (e.g., sodium ascorbate).

  • A copper ligand (e.g., TBTA).

  • Streptavidin-agarose beads.

  • On-bead digestion reagents (see Protocol 1.1).

  • LC-MS/MS system for proteomic analysis.

Procedure:

  • Labeling: Treat the cell lysate with the alkyne probe (final concentration 10-50 µM) for 1 hour at room temperature. Include a DMSO control.

  • Click Chemistry: To the labeled lysate, add biotin-azide (100 µM), copper(II) sulfate (1 mM), sodium ascorbate (5 mM), and TBTA (100 µM). Incubate for 1 hour.

  • Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with a buffer containing a detergent (e.g., 1% SDS) to remove non-specifically bound proteins.

  • On-Bead Digestion: Perform an on-bead tryptic digest of the captured proteins.

  • Proteomic Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are the potential targets of 2-fluoro-N,5-dinitro-benzenesulfonamide.

Conclusion

2-fluoro-N,5-dinitro-benzenesulfonamide represents a molecule of high potential for medicinal chemists and chemical biologists. Its predicted reactivity as a potent SNAr electrophile makes it a versatile tool for the development of covalent inhibitors, a valuable fragment for covalent FBDD, and a powerful probe for exploring the proteome. The protocols outlined in this guide provide a comprehensive framework for researchers to begin exploring and validating these applications, paving the way for new discoveries in drug development and chemical biology.

References

  • (No direct reference for 2-fluoro-N,5-dinitro-benzenesulfonamide found)

Sources

solvent selection for 2-fluoro-N,5-dinitro-benzenesulfonamide reactions

Application Note: Solvent Selection for Functionalization of 2-Fluoro-5-nitrobenzenesulfonamide Scaffolds

12

Executive Summary

The 2-fluoro-5-nitrobenzenesulfonamide scaffold represents a "privileged structure" in drug discovery, serving as a precursor for Bcl-2 inhibitors, carbonic anhydrase inhibitors, and various anti-infectives.[1][2] Its reactivity is defined by the 2-fluoro position, which is highly activated for Nucleophilic Aromatic Substitution (

12

However, this high reactivity presents a paradox: the sulfonamide proton (

12

2

This guide provides a solvent selection strategy to overcome the "Deprotonation-Deactivation" cycle, balancing reaction kinetics with green chemistry principles.

Mechanistic Grounding: The Reactivity/Solubility Paradox[2]

To select the correct solvent, one must understand the competing pathways in the reaction vessel.[2]

The Mechanism[2][3]
  • Activation: The Nitro (

    
    ) and Sulfonamide (
    
    
    ) groups pull electron density from the ring, making the
    
    
    -Fluorine bond electron-deficient.[1][2]
  • Competition:

    • Path A (Desired): Nucleophile attacks

      
      , forming a Meisenheimer complex, followed by fluoride elimination.[1][2]
      
    • Path B (Undesired): Base deprotonates the Sulfonamide nitrogen (if

      
       is present).[1][2] The resulting negative charge donates electron density back into the ring, significantly slowing down Path A.[2]
      
Solvent Implication[2][3][4][5][6][7][8]
  • Polar Aprotic Solvents (DMSO, DMF): Maximize the rate of Path A by stabilizing the Meisenheimer transition state and leaving the nucleophile "naked" (highly reactive).[1]

  • Protic Solvents (Alcohols): Generally poor choices.[1][2] They solvate the nucleophile (reducing reactivity) and can compete via ether formation (side reaction).[1][2]

  • Green Solvents (Esters/Ethers): Offer easier workup but require specific phase-transfer catalysts (PTC) to overcome solubility issues.[1][2]

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on your specific substrate constraints.

SolventSelectionStartSubstrate Analysis:2-Fluoro-5-nitrobenzenesulfonamideCheckNIs the Sulfonamide Nitrogensubstituted (Secondary/Tertiary)?Start->CheckNSubstitutedYes (N-Alkyl/Aryl)No acidic protonCheckN->SubstitutedUnsubstitutedNo (Primary -NH2)Acidic proton presentCheckN->UnsubstitutedRouteAHigh Reactivity RouteSolvent: 2-MeTHF or EtOAcBase: Mild (K2CO3)Substituted->RouteAPreferredRouteBDeactivation ChallengeRequires Polar AproticSolvent: DMSO or NMPUnsubstituted->RouteBStandardGreenAltGreen Alternative:Acetonitrile or2-MeTHF + PTCUnsubstituted->GreenAltEco-Friendly

Caption: Decision matrix for solvent selection based on sulfonamide substitution status.

Solvent Performance Matrix

The following table summarizes solvent performance specifically for the

Solvent ClassSpecific SolventReactivity RateWorkup EaseGreen ScoreRecommendation
Polar Aprotic DMSO Highest Low (High BP)LowUse for difficult/unreactive nucleophiles.[1][2]
Polar Aprotic DMF HighLow (Water misc.)Low (Reprotoxic)Avoid if possible; use NMP if necessary.[1][2]
Nitrile Acetonitrile MediumHighMediumExcellent compromise. Good for HPLC monitoring.[1][2]
Green Ether 2-MeTHF Low-MediumHighest High Best for scale-up.[1][2] Requires higher temp (

).[1][2]
Ester iPrOAc LowHighHighOnly for highly reactive nucleophiles.[1][2]

Detailed Experimental Protocols

Protocol A: The "Kinetic Powerhouse" (DMSO Method)

Best for: Unreactive nucleophiles or when the sulfonamide is unsubstituted (

1

Materials:

  • Substrate: 2-Fluoro-5-nitrobenzenesulfonamide (1.0 eq)[1][2]

  • Nucleophile: Primary/Secondary Amine (1.2 eq)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq) or

    
     (2.0 eq)[1]
    
  • Solvent: Anhydrous DMSO (5 mL per mmol substrate)

Procedure:

  • Dissolution: Charge the reaction vessel with the substrate and DMSO. Stir until fully dissolved. Note: DMSO is hygroscopic; ensure low water content to prevent hydrolysis to the phenol.[1][2]

  • Base Addition: Add DIPEA dropwise. If using

    
    , add as a fine powder.[2]
    
    • Observation: The solution may turn yellow/orange due to deprotonation of the sulfonamide nitrogen.[2] This is normal.

  • Nucleophile Addition: Add the amine nucleophile slowly.

  • Reaction: Heat to 60–80°C . Monitor via LC-MS.

    • Checkpoint: If the reaction stalls at 50% conversion, add an additional 0.5 eq of nucleophile and raise temp to 90°C. The deprotonated species reacts slowly.[2]

  • Workup (The Critical Step):

    • Cool to room temperature.[1][2][3][4]

    • Crash Precipitation: Pour the reaction mixture slowly into 10 volumes of ice-cold 1M HCl (acidifying reprotonates the product, reducing solubility in water).

    • Filter the precipitate.[1][2][5][4] If oil forms, extract with EtOAc.[1][2]

Protocol B: The "Green Scale-Up" (2-MeTHF Method)

Best for: Process chemistry, scale-up, and substituted sulfonamides.[1][2]

Materials:

  • Substrate: 2-Fluoro-5-nitrobenzenesulfonamide (1.0 eq)[1][2]

  • Nucleophile: Amine (1.5 eq)[1][2]

  • Base:

    
     (finely ground, 2.0 eq)[1]
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes)[1][2]

Procedure:

  • Slurry Formation: Combine substrate, base, and nucleophile in 2-MeTHF.[1][2]

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Mechanism:[1][2][6][7][5] 2-MeTHF boils higher than THF, allowing faster kinetics while remaining phase-separable from water.[1][2]

  • Monitoring: Check HPLC at 4 hours.

  • Workup:

    • Cool to RT.

    • Add water (5 volumes) directly to the reactor.[1][2]

    • Separate phases.[1][2] The product remains in the upper organic layer (2-MeTHF).[1][2]

    • Wash organic layer with brine.[1][2][5]

    • Concentrate to dryness.[1][2]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Hydrolysis (Phenol formation) Wet solvent or hydroxide impurities in base.[1][2]Use anhydrous DMSO/MeCN.[1][2] Switch base to DIPEA or

.[1][2]
Stalled Reaction (<50%) Deactivation via sulfonamide deprotonation.[1][2]Increase temperature.[1][2][3][8] Use a stronger nucleophile.[1][2][3] Consider protecting the sulfonamide (e.g., with Boc) first.[1][2]
Dark/Tarry Mixture Thermal decomposition of nitro group.[1][2]Do not exceed 100°C. Degas solvents (nitro compounds can be sensitive to oxidation at high temps).[1][2]

Visualizing the Pathway

ReactionPathwaySM2-Fluoro-5-nitro-benzenesulfonamideComplexMeisenheimerComplexSM->Complex+ Nucleophile(Slow Step)SideProductDeprotonated Species(Unreactive)SM->SideProduct+ Base(Fast Equilibrium)ProductS_NAr ProductComplex->Product- F-SideProduct->SM+ Acid/Equilibrium

Caption: Kinetic competition between productive S_NAr (top) and unproductive deprotonation (bottom).

References

  • BenchChem Technical Support. (2025).[1][2][3][5] Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [1]

  • ACS Green Chemistry Institute. (2019).[1][2] SNAr Solvents and Reagents Guide.[1][2][9][10] ACS GCI Pharmaceutical Roundtable.[1][2] Retrieved from [1]

  • Murray, P. M., et al. (2016).[1][2][11] "The application of design of experiments (DoE) to reaction optimisation and solvent selection." Organic & Biomolecular Chemistry, 14, 2373-2384.[1][2][6] Retrieved from [1]

  • PubChem Compound Summary. (2025). 2-Fluoro-5-nitrobenzamide / Sulfonamide derivatives.[1][2][5][12][13] National Center for Biotechnology Information.[1][2] Retrieved from [1]

Application Notes and Protocols for Handling and Storage of 2-Fluoro-3,5-dinitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: The compound "2-fluoro-N,5-dinitro-benzenesulfonamide" as requested is chemically ambiguous and likely refers to a benzenesulfonamide with two nitro groups on the benzene ring. The "N-nitro" sulfonamide functional group is highly unusual and would be exceptionally unstable. This guide therefore details the handling and storage protocols for a plausible and structurally related compound, 2-fluoro-3,5-dinitrobenzenesulfonamide . The protocols and safety precautions outlined are based on the known hazards of analogous dinitro-fluoro-aromatic compounds and sulfonamides.

Introduction

2-Fluoro-3,5-dinitrobenzenesulfonamide is a specialized organic compound that, due to its functional groups, is of interest to researchers in medicinal chemistry and materials science. The presence of two nitro groups marks it as an energetic material, while the fluoro-substituted benzene ring and the sulfonamide group confer specific reactivity and potential biological activity. The combination of these groups necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the compound.

The electron-withdrawing nature of the two nitro groups and the fluorine atom makes the aromatic ring highly electron-deficient. This electronic profile is key to its potential utility as a synthetic building block. However, it also contributes to its hazardous properties, including potential explosive instability and high reactivity. The sulfonamide moiety is a well-known pharmacophore, but it is also associated with allergic reactions.[1][2][3]

This document provides a comprehensive guide for the safe handling and storage of 2-fluoro-3,5-dinitrobenzenesulfonamide, grounded in an understanding of its constituent chemical hazards.

Hazard Identification and Classification

The primary hazards associated with 2-fluoro-3,5-dinitrobenzenesulfonamide are derived from its functional groups: the dinitro-aromatic system, the fluoro-aromatic system, and the sulfonamide group.

GHS Hazard Classification (Predicted):

Hazard ClassCategoryPictogramSignal WordHazard Statement
ExplosiveDivision 1.4

Danger Heating may cause an explosion.
Acute Toxicity (Oral)Category 3

Danger Toxic if swallowed.
Acute Toxicity (Dermal)Category 3

Danger Toxic in contact with skin.
Skin Corrosion/IrritationCategory 2

Warning Causes skin irritation.
Eye IrritationCategory 2A

Warning Causes serious eye irritation.
Skin SensitizationCategory 1

Warning May cause an allergic skin reaction.
Specific Target Organ Toxicity (Repeated Exposure)Category 2

Warning May cause damage to organs through prolonged or repeated exposure.

This classification is predictive and based on the hazards of structurally similar compounds like 2,4-dinitrofluorobenzene.[4][5][6][7]

Causality of Hazards:

  • Explosive Hazard: Dinitro-aromatic compounds are known to be energetic and can decompose explosively when subjected to heat, shock, or friction.[6][8][9] The presence of two nitro groups on the benzene ring significantly increases the energy content of the molecule.

  • Toxicity: Nitroaromatic compounds are known for their toxicity, which can include methemoglobinemia (a condition where the blood's ability to carry oxygen is reduced), as well as potential damage to the central nervous system, liver, and kidneys.[10][11][12] They can be readily absorbed through the skin.[5][13]

  • Sensitization: The fluoro-aromatic moiety, particularly in dinitrophenyl compounds, is a known sensitizer, capable of causing severe allergic skin reactions upon repeated exposure.[5][7][14] The sulfonamide group is also a well-known allergen for some individuals.[1][15][16]

Physicochemical Properties (Predicted)

PropertyValue/DescriptionSource
Molecular Formula C₆H₄FN₃O₆S-
Molecular Weight 265.18 g/mol -
Appearance Pale yellow crystalline solidBased on 2,4-dinitrofluorobenzene[4][5]
Melting Point Expected to be a solid with a distinct melting point. Likely > 100 °C.Analogy
Solubility Sparingly soluble in water. Soluble in polar organic solvents like acetone, acetonitrile, and DMSO.Analogy
Stability Potentially unstable. Sensitive to heat, shock, and friction.[6]Dinitroaromatic compounds[8][9]

Handling Protocols

Due to the hazardous nature of this compound, all handling must be performed by trained personnel in a designated area with appropriate engineering controls and personal protective equipment.

Engineering Controls
  • Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Blast Shield: When performing reactions or heating the compound, a blast shield is mandatory to protect against potential explosions.[17]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential in the immediate work area.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to protect against the diverse hazards of this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_workflow PPE Donning Sequence Body Flame-Resistant Lab Coat (fully buttoned) Hands Double Gloving: Inner: Nitrile Outer: Neoprene or Butyl Rubber Eyes Chemical Splash Goggles Face Face Shield (worn over goggles) Respiratory N95 Respirator (for handling powder) Start Start Step1 Don Flame-Resistant Lab Coat Start->Step1 Step2 Don Inner Nitrile Gloves Step1->Step2 Step3 Don Chemical Splash Goggles Step2->Step3 Step4 Don Face Shield Step3->Step4 Step5 Don N95 Respirator (if applicable) Step4->Step5 Step6 Don Outer Neoprene/Butyl Gloves Step5->Step6 End Ready for Handling Step6->End cluster_ppe cluster_ppe cluster_workflow cluster_workflow

Caption: Personal Protective Equipment (PPE) for handling 2-fluoro-3,5-dinitrobenzenesulfonamide.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[18]

  • Hand Protection: Double gloving is mandatory.[8] An inner nitrile glove should be worn, with an outer glove of a more robust material like neoprene or butyl rubber. Gloves should be inspected before use and changed immediately upon contamination.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[19] A face shield must be worn over the goggles, especially when there is a risk of splashing or explosion.[18]

  • Respiratory Protection: When handling the solid powder outside of a glovebox, a properly fitted N95 respirator is required to prevent inhalation.[19]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep1 Verify Fume Hood and Safety Equipment Prep2 Don Full PPE Prep1->Prep2 Prep3 Prepare Work Area: - Remove flammables - Set up blast shield Prep2->Prep3 Hand1 Weigh Compound in Fume Hood (use non-sparking spatula) Prep3->Hand1 Hand2 Perform Reaction Behind Blast Shield Hand1->Hand2 Hand3 Monitor Reaction for Exotherms Hand2->Hand3 Clean1 Quench Reaction Carefully Hand3->Clean1 Clean2 Decontaminate Glassware and Surfaces Clean1->Clean2 Clean3 Segregate and Label Hazardous Waste Clean2->Clean3 Clean4 Remove PPE in Correct Order Clean3->Clean4

Caption: A generalized workflow for safely handling 2-fluoro-3,5-dinitrobenzenesulfonamide.

Step-by-Step Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clear of incompatible materials, especially flammable liquids and strong bases.[7][20][21]

    • Set up a blast shield in front of the experimental apparatus.[17]

    • Don all required PPE as outlined in section 4.2.

  • Handling the Solid:

    • Use non-sparking spatulas (e.g., plastic or bronze) for transferring the solid.

    • Avoid grinding or any action that could create friction or shock.[6]

    • If weighing, do so in the fume hood on a tared weigh paper.

  • Running Reactions:

    • Always add the dinitro compound in small portions to the reaction mixture.

    • Maintain careful temperature control and be prepared for exothermic reactions.

    • Never heat the compound directly. Use a water or oil bath.

  • Cleanup:

    • Quench reactions carefully and ensure all energetic material is consumed or rendered safe before workup.

    • Decontaminate all surfaces and glassware that came into contact with the compound. A solution of isopropanol followed by soap and water is recommended.

    • Dispose of all contaminated materials as hazardous waste.

Storage Protocols

Proper storage is critical to maintaining the stability of 2-fluoro-3,5-dinitrobenzenesulfonamide and preventing accidents.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5] The storage area should be separate from flammable liquids, oxidizing agents, and strong bases.[7][22]

  • Container: Keep the compound in its original, tightly sealed container. The container should be clearly labeled with the chemical name and all relevant GHS hazard pictograms.

  • Segregation: Do not store with incompatible chemicals. A chemical compatibility chart should be consulted.[21][23][24]

    • Incompatible with: Strong oxidizing agents, strong bases, and reducing agents.

  • Quantity: Keep the amount of material in the lab to a minimum. Purchase only what is needed for the immediate experiment.[17][25]

  • Security: Due to its potential for misuse, the compound should be stored in a locked cabinet or a secure, access-controlled area.[25]

Emergency Procedures

Spills
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Isolate: Secure the area and prevent entry.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Cleanup (Small Spill):

    • Do NOT dry sweep.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully collect the mixture using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Cleanup (Large Spill):

    • Evacuate the laboratory immediately and call emergency services.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Fire
  • Evacuate: If a fire occurs, evacuate the area immediately and activate the fire alarm.

  • Extinguishing: Do not use water directly on a fire involving this compound, as it may spread the material. Use a Class D fire extinguisher for combustible metals if appropriate, or a dry chemical extinguisher.

  • Explosion Risk: Be aware of the significant explosion risk if the compound is involved in a fire. Evacuate to a safe distance.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

Waste Disposal

All waste containing 2-fluoro-3,5-dinitrobenzenesulfonamide, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards (Explosive, Toxic).

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.[8][26][27]

Conclusion

2-Fluoro-3,5-dinitrobenzenesulfonamide is a compound with significant potential hazards, including explosive instability, high toxicity, and the ability to cause sensitization. Strict adherence to the handling, storage, and emergency protocols outlined in this guide is essential for the safety of all laboratory personnel. A thorough understanding of the chemical's properties and a culture of safety are paramount when working with such energetic and hazardous materials.

References

  • Material Safety Data Sheet - 2,4-Dinitrofluorobenzene - Cole-Parmer. (2003, October 8). Retrieved February 17, 2026, from [Link]

  • Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489. (2009, July 20). West Liberty University. Retrieved February 17, 2026, from [Link]

  • Toxicological Profile for Dinitrophenols. (1995). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 17, 2026, from [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. (2019, December 9). Amherst College. Retrieved February 17, 2026, from [Link]

  • Toxicity of Nitrobenzenes and Derivatives. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 17, 2026, from [Link]

  • SOP: Safe Use & Handling of Sensitizing Agents. (n.d.). UCT Science. Retrieved February 17, 2026, from [Link]

  • REFERENCES - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 17, 2026, from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved February 17, 2026, from [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials. (2019, April 12). Case Western Reserve University. Retrieved February 17, 2026, from [Link]

  • ATSDR 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 17, 2026, from [Link]

  • Managing medicines for people with sulfonamide allergy. (2024, October 2). Specialist Pharmacy Service. Retrieved February 17, 2026, from [Link]

  • 2,4-DNP 2,4-dinitrophenylhydrazine Disposal. (2020, April 19). All Waste Matter. Retrieved February 17, 2026, from [Link]

  • 2-4-dinitrophenylhydrazine-119-26-6. (n.d.). University of Georgia Office of Research. Retrieved February 17, 2026, from [Link]

  • Nitrobenzene - Incident management. (2024, July 15). GOV.UK. Retrieved February 17, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety. Retrieved February 17, 2026, from [Link]

  • Treatment methods for the remediation of nitroaromatic explosives. (2001, June 15). PubMed. Retrieved February 17, 2026, from [Link]

  • 1910.119 - Process safety management of highly hazardous chemicals. (n.d.). Occupational Safety and Health Administration. Retrieved February 17, 2026, from [Link]

  • chemical_compatibility_chart.docx. (n.d.). PSU EHS. Retrieved February 17, 2026, from [Link]

  • Safety Data Sheet: 2,4-Dinitrophenylhydrazine. (n.d.). Chemos GmbH&Co.KG. Retrieved February 17, 2026, from [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Hazmat Rentals. Retrieved February 17, 2026, from [Link]

  • Never mix concentrated nitric acid and organics, such as acetone, unless you are prepared for a violent reaction! (n.d.). University of California, Santa Barbara. Retrieved February 17, 2026, from [Link]

  • Approach to managing patients with sulfa allergy: Use of antibiotic and nonantibiotic sulfonamides. (2006, April). PMC. Retrieved February 17, 2026, from [Link]

  • Chemical Incompatibility Chart. (n.d.). Princeton EHS. Retrieved February 17, 2026, from [Link]

  • OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals. Retrieved February 17, 2026, from [Link]

  • Acute toxicity of TNT derivatives and hydrazine-based compounds from explosive and rocket fuel contamination to darkling beetles. (2026, February 5). PeerJ. Retrieved February 17, 2026, from [Link]

  • Sulfa Allergy. (2024, October 16). DynaMed. Retrieved February 17, 2026, from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved February 17, 2026, from [Link]

  • Energetic materials. (n.d.). TNO. Retrieved February 17, 2026, from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved February 17, 2026, from [Link]

  • All sulfa drugs are not created equal. (2025, March 1). Cleveland Clinic Journal of Medicine. Retrieved February 17, 2026, from [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB. Retrieved February 17, 2026, from [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008, May 15). Oxford Academic. Retrieved February 17, 2026, from [Link]

  • An Alternative Approach for Predicting the Shelf Life of Energetic Materials. (2023, August 25). MDPI. Retrieved February 17, 2026, from [Link]

  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. (2010, January 1). ACS Chemical Health & Safety. Retrieved February 17, 2026, from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved February 17, 2026, from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). IEDU. Retrieved February 17, 2026, from [Link]

  • Process for the purification of mononitro aromatic compounds. (n.d.). Google Patents.
  • The quest for greater chemical energy storage in energetic materials: Grounding expectations. (2017, January 13). AIP Publishing. Retrieved February 17, 2026, from [Link]

  • Investigation of the chemical remediation of nitroaromatic compound contaminated soil. (2011, October 6). Studia Universitatis "Vasile Goldis" Arad. Retrieved February 17, 2026, from [Link]

  • Chemical Compatibility Chart. (n.d.). Emerson. Retrieved February 17, 2026, from [Link]

  • (PDF) Bioremediation of Nitroaromatic Compounds. (2015, October 22). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved February 17, 2026, from [Link]

  • Spill DECONtamination Kit, Aromatic Isocyanates. (n.d.). SKC Inc. Retrieved February 17, 2026, from [Link]

Sources

Application Notes and Protocols for the Functionalization of Amines with 2-Fluoro-N,5-dinitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic utility of 2-fluoro-N,5-dinitro-benzenesulfonamide for the functionalization of primary and secondary amines. The protocols and methodologies detailed herein are designed to be robust and reproducible, drawing upon established principles of nucleophilic aromatic substitution reactions.

Introduction: A Modern Reagent for Amine Modification

In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, the precise and efficient modification of amine functionalities is of paramount importance. The strategic introduction of the N,5-dinitro-benzenesulfonamide moiety can serve multiple purposes, including the protection of amines, activation for subsequent transformations, or imparting specific physicochemical properties to the target molecule. 2-Fluoro-N,5-dinitro-benzenesulfonamide emerges as a highly effective reagent for this purpose due to the presence of two key structural features: a labile fluorine atom and strongly electron-withdrawing dinitro groups. This unique combination facilitates a facile nucleophilic aromatic substitution (SNAr) reaction with a broad range of amine nucleophiles under mild conditions.

The resulting dinitrobenzenesulfonamides are valuable intermediates. The sulfonamide nitrogen can be further alkylated, and the entire dinitrobenzenesulfonyl group can be selectively removed under specific conditions, revealing the parent amine. This "protecting and activating" characteristic makes it a versatile tool in multistep synthesis.[1][2]

Mechanism of Action: The SNAr Pathway

The functionalization of amines with 2-fluoro-N,5-dinitro-benzenesulfonamide proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characterized by a two-step addition-elimination process.

  • Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom bearing the fluorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is effectively delocalized by the strongly electron-withdrawing nitro groups at the ortho and para positions relative to the fluorine.[4]

  • Elimination of the Leaving Group: In the subsequent, typically rapid step, the aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the corresponding N-substituted-N,5-dinitro-benzenesulfonamide.[3]

The overall reaction is generally irreversible and proceeds efficiently due to the significant activation provided by the two nitro groups.

Figure 1. Generalized SNAr mechanism for the reaction of an amine with 2-fluoro-N,5-dinitro-benzenesulfonamide.

Experimental Protocols

General Considerations and Safety
  • Safety Precautions : 2-Fluoro-N,5-dinitro-benzenesulfonamide and related nitroaromatic compounds should be handled with care. They are potentially harmful if swallowed, in contact with skin, or inhaled.[5][6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents and Solvents : Use anhydrous solvents for the reaction to prevent unwanted side reactions. Reagents should be of high purity.

  • Reaction Monitoring : The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: General Procedure for the Functionalization of Primary and Secondary Amines

This protocol provides a general method for the synthesis of N-substituted-N,5-dinitro-benzenesulfonamides.

Materials:

  • 2-Fluoro-N,5-dinitro-benzenesulfonamide (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) (2.0 eq)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), or tetrahydrofuran (THF))

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Protocol_Workflow start Start setup 1. Reaction Setup: - Dissolve 2-fluoro-N,5-dinitro-benzenesulfonamide in anhydrous solvent. - Add base. start->setup add_amine 2. Add Amine: - Add the amine nucleophile to the solution. setup->add_amine reaction 3. Reaction: - Stir at room temperature or heat as required. - Monitor by TLC or LC-MS. add_amine->reaction workup 4. Workup: - Quench with water. - Extract with an organic solvent (e.g., ethyl acetate). reaction->workup purification 5. Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography. workup->purification end End purification->end

Figure 2. Workflow for the functionalization of amines.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-fluoro-N,5-dinitro-benzenesulfonamide (1.0 eq).

  • Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF or ACN).

  • Add the base (e.g., potassium carbonate, 2.0 eq) to the solution.

  • To this stirring mixture, add the amine nucleophile (1.1 - 1.5 eq) either neat or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Deprotection of the Dinitrobenzenesulfonamide

The dinitrobenzenesulfonyl group can be removed to regenerate the parent amine, highlighting its utility as a protecting group. This is typically achieved by treatment with a thiol and a base.[1][4][8][9]

Materials:

  • N-substituted-N,5-dinitro-benzenesulfonamide (1.0 eq)

  • Thiol (e.g., thiophenol or 2-mercaptoethanol) (5.0 - 10.0 eq)

  • Base (e.g., potassium carbonate, cesium carbonate, or DBU) (2.0 - 5.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-substituted-N,5-dinitro-benzenesulfonamide (1.0 eq) in anhydrous DMF.

  • Add the base (e.g., potassium carbonate, 3.0 eq) followed by the thiol (e.g., thiophenol, 5.0 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or crystallization to afford the deprotected amine.

Data Presentation

Table 1: Representative Reaction Conditions and Outcomes

Amine SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
BenzylamineK₂CO₃DMF252>90
MorpholineEt₃NACN504>95
AnilineDIPEADMSO801270-85
n-ButylamineK₂CO₃THF251>95

Note: These are generalized conditions and may require optimization for specific substrates.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficiently reactive amine- Steric hindrance- Low reaction temperature- Increase reaction temperature- Use a more polar aprotic solvent like DMSO- Increase the equivalents of the amine and/or base
Formation of Side Products - Presence of water in the reaction- Reaction temperature is too high- Use anhydrous solvents and reagents- Perform the reaction at a lower temperature for a longer duration
Difficult Purification - Similar polarity of product and starting material- Optimize the eluent system for column chromatography- Consider crystallization as an alternative purification method

Conclusion

2-Fluoro-N,5-dinitro-benzenesulfonamide is a versatile and highly reactive reagent for the efficient functionalization of a wide array of primary and secondary amines. The straightforward SNAr reaction mechanism, coupled with the mild reaction conditions and the ability to deprotect the resulting sulfonamide, makes this reagent a valuable addition to the synthetic chemist's toolbox for applications in drug discovery, combinatorial chemistry, and materials science.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Kan, T., & Fukuyama, T. (2004). Ns-strategies: a highly versatile synthetic method for amines.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Alkylation of a Dinitrobenzenesulfonamide-Protected Diamine. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Fukuyama, T., Cheung, M., Jow, C. K., & Kan, T. (1997). 2,4-Dinitrobenzenesulfonamides: A Simple and Practical Method for the Preparation of a Variety of Secondary Amines and Diamines. Tetrahedron Letters, 38(33), 5831-5834.
  • Wilson, L. J., Li, M., & Portlock, D. E. (2004). N-(Nitrophenyl)benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution.
  • Fisher Scientific. (2009, October 2).
  • BenchChem. (2025). 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • MilliporeSigma. (2025, October 13).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Fisher Scientific. (2025, December 24).
  • Thermo Fisher Scientific. (2009, September 22).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Fluoro-5-Nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Scope & Nomenclature Clarification

User Query Analysis: You requested assistance with "2-fluoro-N,5-dinitro-benzenesulfonamide."

Critical Distinction: There is a high probability of nomenclature ambiguity here. We must distinguish between two targets to ensure safety and accuracy:

  • Target A (Most Likely): 2-Fluoro-5-nitrobenzenesulfonamide

    • Structure: A benzene ring with a sulfonamide group (

      
      ), a fluorine at position 2, and a nitro group at position 5.
      
    • Context: A common intermediate for BCL-2 inhibitors (e.g., Venetoclax analogs).

    • Primary Challenge: Chemoselectivity during synthesis (avoiding fluorine displacement).

  • Target B (High Energy/Unstable): 2-Fluoro-N,5-dinitrobenzenesulfonamide

    • Structure: The sulfonamide nitrogen itself bears a nitro group (

      
      ).
      
    • Context: Rare; potentially explosive.

    • Action: If you are attempting to synthesize Target B, STOP . This requires specialized energetic materials protocols not covered here.

This guide focuses on the optimization of Target A (the sulfonamide scaffold) , as this is the standard industrial bottleneck. The yield issues here almost always stem from the "Chemoselectivity Paradox" inherent to this molecule.

The Chemoselectivity Paradox (Mechanism)

To fix the yield, you must understand why it fails. The 2-fluoro-5-nitrobenzenesulfonyl chloride precursor is a "loaded spring."

  • The Trap: The benzene ring is hyper-activated for Nucleophilic Aromatic Substitution (SNAr). The fluorine is ortho to the sulfonyl group and para to the nitro group—both strong electron-withdrawing groups (EWGs).

  • The Competition: When you add ammonia or an amine, two reactions compete:

    • Path A (Desired): Nucleophilic attack at the Sulfur (Sulfonylation).

    • Path B (Undesired): Nucleophilic attack at the Carbon-2 (SNAr), displacing Fluorine.

Visualizing the Failure Mode:

ReactionPathways Start 2-Fluoro-5-nitro- benzenesulfonyl chloride PathA Path A: S-Attack (Kinetic Control) Start->PathA Low Temp (-10°C) Non-polar solvent PathB Path B: C-Attack (Thermodynamic/SNAr) Start->PathB High Temp (>0°C) Polar solvent (DMF/DMSO) Amine Amine/NH3 (Nucleophile) Amine->PathA Amine->PathB Product TARGET PRODUCT (Sulfonamide) PathA->Product Fast Impurity YELLOW IMPURITY (Fluoro-displacement) PathB->Impurity Irreversible

Figure 1: The bifurcation of reaction pathways. Path B is the primary cause of low yields and yellow discoloration.

Troubleshooting Guide (Q&A)

Issue 1: "My product is bright yellow/orange, and yield is <40%."

Diagnosis: SNAr Side Reaction (Fluorine Displacement). The amine attacked the ring carbon instead of the sulfur. Nitroanilines (the byproduct) are intensely colored (yellow/orange), whereas the desired sulfonamide is usually white or pale cream.

  • The Fix:

    • Temperature Control: You must cool the reaction to -10°C to 0°C . Do not let it warm up until the addition is complete.

    • Solvent Switch: Avoid polar aprotic solvents like DMF or DMSO if possible; they accelerate SNAr. Use DCM (Dichloromethane) or THF .

    • Mode of Addition: Add the amine to the sulfonyl chloride slowly, not the other way around. Keeping the amine concentration low relative to the chloride favors the faster reaction (sulfonylation) over the slower one (SNAr).

Issue 2: "I see starting material remaining, but adding more amine increases impurities."

Diagnosis: Hydrolysis of Sulfonyl Chloride. Moisture has converted your reactive sulfonyl chloride into unreactive sulfonic acid. The "impurities" appearing upon adding more amine are likely the SNAr byproducts mentioned above.

  • The Fix:

    • Dry Solvents: Use anhydrous DCM/THF.

    • Reagent Quality: Check your sulfonyl chloride. If it smells strongly of acid or is sticky, it has hydrolyzed. Recrystallize it from hexanes or buy a fresh batch.

Issue 3: "I have a high-melting insoluble solid mixed with my product."

Diagnosis: Bis-Sulfonylation. This occurs when a primary sulfonamide product reacts with another molecule of sulfonyl chloride, forming a sulfonimide (


).
  • The Fix:

    • Stoichiometry: Ensure you have a slight excess of the amine (if affordable) or strictly 1.05 equivalents.

    • Dilution: Run the reaction more dilute (0.1 M to 0.2 M).

Optimized Experimental Protocol

This protocol is designed to maximize Path A (Sulfonylation) and suppress Path B (SNAr).

Reagents:

  • 2-Fluoro-5-nitrobenzenesulfonyl chloride (1.0 eq)

  • Amine/Ammonia (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.2 eq) — Avoid Pyridine if possible as it can catalyze side reactions in this specific substrate.
    
  • Solvent: Anhydrous DCM (preferred) or THF.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Purge with Nitrogen/Argon.[1]

  • Dissolution: Dissolve the sulfonyl chloride in anhydrous DCM (concentration ~0.2 M).

  • Cryo-Cooling: Cool the solution to -10°C using an ice/salt bath or cryocooler. This is the most critical step for yield.

  • Addition:

    • Mix the Amine and Base in a separate vial with DCM.

    • Add this mixture dropwise to the cold sulfonyl chloride solution over 30–60 minutes.

    • Reasoning: Keeping the amine concentration low prevents local "hotspots" where SNAr could occur.

  • Reaction: Stir at -10°C for 1 hour. Only allow to warm to 0°C if TLC shows unreacted chloride. Do not heat to room temperature unless necessary.

  • Quench: Quench with 1M HCl (aq). This removes unreacted amine and breaks down any transient intermediates.

  • Workup: Separate layers. Wash organic layer with water and brine. Dry over

    
    .
    
  • Purification:

    • The product is often acidic. You can purify by extracting with 1M NaOH (product goes into water), washing the organic layer (removes non-acidic impurities), and then re-acidifying the aqueous layer to precipitate the pure sulfonamide.

Data & Solvent Compatibility Matrix

SolventSuitabilityRisk FactorNotes
DCM High LowBest for suppressing SNAr.
THF ModerateLowGood solubility, but slightly faster SNAr than DCM.
DMF/DMSO Avoid High dramatically accelerates SNAr (fluorine displacement).
Water/Biphasic LowHighHydrolysis competes with amine; requires Schotten-Baumann conditions.

References

  • Mechanistic Insight on SNAr vs Sulfonylation

    • Title: Chemoselective Amination of Halo(het)arene Sulfonyl Halides.[2]

    • Source: ChemRxiv (2023).
    • URL:[Link][3][4]

    • Relevance: Establishes the competition between S-attack and C-attack in activ
  • General Sulfonamide Synthesis Optimization

    • Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.[4][5]

    • Source: NIH/PubMed Central.
    • URL:[Link]

    • Relevance: Provides baseline protocols for handling sensitive sulfonyl chlorides.
  • Reactivity of Fluoronitrobenzenes

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[6]

    • Source: PMC (2020).
    • URL:[Link]

    • Relevance: Contextualizes the high reactivity of the C-F bond in nitro-substituted rings.

Sources

optimizing temperature for 2-fluoro-N,5-dinitro-benzenesulfonamide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Optimization for


 Coupling of Activated Fluorobenzenesulfonamides 

Case ID: #SNAr-F-NO2-OPT Subject: Optimizing Temperature for 2-fluoro-N,5-dinitro-benzenesulfonamide Coupling Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Part 1: Critical Safety & Nomenclature Advisory

⚠️ HAZARD ALERT: NITRO-AROMATIC THERMAL INSTABILITY Before proceeding, we must address the specific nomenclature provided: "2-fluoro-N,5-dinitro-benzenesulfonamide."

  • Nomenclature Check: The designation "N,5-dinitro" implies a nitro group is attached directly to the sulfonamide nitrogen (

    
    ). N-nitro sulfonamides  are high-energy species similar to nitramines. They possess significant explosion hazards and thermal instability.
    
  • Likely Substrate: It is highly probable this is a transcription error for 2-fluoro-5-nitrobenzenesulfonamide (a standard intermediate in ABT-737/Venetoclax synthesis) or N-alkyl-2-fluoro-5-nitrobenzenesulfonamide .

  • Safety Directive: If your molecule truly contains an N-nitro bond, do not exceed 40°C without Differential Scanning Calorimetry (DSC) data. For the purpose of this guide, we will assume the standard 2-fluoro-5-nitrobenzenesulfonamide scaffold, but the thermal warnings apply to all polynitro aromatics.

Part 2: The Kinetic Landscape (The "Why")

You are performing a Nucleophilic Aromatic Substitution (


) . In this specific scaffold, the reaction is driven by the "Ortho-Para Push":
  • The Leaving Group (Fluorine): Unlike

    
    /
    
    
    
    where Iodine > Fluorine, in
    
    
    , Fluorine is the superior leaving group .[1] Its high electronegativity inductively stabilizes the transition state (Meisenheimer Complex).
  • The Activators: The Sulfonamide (

    
    ) at position 1 and Nitro (
    
    
    
    ) at position 5 withdraw electron density, making the Carbon-2 extremely electrophilic.

The Temperature Trap: Because the ring is so activated, high temperatures are rarely needed for conversion and often detrimental.

  • Optimal Zone (20°C – 60°C): Promotes clean substitution.

  • Danger Zone (>80°C): Risks hydrolysis of the sulfonamide, degradation of the nitro group, or nucleophilic attack at the sulfur atom (desulfonylation).

Part 3: Visualizing the Reaction Logic

The following diagram illustrates the decision logic for temperature and condition optimization.

SNAr_Optimization Start Start: 2-Fluoro-5-nitro-benzenesulfonamide + Nucleophile Check_Nuc Analyze Nucleophile Strength Start->Check_Nuc Strong_Nuc Strong Nucleophile (Aliphatic Amine, Thiol) Check_Nuc->Strong_Nuc Weak_Nuc Weak Nucleophile (Aniline, Hindered Amine) Check_Nuc->Weak_Nuc Temp_Low Set Temp: 0°C to 25°C Control Exotherm! Strong_Nuc->Temp_Low Temp_Med Set Temp: 40°C to 70°C Monitor TLC/LCMS Weak_Nuc->Temp_Med Check_Result Check Conversion (1-4h) Temp_Low->Check_Result Temp_Med->Check_Result Outcome_Good >90% Conversion Proceed to Workup Check_Result->Outcome_Good Outcome_Stall Incomplete Conversion Check_Result->Outcome_Stall Outcome_Impurity High Impurity/Hydrolysis Check_Result->Outcome_Impurity Action_Boost Action: 1. Add 0.5 eq Base 2. Increase Temp +10°C Outcome_Stall->Action_Boost Action_Cool Action: 1. Lower Temp -20°C 2. Dilute Concentration Outcome_Impurity->Action_Cool Action_Boost->Check_Result Action_Cool->Check_Result

Caption: Decision matrix for thermal optimization of


 coupling based on nucleophile strength and reaction outcome.

Part 4: Troubleshooting Guide (FAQs)

Scenario A: "The reaction turns black/tarry and yield is low."
  • Diagnosis: Thermal decomposition or polymerization. Nitro compounds are thermally sensitive, and sulfonamides can hydrolyze.

  • The Fix:

    • Reduce Temperature: Drop to 0°C for addition, then warm only to Room Temperature (RT).

    • Check Exotherm: This reaction releases HF and heat. If you add the nucleophile too fast at high temp, you trigger a runaway.

    • Solvent Switch: If using DMF/DMAc at >80°C, switch to Acetonitrile (reflux ~82°C) or THF (reflux ~66°C) to physically cap the temperature.

Scenario B: "I have 50% starting material left after 24 hours at 40°C."
  • Diagnosis: Kinetic trapping. The HF generated protonates your nucleophile (amine), rendering it unreactive (Ammonium salt).

  • The Fix:

    • Base Stoichiometry: Ensure you have at least 2.5 equivalents of base (DIPEA or

      
      ). One equivalent neutralizes the HF, one drives the reaction.
      
    • Solvent Effect: Switch to a polar aprotic solvent (DMSO or NMP). These solvate the cation of your base, leaving the anion "naked" and more reactive.

    • Temperature Step: Increase to 60°C. Do not exceed 80°C without checking stability.

Scenario C: "I see a side product with M+18 mass."
  • Diagnosis: Hydrolysis. The sulfonamide (

    
    ) or the fluorine has been attacked by water instead of your amine.
    
  • The Fix:

    • Dry Your Solvents:

      
       on highly activated rings is sensitive to wet solvents. Use anhydrous DMF/DMSO.[2]
      
    • Steric Check: If your nucleophile is bulky, water (small) competes effectively. Increase the concentration of your nucleophile.

Part 5: Optimized Experimental Protocol

Objective: Coupling of a primary amine with 2-fluoro-5-nitrobenzenesulfonamide.

ParameterSpecificationRationale
Solvent DMSO or DMF (Anhydrous)High dielectric constant stabilizes the polar transition state (Meisenheimer complex).
Concentration 0.2 M to 0.5 MHigh concentration favors bimolecular kinetics (

).
Base DIPEA (Organic) or

(Inorganic)
DIPEA (3.0 eq): Homogeneous, mild.

(2.5 eq):
Heterogeneous, requires vigorous stirring.
Temperature Start 0°C

Warm to 25°C
Controls initial exotherm. Heat to 50°C only if conversion <50% after 2h.

Step-by-Step Procedure:

  • Preparation: In a clean vial, dissolve 2-fluoro-5-nitrobenzenesulfonamide (1.0 eq) in anhydrous DMSO (0.3 M concentration).

  • Base Addition: Add DIPEA (3.0 eq). The solution may darken slightly (yellow/orange is normal for nitro-aromatics).

  • Nucleophile Addition (Critical):

    • Cool the mixture to 0°C (ice bath).

    • Add the Amine Nucleophile (1.1 to 1.2 eq) dropwise. Do not dump it in.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) .

  • Monitoring: Check LCMS/TLC at 1 hour .

    • If complete: Quench with water/brine.

    • If incomplete: Heat to 50°C for 2 hours.

  • Workup: Pour into 10x volume of water. The product often precipitates. If not, extract with Ethyl Acetate.[3] Wash organic layer with 1N HCl (to remove excess amine/DIPEA) and Brine.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews.  (Foundational text on why Fluorine is accelerated in 
    
    
    
    ).
  • Activated Fluoro-Nitro Substrates: BenchChem Application Notes.

    
    ) Reactions of 2-Fluoro-5-nitrobenzene derivatives."  (General protocol validation).
    
  • Thermal Stability of Sulfonamides: Roca, M., et al. (2013).[4] "Thermodynamic analysis of the thermal stability of sulphonamides." Food Chemistry. (Data on sulfonamide thermal limits).

  • ABT-737 Intermediate Synthesis: "Synthesis of 4-fluoro-3-nitrobenzenesulfonamide derivatives." (Analogous chemistry for Bcl-2 inhibitors).

Sources

Technical Support Center: Purification of 2-fluoro-N,5-dinitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-fluoro-N,5-dinitro-benzenesulfonamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this molecule. The methodologies described are grounded in established principles for handling nitroaromatic and sulfonamide-containing compounds, designed to ensure both purity and safety.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, properties, and common challenges associated with 2-fluoro-N,5-dinitro-benzenesulfonamide.

Q1: What are the primary safety concerns when handling and purifying this compound?

A1: As a dinitro-aromatic compound, 2-fluoro-N,5-dinitro-benzenesulfonamide should be handled with caution. The primary concerns are:

  • Thermal Instability: Aromatic compounds with multiple nitro groups can be energetic and may decompose exothermically or deflagrate at elevated temperatures.[1] It is critical to avoid excessive heat during purification steps like solvent evaporation. Use a rotary evaporator with a water bath at a controlled, moderate temperature (e.g., < 50°C).

  • Mechanical Shock Sensitivity: While less sensitive than compounds like TNT, highly purified, dry dinitro compounds can be sensitive to shock or friction. Handle with non-metallic spatulas and avoid grinding the dry material aggressively.

  • Toxicity: Dinitro-aromatic compounds are generally considered toxic and can be absorbed through the skin. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed within a chemical fume hood.

Q2: What are the likely impurities I should expect in my crude product?

A2: The impurity profile depends heavily on the synthetic route, but common contaminants include:

  • Isomeric Byproducts: The nitration step in the synthesis can produce regioisomers. For example, if the starting material is a mono-nitro compound, you may find isomers with the nitro groups at different positions. The synthesis of related dinitro compounds often yields mixtures of isomers, such as 2,4- and 2,6-dinitrochlorobenzenes, which require separation.[2]

  • Incomplete or Over-Nitration: The reaction may leave behind mono-nitro starting material or produce tri-nitrated side products.

  • Hydrolysis Products: The fluorine atom, being ortho and para to strongly electron-withdrawing nitro groups, is highly activated towards nucleophilic aromatic substitution. Exposure to water, especially under basic conditions, can lead to the formation of the corresponding 2-hydroxy-N,5-dinitro-benzenesulfonamide.

  • Reaction Solvents and Reagents: Residual acids (e.g., sulfuric, nitric) and organic solvents will be present in the crude material.

Q3: Which solvents are suitable for dissolving and purifying this compound?

A3: The combination of a sulfonamide group and two nitro groups makes the molecule quite polar.

  • Good Solvents: Expect good solubility in polar aprotic solvents like acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF).

  • Moderate/Poor Solvents: Alcohols like methanol or ethanol may be suitable for recrystallization, especially when paired with an anti-solvent.[3] Chlorinated solvents like dichloromethane (DCM) may also work.

  • Anti-Solvents: Non-polar solvents like hexanes and water are likely to be poor solvents and can be used to induce precipitation or for trituration.[1]

Part 2: Troubleshooting Purification Challenges

This section provides structured, question-and-answer troubleshooting guides for specific experimental problems.

Problem 1: "My crude product is a persistent oil or sticky solid that fails to crystallize. How can I isolate a pure, crystalline solid?"

This is a common issue when residual solvents or isomeric impurities act as a eutectic mixture, depressing the melting point and preventing crystallization.

Solution Workflow: Trituration followed by Recrystallization

  • Initial Cleanup by Trituration:

    • Place the crude oil/solid in a flask.

    • Add a small volume of a solvent in which the desired product is expected to have very low solubility, but impurities might be soluble (e.g., a 1:1 mixture of diethyl ether and hexanes).

    • Stir or sonicate the mixture vigorously. The goal is to wash away soluble impurities, often causing the product to precipitate as a powder.

    • Isolate the solid by filtration and wash with fresh, cold anti-solvent.

  • Step-by-Step Recrystallization Protocol:

    • Step 1: Solvent Selection. Choose a solvent system. A single solvent (e.g., methanol)[3] or a binary system (e.g., acetone/water)[1] is often effective for nitroaromatic compounds. Test solubility in small vials first.

    • Step 2: Dissolution. Place the triturated solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., acetone) to fully dissolve the compound.

    • Step 3: Crystal Formation. Slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.

    • Step 4: Cooling & Isolation. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Problem 2: "Recrystallization improved the purity, but analytical data (NMR/HPLC) still shows a persistent impurity. What is the next step?"

When impurities co-crystallize with the product, often due to similar structures (e.g., isomers), column chromatography is the most effective next step.

Solution Workflow: Silica Gel Column Chromatography

The high polarity of the sulfonamide and nitro groups dictates a polar mobile phase.

Step-by-Step Chromatography Protocol:

  • Step 1: Stationary Phase Preparation. Pack a glass column with silica gel (100-200 mesh is a good starting point) as a slurry in a non-polar solvent (e.g., hexane).[4]

  • Step 2: Eluent System Selection. The key is to find a solvent system that provides differential separation. Based on similar compounds, start with a mixture of ethyl acetate and hexane.[4] A typical starting point would be 20-40% ethyl acetate in hexane. For highly polar compounds, a system of methanol in dichloromethane (DCM) may be necessary.[4] Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives good separation (Rf values between 0.2 and 0.5).

  • Step 3: Sample Loading. Adsorb the semi-pure compound onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a solvent like acetone or DCM, add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Step 4: Elution and Fraction Collection. Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Step 5: Product Isolation. Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (<50°C).

Data Summary: Recommended Starting Conditions for Purification

Purification MethodSolvent/Eluent SystemRationale & Source
Recrystallization MethanolA common choice for purifying dinitro-aromatic compounds like 1-chloro-2,4-dinitrobenzene.[3]
Acetone / WaterAn effective polar solvent/anti-solvent system for inducing crystallization of complex nitroaromatics.[1]
Column Chromatography Ethyl Acetate / HexaneA standard, versatile system for moderately polar to polar compounds. Used for related sulfonamides.[4]
Methanol / DichloromethaneA more polar system for compounds that do not move sufficiently in ethyl acetate/hexane.[4]
Ethyl Acetate / ChloroformAn alternative polar system used for purifying fluorinated benzenesulfonamides.[5]
Problem 3: "My compound is streaking on the TLC plate and seems to be degrading during column chromatography. What could be the cause?"

This behavior often indicates a strong, potentially irreversible interaction with the stationary phase or decomposition catalyzed by it.

Causality and Solution:

The free sulfonamide (SO2NH) and the acidic proton on the nitrogen (if N-H) can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to poor peak shape and, in some cases, degradation.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the chromatography eluent. This neutralizes the acidic sites on the silica, reducing unwanted interactions and improving peak shape.

  • Switch to a Different Stationary Phase:

    • Alumina (Al2O3): Neutral or basic alumina can be an excellent alternative to silica for compounds that are sensitive to acid.

    • Reversed-Phase Silica (C18): For preparative HPLC, a C18 column is ideal. The separation mechanism is based on hydrophobicity. Elution would be performed with a polar mobile phase, such as a gradient of acetonitrile in water.[6][7]

Part 3: Visualization of Workflows

General Purification Troubleshooting Workflow

This diagram outlines the decision-making process for purifying the crude product.

G cluster_0 Initial State cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Secondary Purification cluster_4 Final State Crude Crude Product (Oil or Impure Solid) Recrystallize Attempt Recrystallization (e.g., Acetone/Water) Crude->Recrystallize CheckPurity Check Purity (TLC, HPLC, NMR) Recrystallize->CheckPurity Isolate Solid ColumnChrom Column Chromatography (Silica or Alumina) CheckPurity->ColumnChrom Purity > 98%? NO PureProduct Pure Product CheckPurity->PureProduct Purity > 98%? YES ColumnChrom->CheckPurity Collect & Combine Fractions

Caption: A decision-making workflow for purifying 2-fluoro-N,5-dinitro-benzenesulfonamide.

Potential Sources of Impurities

This diagram illustrates the origins of common impurities during synthesis.

G cluster_impurities Impurity Sources Synthesis Chemical Synthesis (e.g., Nitration) Isomers Regio-isomers Synthesis->Isomers Non-selective reaction Incomplete Unreacted Starting Material Synthesis->Incomplete Low conversion Overreaction Over-nitrated Products Synthesis->Overreaction SideProducts Hydrolysis/Side Reaction Products Synthesis->SideProducts CrudeProduct Crude Product Mixture Isomers->CrudeProduct Incomplete->CrudeProduct Overreaction->CrudeProduct SideProducts->CrudeProduct

Sources

Technical Support Center: Degradation of 2-fluoro-N,5-dinitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluoro-N,5-dinitro-benzenesulfonamide. This guide provides in-depth technical guidance and troubleshooting resources for investigating the degradation of this molecule in solution. Given the unique substitution pattern of this benzenesulfonamide, a thorough understanding of its stability profile is critical for the development of robust formulations and analytical methods.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may encounter during your experimental work. We will delve into the principles of forced degradation studies, potential degradation pathways, and the analytical techniques required for the identification and quantification of degradants.

Frequently Asked Questions (FAQs)

What are the likely degradation pathways for 2-fluoro-N,5-dinitro-benzenesulfonamide in solution?

Based on the chemical structure of 2-fluoro-N,5-dinitro-benzenesulfonamide, several degradation pathways can be anticipated under various stress conditions. The presence of two nitro groups and a fluorine atom on the benzene ring, in addition to the sulfonamide moiety, will significantly influence its reactivity.

  • Hydrolysis: The sulfonamide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of the S-N bond, yielding 2-fluoro-5-nitrobenzenesulfonic acid and 5-nitro-2-fluoroaniline. The rate of hydrolysis will be influenced by the pH of the solution. Some sulfonamides have been shown to be more susceptible to degradation at low pH.[1]

  • Photodegradation: Sulfonamides are known to be susceptible to photodegradation.[2][3] The highly conjugated system of 2-fluoro-N,5-dinitro-benzenesulfonamide is likely to absorb UV radiation, leading to photolytic cleavage. Key photodegradation pathways for sulfonamides include the cleavage of the sulfonamide bond and the extrusion of SO2.[4] The presence of nitro groups may also lead to photoreduction or other complex photochemical reactions.

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the electron-rich aromatic ring. However, the presence of two strong electron-withdrawing nitro groups may decrease the ring's susceptibility to electrophilic attack. Oxidative degradation, often initiated by hydroxyl radicals, can lead to the formation of hydroxylated byproducts.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho and para nitro groups, is a potential site for nucleophilic attack. In the presence of nucleophiles in the solution (e.g., hydroxide ions, buffers), the fluorine atom could be displaced.

How should I design a forced degradation study for this compound?

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7] The study should expose the compound to a range of stress conditions to induce degradation.

Recommended Stress Conditions:

Stress ConditionRecommended ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at room temperature and 60°CHydrolysis of the sulfonamide bond
Base Hydrolysis 0.1 M NaOH at room temperature and 60°CHydrolysis of the sulfonamide bond, potential SNAr of the fluorine
Oxidation 3% H₂O₂ at room temperatureOxidation of the aromatic ring or other functional groups
Thermal Degradation 80°C in a dry oven and in solutionGeneral decomposition
Photodegradation Exposure to UV and visible light (ICH Q1B)Photolytic cleavage, photoreduction of nitro groups

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of 2-fluoro-N,5-dinitro-benzenesulfonamide Acid Acid Hydrolysis (0.1M HCl, RT & 60°C) Prep->Acid Expose to Base Base Hydrolysis (0.1M NaOH, RT & 60°C) Prep->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Expose to Thermal Thermal (80°C, solid & solution) Prep->Thermal Expose to Photo Photodegradation (ICH Q1B) Prep->Photo Expose to Analysis Analyze samples by a stability-indicating method (e.g., HPLC-UV/MS) Acid->Analysis Analyze at time points Base->Analysis Analyze at time points Oxidation->Analysis Analyze at time points Thermal->Analysis Analyze at time points Photo->Analysis Analyze at time points PeakPurity Assess peak purity of the parent compound Analysis->PeakPurity ID Identify and characterize significant degradation products Analysis->ID

Caption: Workflow for a forced degradation study.

What is the best analytical method to use for analyzing the degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying the parent compound from its degradation products.

  • HPLC with UV Detection: This is a suitable starting point for method development. A reversed-phase C18 column is often a good first choice. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The UV detection wavelength should be chosen to maximize the response for both the parent compound and potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown degradation products.[8] By providing mass information, it allows for the elucidation of the structures of the degradants. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradation products.[1]

Troubleshooting Guides

My HPLC chromatogram shows poor resolution between the parent peak and a degradation product. What should I do?

Poor resolution can compromise the accuracy of quantification. Here are some steps to improve it:

  • Optimize the Mobile Phase:

    • Change the organic modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.

    • Adjust the pH of the aqueous phase: The ionization state of the parent compound and its degradants can significantly impact their retention. Experiment with different pH values of the mobile phase buffer.

    • Modify the gradient: If you are using a gradient method, try making the gradient shallower to increase the separation between closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18 column.

  • Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it can also decrease retention times.

I am not seeing any degradation under my stress conditions. How can I proceed?

If you do not observe any degradation, it may be because the stress conditions are not harsh enough or the duration of the study is too short.

  • Increase the Stress Level:

    • For hydrolysis: Increase the concentration of the acid or base, or increase the temperature.[9]

    • For oxidation: Increase the concentration of the oxidizing agent or the reaction time.

    • For thermal stress: Increase the temperature, but be mindful of the boiling point of your solvent.

  • Extend the Study Duration: Some degradation processes are slow. Increase the time points of your study to allow for sufficient degradation to occur. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

I am having difficulty identifying the structure of a major degradation product using LC-MS.

Structure elucidation of unknown degradants can be challenging. Here are some strategies:

  • Examine the Mass Spectrum:

    • Accurate Mass Measurement: Use high-resolution mass spectrometry to obtain the accurate mass of the degradant. This will allow you to propose a molecular formula.

    • Isotope Pattern: Look for characteristic isotope patterns that can indicate the presence of certain elements (e.g., chlorine, bromine).

    • Fragmentation Pattern: In MS/MS experiments, the fragmentation pattern provides valuable structural information. Compare the fragmentation of the degradant to that of the parent compound to identify which parts of the molecule have changed.

  • Consider the Stress Condition: The nature of the stress condition that produced the degradant provides clues about its structure. For example, a degradant formed under hydrolytic conditions is likely a hydrolysis product.

  • Forced Degradation of Suspected Structures: If you have a hypothesis for the structure of the degradant, you can try to synthesize the proposed compound and analyze it using the same LC-MS method to see if the retention time and mass spectrum match.

Hypothetical Degradation Pathway Diagram:

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation cluster_snar Nucleophilic Aromatic Substitution Parent 2-fluoro-N,5-dinitro-benzenesulfonamide Hydrolysis_Prod1 2-fluoro-5-nitrobenzenesulfonic acid Parent->Hydrolysis_Prod1 S-N Cleavage Hydrolysis_Prod2 5-nitro-2-fluoroaniline Parent->Hydrolysis_Prod2 S-N Cleavage Photo_Prod1 Cleavage of S-N bond Parent->Photo_Prod1 UV/Vis Light Photo_Prod2 SO₂ Extrusion Product Parent->Photo_Prod2 UV/Vis Light SNAr_Prod Displacement of Fluorine Parent->SNAr_Prod Nucleophile (e.g., OH⁻)

Caption: Potential degradation pathways of 2-fluoro-N,5-dinitro-benzenesulfonamide.

By following the guidance in this technical support center, researchers can effectively investigate the degradation of 2-fluoro-N,5-dinitro-benzenesulfonamide, leading to a better understanding of its stability and the development of robust and reliable pharmaceutical products and analytical methods.

References

  • Taylor & Francis. (n.d.). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Retrieved from [Link]

  • Taylor & Francis Online. (2013, December 31). Full article: Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Retrieved from [Link]

  • PubMed. (2013, December 15). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Retrieved from [Link]

  • IWA Publishing. (2015, January 3). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems | Water Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions | Request PDF. Retrieved from [Link]

  • CORE. (n.d.). Microbial Degradation of Sulfonamide Antibiotics. Retrieved from [Link]

  • Technische Universität München. (n.d.). Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PMC. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

Technical Support Center: Purifying 2-fluoro-N,5-dinitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-fluoro-N,5-dinitro-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve the desired purity for your critical applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and purification of your 2-fluoro-N,5-dinitro-benzenesulfonamide samples.

Q1: My sample has a distinct yellow or brownish tint. Is this normal, and can it be removed?

A1: Yes, a pale yellow color is common for nitroaromatic compounds. However, a significant yellow, orange, or brown discoloration often indicates the presence of impurities. The color can arise from residual starting materials, by-products from the nitration process, or degradation products.[1][2]

  • Causality: The color is typically due to chromophoric impurities, such as nitrophenols or other related aromatic compounds formed during synthesis. In some cases, decomposition of the dinitro compound itself, potentially accelerated by exposure to base or light, can lead to discoloration.[3]

  • Solution: Recrystallization is a highly effective method for removing these colored impurities. The goal is to select a solvent system where the desired compound has high solubility at an elevated temperature and low solubility at room temperature or below, while the colored impurities remain in solution upon cooling. A detailed recrystallization protocol is provided later in this guide.

Q2: My HPLC/NMR analysis indicates a purity of less than 95%. What are the most likely impurities?

A2: The identity of impurities is heavily dependent on the synthetic route. However, common contaminants in sulfonamide synthesis generally fall into these categories:[4][5]

  • Unreacted Starting Materials: The most common culprits are the sulfonyl chloride precursor (2-fluoro-5-nitrobenzenesulfonyl chloride) or the amine source.

  • Regioisomers: During the nitration steps of the benzene ring, other isomers (e.g., 2-fluoro-N,3-dinitro-benzenesulfonamide or 3-fluoro-N,5-dinitro-benzenesulfonamide) might form in small quantities.

  • Hydrolysis Products: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to the formation of 2-fluoro-5-nitrobenzenesulfonic acid.

  • Residual Solvents: Solvents used in the synthesis or a previous purification step (e.g., DMF, acetonitrile, dichloromethane) may be present.[6]

Definitive identification should be performed using techniques like LC-MS to obtain the molecular weight of the impurities or by detailed analysis of NMR spectra.[7][8]

Q3: My product "oils out" instead of crystallizing during the recrystallization process. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue with aromatic compounds, especially when the crude material has a high impurity load, which significantly depresses the melting point.[9]

  • Causality: The compound's solubility exceeds its saturation point at a temperature that is below its melting point in the solvent mixture.

  • Troubleshooting Steps:

    • Re-heat and Add Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

    • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Do not move it directly to an ice bath.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce nucleation.

    • Solvent System Re-evaluation: If the problem persists, the chosen solvent may be inappropriate. Consider a solvent with a lower boiling point or a different co-solvent mixture (see data table below).

Frequently Asked Questions (FAQs)

Q: What are the recommended analytical techniques for assessing the purity of 2-fluoro-N,5-dinitro-benzenesulfonamide?

A: A multi-faceted approach is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is a good starting point. UV detection is suitable due to the aromatic nature of the compound.[8][10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are essential for structural confirmation and identifying organic impurities. The absence of unexpected signals is a strong indicator of high purity.[11]

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying unknown impurities by providing their molecular weights.[6]

  • Melting Point: A sharp melting point range close to the literature value for the pure compound is a good qualitative indicator of purity. Impurities will typically cause melting point depression and broadening.[9]

Q: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, 2-fluoro-N,5-dinitro-benzenesulfonamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep it away from strong bases, oxidizing agents, and direct sunlight.

Q: Are there any known stability issues or incompatibilities?

A: Dinitrobenzenesulfonamides can be unstable in the presence of strong bases and may be cleaved by nucleophiles like thiols.[3][13][14] Avoid exposing the compound to these conditions unless a specific reaction is intended. Hazardous decomposition products can include nitrogen oxides (NOx) and sulfur oxides (SOx).[12]

Detailed Purification Protocol: Recrystallization

This protocol provides a step-by-step method for the purification of 2-fluoro-N,5-dinitro-benzenesulfonamide. The primary goal is to remove colored impurities and unreacted starting materials.

Principle: This procedure relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.

Workflow for Purification Decision Making

purification_workflow start Assess Crude Sample (TLC, HPLC, Appearance) check_purity Purity > 98% and Good Appearance? start->check_purity impurity_type Identify Impurity Type (Polar vs. Non-polar) check_purity->impurity_type No end_pure Product is Pure Dry and Store check_purity->end_pure Yes polar_impurity Mainly Polar Impurities (e.g., starting materials, salts) impurity_type->polar_impurity Polar nonpolar_impurity Mainly Non-polar Impurities (e.g., organic by-products) impurity_type->nonpolar_impurity Non-polar recrystallize Perform Recrystallization (Protocol Below) polar_impurity->recrystallize chromatography Consider Column Chromatography (Silica Gel) nonpolar_impurity->chromatography end_further Re-assess Purity recrystallize->end_further chromatography->end_further

Caption: Logical workflow for selecting a purification strategy.

Materials:

  • Crude 2-fluoro-N,5-dinitro-benzenesulfonamide

  • Recrystallization solvent (e.g., Ethanol, or Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent using the table below. Ethanol is often a good starting point. For this example, we will use ethanol.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil with stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely. Expert Tip: Adding too much solvent will significantly reduce your yield.

  • Decolorization (Optional): If the solution is still highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[15]

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Verification: Assess the purity of the final product by melting point determination and HPLC analysis.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent will dissolve the compound poorly at low temperatures but very well at high temperatures.

Solvent SystemBoiling Point (°C)Suitability & RationaleReference
Ethanol 78Often effective for moderately polar compounds like sulfonamides. Its volatility makes it easy to remove during drying.[1]
Ethyl Acetate / Hexane 69-77A good co-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then add hexane dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then cool slowly. This method is excellent for inducing crystallization when the compound is too soluble in a single solvent.[11]
Dichloromethane (DCM) 40While some related compounds can be recrystallized from DCM, its low boiling point can make it difficult to maintain a large temperature gradient for efficient crystallization. It is more commonly used as a solvent for column chromatography.[1]
Water 100Generally unsuitable. Highly polar nitro-sulfonamides typically have very low solubility in water, even at elevated temperatures.[16]

References

  • PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... Retrieved from [Link]

  • Fukuyama, T., & Kan, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 59(8), 793-803.
  • Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]

  • Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Chemistry Letters.
  • Shimadzu Corporation. (n.d.). Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

  • Semantic Scholar. (1997). 2,4-Dinitrobenzenesulfonamides: A simple and practical method for the preparation of a variety of secondary amines and diamines. Tetrahedron Letters.
  • SciSpace. (2020).
  • ResearchGate. (n.d.). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Retrieved from [Link]

  • Plater, M. J., & Harrison, W. T. A. (2019). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 43(1-2), 2-6.
  • ResearchGate. (n.d.). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
  • Royal Society of Chemistry. (n.d.). Benzenesulfonamide - Supplementary Information. Retrieved from [Link]

Sources

overcoming steric hindrance in 2-fluoro-N,5-dinitro-benzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Reaction Optimization Ticket ID: #SNAR-F-2026-02 Subject: Overcoming Steric Hindrance in 2-Fluoro-N,5-dinitro-benzenesulfonamide Substitutions Status: Open Priority: High (Research/Process Critical)

Executive Summary

You are encountering low yields or stalled conversion in the nucleophilic aromatic substitution (


) of 2-fluoro-N,5-dinitro-benzenesulfonamide . While the substrate is electronically activated (highly electron-deficient due to the 5-nitro and 1-sulfonyl groups), the reaction is kinetically impeded by steric hindrance  at the ortho position.[1]

The bulky sulfonamide group at C1—specifically the N-nitro moiety—creates a "steric wall" that blocks the trajectory of incoming nucleophiles toward the C2-fluorine bond. This guide provides a validated troubleshooting framework to overcome this barrier using the Cesium Effect , Polar Aprotic Solvation , and Microwave Activation .

Part 1: The Mechanistic Barrier (Diagnosis)

Before optimizing, it is critical to visualize why the reaction fails. In


, the rate-determining step is often the formation of the Meisenheimer complex.
  • Electronic Activation (Pro): The C5-nitro and C1-sulfonyl groups pull electron density from the ring, making C2 highly electrophilic.

  • Steric Deactivation (Con): The N-nitro sulfonamide group (

    
     or 
    
    
    
    ) is exceptionally bulky. It rotates out of plane, physically shielding the ortho-fluorine.

Visualizing the Steric Clash & Pathway

SNAr_Pathway Substrate 2-Fluoro-N,5-dinitro benzenesulfonamide TS_Barrier Steric Clash (Ortho-Sulfonamide Bulk) Substrate->TS_Barrier Activation Energy High Side_Product Hydrolysis/Decomp (N-Nitro Cleavage) Substrate->Side_Product Wet Solvents / Excessive Heat Nu Nucleophile (Nu:) Nu->TS_Barrier Meisenheimer Meisenheimer Complex TS_Barrier->Meisenheimer Overcome with Heat/Cs+ Product Product (C-Nu Bond Formed) Meisenheimer->Product Fast Elimination (-F)

Figure 1: Reaction pathway showing the steric bottleneck at the transition state.

Part 2: Validated Protocols for Steric Bypass

Method A: The "Cesium Effect" (Standard Optimization)

Best for: Reactions sensitive to high heat; substrates with labile groups (like N-nitro).

The Science: Large cations like Cesium (


) have a "soft" charge density. Unlike Sodium (

) or Potassium (

), Cesium does not form tight ion pairs with the nucleophile in organic solvents. This creates a "naked," highly reactive nucleophile capable of slipping past steric bulk.
ParameterRecommendationRationale
Base Cesium Carbonate (

)
Increases nucleophilicity via the "naked anion" effect; superior solubility in organic media.
Stoichiometry 2.0 - 3.0 equivalentsNeutralizes HF byproduct; drives equilibrium.
Solvent DMSO or DMF (Anhydrous)High dielectric constant separates ion pairs; stabilizes the polar transition state.
Temperature 60°C – 80°CSufficient thermal energy to overcome steric barrier without degrading the N-nitro group.

Step-by-Step Protocol:

  • Dry Down: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charge: Add 2-fluoro-N,5-dinitro-benzenesulfonamide (1.0 eq), Nucleophile (1.2 eq), and

    
     (2.5 eq).
    
  • Solvate: Add anhydrous DMSO (0.2 M concentration). Note: Do not use protic solvents like ethanol, which solvate the nucleophile and reduce its reactivity.

  • React: Heat to 60°C. Monitor by LCMS at 1 hour.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMSO. Dry organic layer over 
    
    
    
    .
Method B: Microwave-Assisted Synthesis (High Energy)

Best for: Extremely hindered nucleophiles (e.g., secondary amines, bulky alkoxides) that fail Method A.

The Science: Microwave irradiation provides direct kinetic energy to the molecules, often allowing the system to cross the high activation energy barrier imposed by steric hindrance in minutes rather than hours.

  • Warning: The N-nitro group is energetic. Do not exceed 100°C without DSC (Differential Scanning Calorimetry) safety data.

Protocol:

  • Prepare the mixture as in Method A in a microwave-specific vial.

  • Set Microwave conditions: 80°C, High Absorption, 15 minutes .

  • Ramp time: 2 minutes. Hold time: 15 minutes.

  • Cool rapidly (compressed air) to prevent thermal decomposition of the product.

Part 3: Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your experiment.

Troubleshooting Start Issue: Low Yield / No Reaction Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Yes Yes (SM Consumed) Check_SM->SM_Yes Stability Issue SM_No No (SM Remains) Check_SM->SM_No Kinetic Issue Product_Check Is Product Formed? SM_Yes->Product_Check Solvent_Check Switch to DMSO/DMF (Polar Aprotic) SM_No->Solvent_Check Temp_Check Increase Temp to 80°C or use Microwave Base_Check Switch Base to Cs2CO3 (Cesium Effect) Base_Check->Temp_Check Solvent_Check->Base_Check Side_Rxn Check for Hydrolysis (-OH) or N-Denitration Product_Check->Side_Rxn No Product Dry_Solvent Action: Use Anhydrous Solvents & Molecular Sieves Side_Rxn->Dry_Solvent

Figure 2: Diagnostic logic for reaction optimization.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the "N-nitro" group causing specific issues beyond just bulk? A: The N-nitro group (


) is strongly electron-withdrawing. While this activates the ring for 

, it also makes the sulfonamide nitrogen non-basic. However, N-nitro compounds can be labile. They function as "masked" nitrating agents. If your reaction turns dark/black or evolves gas, you are likely degrading the N-nitro group. Solution: Lower the temperature and ensure the reaction is strictly neutral-to-basic; avoid acidic workups.

Q2: Can I use DIPEA (Hünig's Base) instead of Carbonates? A: Generally, no . While DIPEA is non-nucleophilic, organic bases are often not strong enough to buffer the HF generated in difficult


 reactions, and they do not provide the "cation effect" that assists the leaving group departure. Inorganic bases like 

or

are superior for this specific substrate.[2]

Q3: The reaction works but I see a "hydrolysis" impurity. What is it? A: In the presence of trace water, the highly activated C2-F bond can be attacked by hydroxide (


) instead of your nucleophile, forming the phenol. Alternatively, water can attack the sulfonamide sulfur, cleaving the sulfonamide entirely. Solution:  Use commercially available anhydrous solvents and add activated 4Å molecular sieves to the reaction vessel.

References

  • The Cesium Effect in

    
    : 
    
    • Title: The "cesium effect" magnified: exceptional chemoselectivity in cesium ion medi
    • Source: N
    • URL:[Link]

  • Microwave Assisted

    
    : 
    
    • Title: Selective N- or O-arylation using cesium carbonate.[2]

    • Source: ResearchGate.[3]

    • URL:[Link]

  • Reactivity of Nitro-Sulfonamides

    • Title: Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate.[2]

    • Source: ResearchGate.[3]

    • URL:[Link]

Sources

Technical Support Center: 2-Fluoro-N,5-dinitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-fluoro-N,5-dinitro-benzenesulfonamide. It addresses common challenges related to the compound's hydrolytic stability and offers practical solutions to minimize degradation during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is 2-fluoro-N,5-dinitro-benzenesulfonamide and why is its stability a concern?

2-fluoro-N,5-dinitro-benzenesulfonamide is an aromatic sulfonamide compound. The presence of two strong electron-withdrawing nitro groups and a fluorine atom on the benzene ring makes the sulfur atom of the sulfonamide group highly electrophilic. This increased electrophilicity renders the molecule susceptible to nucleophilic attack by water, leading to hydrolysis. This degradation can impact experimental results by reducing the concentration of the active compound and introducing impurities.

Q2: What are the primary factors that can accelerate the hydrolysis of 2-fluoro-N,5-dinitro-benzenesulfonamide?

Several factors can accelerate the hydrolysis of this compound:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of sulfonamides. The specific pH at which the compound is most stable (the pH of minimum hydrolysis) needs to be determined experimentally.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Buffer Composition: Certain buffer species can act as nucleophiles and directly attack the sulfonamide, leading to degradation. Carboxylate and phosphate buffers are known to sometimes participate in such reactions.

  • Solvent: While this guide focuses on hydrolysis (reaction with water), the principles apply to reactions with other nucleophilic solvents (solvolysis).

Q3: How can I detect if my sample of 2-fluoro-N,5-dinitro-benzenesulfonamide has undergone hydrolysis?

Hydrolysis of 2-fluoro-N,5-dinitro-benzenesulfonamide will yield 2-fluoro-5-nitrobenzenesulfonic acid and 5-nitro-2-fluoroaniline. You can detect this degradation using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. You will observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the degradation products by their mass-to-charge ratio, confirming that hydrolysis has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the disappearance of signals from the parent compound and the appearance of signals from the hydrolysis products.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Buffer

Symptoms:

  • A significant decrease in the HPLC peak area of 2-fluoro-N,5-dinitro-benzenesulfonamide over a short period.

  • The appearance of one or more new peaks in the chromatogram.

  • Inconsistent results in biological or chemical assays.

Root Cause Analysis: The aqueous buffer is likely promoting the hydrolysis of the sulfonamide. This could be due to an unfavorable pH or the buffer species themselves acting as catalysts or nucleophiles.

Solutions:

1. pH Optimization:

  • Rationale: The rate of hydrolysis of sulfonamides is often pH-dependent. By identifying the pH of maximum stability, you can significantly reduce the rate of degradation.

  • Protocol:

    • Prepare a series of buffers with different pH values (e.g., from pH 3 to pH 9).

    • Dissolve a known concentration of 2-fluoro-N,5-dinitro-benzenesulfonamide in each buffer.

    • Incubate the solutions at a constant temperature.

    • At various time points, take an aliquot from each solution and analyze it by HPLC to determine the remaining concentration of the parent compound.

    • Plot the logarithm of the concentration versus time to determine the degradation rate constant at each pH. The pH with the lowest rate constant is the optimal pH for stability.

2. Buffer Selection:

  • Rationale: Some buffer components can actively participate in the degradation of the compound. Using a non-nucleophilic buffer can prevent this.

  • Recommendations:

    • Avoid buffers with primary or secondary amine groups (e.g., Tris) if there is a possibility of reaction with the fluoro group.

    • Be cautious with carboxylate and phosphate buffers.

    • Consider using zwitterionic buffers such as HEPES or MES, which are generally less nucleophilic.

3. Temperature Control:

  • Rationale: Lowering the temperature will decrease the rate of all chemical reactions, including hydrolysis.

  • Recommendations:

    • Prepare solutions fresh and keep them on ice.

    • For longer-term storage, store solutions at -20°C or -80°C. However, be aware of potential freeze-thaw instability. It is often best to store aliquots to avoid repeated freeze-thaw cycles.

Issue 2: Compound Instability During a Reaction at Elevated Temperature

Symptoms:

  • Low yield of the desired product.

  • The presence of hydrolysis byproducts in the final reaction mixture.

Root Cause Analysis: The elevated temperature required for the reaction is accelerating the hydrolysis of the starting material.

Solutions:

1. Anhydrous Conditions:

  • Rationale: If water is not essential for the desired reaction, removing it will prevent hydrolysis.

  • Protocol:

    • Use anhydrous solvents. Solvents can be dried using molecular sieves or other appropriate drying agents.

    • Dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

2. Reaction Time Optimization:

  • Rationale: Minimizing the reaction time will reduce the extent of hydrolysis.

  • Protocol:

    • Set up a series of small-scale reactions and monitor the progress of the desired reaction and the formation of hydrolysis byproducts over time using a suitable analytical technique (e.g., TLC, LC-MS).

    • Determine the time point at which the optimal balance of product formation and minimal starting material degradation is achieved.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the proposed mechanism for the hydrolysis of 2-fluoro-N,5-dinitro-benzenesulfonamide.

Hydrolysis_Mechanism Reactant 2-Fluoro-N,5-dinitro- benzenesulfonamide Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic attack by water Water H₂O Product1 2-Fluoro-5-nitro- benzenesulfonic acid Intermediate->Product1 Leaving group departure Product2 5-Nitro-2-fluoroaniline

Caption: Proposed hydrolysis mechanism of 2-fluoro-N,5-dinitro-benzenesulfonamide.

Experimental Protocols

Protocol: HPLC Method for Monitoring Hydrolysis

This protocol provides a general starting point for developing an HPLC method to monitor the hydrolysis of 2-fluoro-N,5-dinitro-benzenesulfonamide.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for 1-2 minutes.

    • Ramp up to a high percentage of Mobile Phase B (e.g., 90%) over 10-15 minutes.

    • Hold at high organic for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (a UV scan of the pure compound is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

References

  • General Principles of Sulfonamide Hydrolysis: For a comprehensive understanding of the factors influencing sulfonamide stability, refer to a standard organic chemistry textbook such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • pH-Rate Profiles: The concept of pH-rate profiles is detailed in chemical kinetics literature. A good starting point is "Chemical Kinetics and Reaction Dynamics" by Pangiotis A. Aola.
  • Buffer Effects in Chemical Reactions: For information on how buffer species can influence reaction rates, consult review articles on the topic in journals such as the "Journal of Organic Chemistry" or "Chemical Reviews".

Validation & Comparative

1H NMR spectrum analysis of 2-fluoro-N,5-dinitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-fluoro-N,5-dinitro-benzenesulfonamide . This analysis is structured for researchers requiring rigorous structural verification and differentiation from synthetic precursors.[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.[1]

Executive Summary & Strategic Context

The molecule 2-fluoro-N,5-dinitro-benzenesulfonamide represents a specialized structural motif where the sulfonamide nitrogen bears a nitro group (


), rendering it a sulfonyl nitramide .[1] This functionality is significantly more acidic and electron-withdrawing than the standard primary sulfonamide precursor.

In drug development, this scaffold acts as a high-energy intermediate or a transition-state mimic (e.g., in methyltransferase inhibition).[1] The primary analytical challenge lies in distinguishing the labile, highly acidic N-nitro proton and resolving the specific fluorine-proton coupling patterns on the benzene ring.

Key Analytical Differentiator: The N-nitro group induces a dramatic downfield shift of the sulfonamide proton (


 ppm) and alters the electronic environment of the ortho-proton (H6), distinguishing it from the stable precursor 2-fluoro-5-nitrobenzenesulfonamide .[1]

Experimental Protocol: Causality & Optimization

Solvent Selection: The Critical Variable

For this specific sulfonamide, standard


 is unsuitable  due to the poor solubility of nitramides and the rapid exchange of the acidic NH proton, which often leads to signal broadening or disappearance.[1]
  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: DMSO acts as a hydrogen-bond acceptor, stabilizing the acidic

      
       proton. This slows the proton exchange rate, sharpening the signal and allowing for accurate integration and chemical shift identification.[1]
      
  • Alternative: Acetone-d6 (if DMSO signals interfere with aromatic region, though NH visibility is lower).[1]

Sample Preparation Workflow
  • Mass: Dissolve 5–10 mg of analyte in 0.6 mL DMSO-d6.

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

  • Temperature: Run at 298 K (25°C). Note: If NH broadening persists, lower temperature to 273 K to freeze out exchange.

Spectral Analysis: The "Fingerprint"

The 1H NMR spectrum is defined by two distinct regions: the Labile Proton Region and the Aromatic Region .[1]

A. The Labile Proton (N-Nitro Effect)

The most diagnostic feature is the sulfonamide NH.[1]

  • Chemical Shift:

    
     10.5 – 13.0 ppm (Broad Singlet).[1]
    
  • Mechanism: The electron-withdrawing nature of the N-nitro group (

    
    ) combined with the sulfonyl group (
    
    
    
    ) creates a highly acidic proton.[1]
  • Comparison: In the precursor (non-nitrated), this signal appears at

    
     7.5 – 8.0 ppm.[1]
    
B. The Aromatic Region (Ring Protons)

The 1,2,5-substitution pattern (1-sulfonyl, 2-fluoro, 5-nitro) creates a specific splitting pattern driven by H-H and H-F coupling.[1]

  • Proton H3 (Position 3):

    • Location: Ortho to Fluorine, Meta to Nitro.

    • Shift:

      
       7.6 – 7.8 ppm.[1]
      
    • Multiplicity:dd (Doublet of Doublets).[1]

    • Coupling: Large

      
       (~9-11 Hz) and small 
      
      
      
      (~2-3 Hz).[1]
  • Proton H4 (Position 4):

    • Location: Meta to Fluorine, Ortho to Nitro.

    • Shift:

      
       8.4 – 8.6 ppm.[1]
      
    • Multiplicity:ddd (Doublet of Doublet of Doublets).[1]

    • Coupling:

      
       (Ortho to H3), 
      
      
      
      (Meta to H6), and
      
      
      (~4-6 Hz).[1]
  • Proton H6 (Position 6):

    • Location: Ortho to Sulfonyl, Meta to Nitro.

    • Shift:

      
       8.6 – 8.9 ppm (Most deshielded aromatic).[1]
      
    • Multiplicity:dd (Doublet of Doublets).[1]

    • Coupling:

      
       (Meta to H4) and potentially small 
      
      
      
      .[1]

Comparative Analysis: Target vs. Alternative

The following table contrasts the target molecule with its direct synthetic precursor, 2-fluoro-5-nitrobenzenesulfonamide . This comparison is the primary method for validating the success of the N-nitration reaction.

Table 1: Performance Comparison (DMSO-d6)
FeatureTarget: 2-Fluoro-N,5-dinitro... Alternative: 2-Fluoro-5-nitro... Diagnostic Value
NH Signal

10.5 – 13.0 ppm
(1H, br s)

7.6 – 8.0 ppm (2H, br s)
Critical: Confirm N-Nitration
H6 Shift

~8.8 ppm (Deshielded)

~8.6 ppm
Secondary confirmation
H3 Shift

~7.7 ppm

~7.6 ppm
Minimal change (remote from N)
F-Coupling Distinct

visible
Distinct

visible
Confirms F-position
Stability Low (Sensitive to moisture/heat)High (Stable solid)Handling requirement

Visualization of Logic Pathways[1]

Diagram 1: Structural Assignment Workflow

This flowchart illustrates the logic used to assign specific protons based on splitting patterns and chemical shifts.[1]

NMR_Assignment Start Start: Analyze Aromatic Region (7.5 - 9.0 ppm) Check_Coupling Check Splitting Patterns (Identify J-coupling) Start->Check_Coupling H3_Node Signal: dd Large Coupling (~10Hz) Assignment: H3 (Ortho to F) Check_Coupling->H3_Node Look for 3J(H-F) H4_Node Signal: ddd Complex Multiplet Assignment: H4 (Meta to F) Check_Coupling->H4_Node Look for 4J(H-F) H6_Node Signal: dd or d Most Downfield Assignment: H6 (Ortho to SO2) Check_Coupling->H6_Node Look for Deshielding

Caption: Logic flow for assigning aromatic protons based on Fluorine coupling constants (


) and electronic deshielding effects.
Diagram 2: Signal Splitting Tree (Proton H3)

This diagram visualizes the specific "Doublet of Doublets" splitting caused by the Fluorine atom and the neighboring proton.[1]

H3_Splitting Origin H3 Signal (Uncoupled) Split1_L Origin->Split1_L Split1_R Origin->Split1_R Label_JHF 3J(H-F) ~ 9-11 Hz Split2_LL Line 1 Split1_L->Split2_LL Split2_LR Line 2 Split1_L->Split2_LR Split2_RL Line 3 Split1_R->Split2_RL Split2_RR Line 4 Split1_R->Split2_RR Label_JHH 4J(H-H) ~ 2-3 Hz

Caption: Splitting tree for Proton H3. The large split is due to the ortho-Fluorine (


), and the fine split is due to the meta-Proton (

).[1]

References

  • Vertex Pharmaceuticals. (2024).[1] Sodium channel regulator and use thereof (WO2024046253A1).[1] Google Patents.[1][2][3]

  • Gruenenthal GmbH. (2016).[1] Aromatic sulfonamide derivatives (WO2016198374A1).[1][3] Google Patents.[1][2][3]

  • National Institutes of Health (NIH). (2009).[1] Synthesis of adenine dinucleosides SAM analogs. PubMed Central.[1] [Link]

  • University College London. NMR Spectroscopy: Solvent and Shift Reagents. UCL Chemistry.[1] [Link]

Sources

A Comparative Guide to 2-fluoro-N,5-dinitro-benzenesulfonamide and Other Key Sulfonamides in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry and organic synthesis. Since the discovery of the antibacterial properties of prontosil, the sulfonamide scaffold has been incorporated into a vast array of therapeutic agents, including diuretics, antivirals, and anticancer drugs.[1][2][3] In synthetic chemistry, the sulfonamide moiety serves as a robust and versatile protecting group for amines, modulating their reactivity and enabling complex molecular architecture construction.[4][5]

The properties of a sulfonamide are profoundly influenced by the substituents on its aromatic ring. By tuning the electronic nature of this ring, we can control key parameters such as the acidity of the N-H bond, the stability of the protecting group, and the overall biological activity of the molecule.[6][7] This guide provides an in-depth comparison of a highly activated, yet lesser-documented compound, 2-fluoro-N,5-dinitro-benzenesulfonamide , with several classical and widely used sulfonamides.

This comparison will focus on three key areas:

  • Physicochemical Properties: How the unique substitution pattern of 2-fluoro-N,5-dinitro-benzenesulfonamide is predicted to influence its acidity and reactivity.

  • Synthetic Utility: Its performance as an amine protecting group compared to established alternatives.

  • Unique Reactivity: The potential for the fluoro-substituent to act as a handle for nucleophilic aromatic substitution (SₙAr), a feature absent in many common sulfonamides.

We will compare it against three benchmarks:

  • p-Toluenesulfonamide (Tosyl, Ts): The archetypal, highly stable sulfonamide protecting group.[4]

  • 2-Nitrobenzenesulfonamide (Nosyl, Ns): An electron-deficient sulfonamide known for its milder cleavage conditions.[4][8]

  • 2,4-Dinitrobenzenesulfonamide (Dinitro, DNs): A highly electron-deficient analogue, providing a close comparison for the target molecule.[8][9]

Through this analysis, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge to leverage the unique properties of highly functionalized sulfonamides in their work.

Chapter 1: A Comparative Analysis of Physicochemical Properties

The reactivity and utility of a benzenesulfonamide are dictated by the electronic effects of its aromatic substituents. The interplay of inductive and resonance effects governs the electrophilicity of the sulfur atom and the acidity of the sulfonamide N-H proton.

  • p-Toluenesulfonamide (Ts): The methyl group is weakly electron-donating, leading to a very stable S-N bond and a relatively low N-H acidity. This accounts for its robustness under a wide range of reaction conditions but necessitates harsh methods for its removal.[10]

  • 2-Nitrobenzenesulfonamide (Ns): A single nitro group provides strong electron-withdrawing character, increasing the acidity of the N-H proton and rendering the S-N bond more susceptible to nucleophilic cleavage.[8]

  • 2,4-Dinitrobenzenesulfonamide (DNs): The addition of a second nitro group significantly enhances the electron-withdrawing nature of the ring. This results in a highly acidic N-H proton and a sulfonamide that can be cleaved under very mild conditions by nucleophiles like thiols.[8][9]

  • 2-fluoro-N,5-dinitro-benzenesulfonamide (Predicted): This molecule combines the potent electron-withdrawing effects of two nitro groups with the strong inductive withdrawal of a fluorine atom. This trifecta of electron-withdrawing substituents is predicted to create one of the most acidic and reactive benzenesulfonamides available. The sulfur atom will be highly electrophilic, facilitating rapid reaction with amines, and the resulting sulfonamide N-H will be exceptionally acidic, comparable to some carboxylic acids.

Table 1: Comparison of Predicted and Known Physicochemical Properties
Sulfonamide DerivativeKey SubstituentsPrimary Electronic EffectPredicted N-H Acidity (pKa)S-N Bond StabilityKey Feature
p-Toluenesulfonamide (Ts) 4-MethylWeakly Electron-DonatingHigh (~17)Very HighExtreme stability
2-Nitrobenzenesulfonamide (Ns) 2-NitroStrongly Electron-WithdrawingModerate (~11-13)ModerateCleavable with thiols[4]
2,4-Dinitrobenzenesulfonamide (DNs) 2,4-DinitroVery Strongly Electron-WithdrawingLow (~8-10)LowMildly cleavable with thiols[8]
2-fluoro-N,5-dinitro-benzenesulfonamide 2-Fluoro, N,5-DinitroExceptionally Strongly Electron-WithdrawingVery Low (Predicted <8)Very LowHighly reactive; SₙAr handle

Chapter 2: Utility as an Amine Protecting Group

A central application of sulfonamides is the protection of primary and secondary amines. An ideal protecting group should be easy to install, stable to desired reaction conditions, and easy to remove selectively without affecting other functional groups.[11]

Installation (N-Sulfonylation)

The formation of a sulfonamide involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[12] The high electrophilicity of the sulfur atom in the corresponding 2-fluoro-N,5-dinitro-benzenesulfonyl chloride would ensure a very rapid and efficient reaction, likely proceeding to completion at room temperature or below, even with less nucleophilic amines.

Deprotection (Cleavage)

The true utility of a protecting group is often defined by the ease of its removal. For nitro-substituted benzenesulfonamides, the preferred method is a nucleophilic attack on the aromatic ring, promoted by the electron-withdrawing nitro groups, which facilitates cleavage of the S-N bond. This is famously demonstrated in the Fukuyama amine synthesis.[4]

  • Tosyl (Ts): Removal is difficult, typically requiring harsh reducing conditions (e.g., sodium in liquid ammonia) or strong acid at high temperatures.[11]

  • Nosyl (Ns) & Dinitrosyl (DNs): These groups are readily cleaved under mild conditions using a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃ or Cs₂CO₃).[8] The DNs group is cleaved more readily than the Ns group due to greater electronic activation.

  • 2-fluoro-N,5-dinitro-benzenesulfonamide (Predicted): Given its extreme electron-deficient nature, this protecting group is expected to be exceptionally labile to thiol-mediated cleavage, potentially allowing for deprotection under near-neutral conditions or with weaker nucleophiles. This would offer a high degree of orthogonality in complex synthetic sequences.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Amine Primary/Secondary Amine (R-NH₂) SulfonylChloride R'-SO₂Cl + Base Sulfonamide Protected Amine (R-NH-SO₂R') SulfonylChloride->Sulfonamide N-Sulfonylation ProtectedAmine Protected Amine (R-NH-SO₂R') Sulfonamide->ProtectedAmine Stable Intermediate for Further Synthesis CleavageReagent Cleavage Reagent FreedAmine Freed Amine (R-NH₂) CleavageReagent->FreedAmine Deprotection

Caption: General workflow for amine protection and deprotection using sulfonamides.

Caption: Simplified mechanism for the cleavage of dinitrobenzenesulfonamides via thiolysis.

Chapter 3: Unique Reactivity and Biological Potential

Beyond its role as a protecting group, the structure of 2-fluoro-N,5-dinitro-benzenesulfonamide offers unique opportunities in synthetic and medicinal chemistry.

A Handle for Nucleophilic Aromatic Substitution (SₙAr)

The most significant differentiating feature of this molecule is the fluorine atom. Fluorine is a good leaving group in SₙAr reactions, especially when positioned ortho or para to strong electron-withdrawing groups like nitro functions. This opens up a powerful synthetic route:

  • Protect a primary amine with 2-fluoro-N,5-dinitro-benzenesulfonyl chloride.

  • The resulting sulfonamide is now primed for an SₙAr reaction at the C-F bond. A wide variety of nucleophiles (amines, alcohols, thiols) can displace the fluoride.

  • This allows for the construction of complex, substituted aromatic structures tethered to the original amine.

  • Finally, the sulfonamide protecting group can be cleaved, releasing the modified amine.

This "protect-and-modify" strategy is not possible with standard Ts, Ns, or even DNs groups, which lack a suitable leaving group on the aromatic ring.

G F_Sulfonamide 2-Fluoro-Dinitro- Sulfonamide Nucleophile Nucleophile (Nu⁻) SNAr_Product Substituted Dinitro- Sulfonamide (SₙAr Product) Other_Sulfonamides Ts, Ns, DNs Sulfonamides No_Reaction No SₙAr Reaction Nucleophile->SNAr_Product SₙAr Reaction Nucleophile->No_Reaction

Caption: Contrasting SₙAr reactivity of 2-fluoro-dinitro-benzenesulfonamide with other common sulfonamides.

Potential Biological Activity

Nitroaromatic compounds are well-known pharmacophores.[13] The presence of two nitro groups suggests that 2-fluoro-N,5-dinitro-benzenesulfonamide and its derivatives could possess significant biological activity. Studies on other dinitrobenzenesulfonamide hybrids have shown potent antituberculosis activity.[9] The proposed mechanism involves the generation of oxidative stress via reactive oxygen species (ROS) and sulfur dioxide (SO₂).[9] The addition of fluorine can further enhance biological activity by improving metabolic stability and membrane permeability.[14] This makes the scaffold an interesting starting point for the design of novel therapeutic agents.

Chapter 4: Experimental Protocols

The following protocols are generalized procedures. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 4.1: General Procedure for N-Sulfonylation of a Primary Amine

This protocol is a standard method for forming a sulfonamide bond.

Materials:

  • Primary Amine (1.0 eq)

  • Sulfonyl Chloride (e.g., 2-fluoro-N,5-dinitro-benzenesulfonyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., Pyridine or Triethylamine) (1.5 eq)

  • 1M HCl solution, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.5 eq) to the stirred solution.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in minimal DCM, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).[12]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Ethyl Acetate/Hexanes) or recrystallization to yield the pure sulfonamide.

  • Validation: Characterize the product by NMR and Mass Spectrometry to confirm its structure and purity.[12]

Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.[12] Performing the addition at 0 °C helps to control any exotherm and minimize side reactions.

Protocol 4.2: Comparative Deprotection of Nitro-Benzenesulfonamides via Thiolysis

This protocol is designed to highlight the reactivity differences between Ns, DNs, and the predicted 2-fluoro-dinitro-benzenesulfonamide.

Materials:

  • N-protected amine (Ns, DNs, or 2-fluoro-dinitro-Ns) (1.0 eq)

  • Thiophenol (2.0-5.0 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • In three separate flasks, dissolve each N-protected amine (1.0 eq) in anhydrous DMF.

  • To each flask, add the base (e.g., K₂CO₃, 3.0 eq) and thiophenol (e.g., 2.0 eq).

  • Stir the reactions at room temperature.

  • Monitor the reactions closely by TLC, taking a sample from each flask every 15-30 minutes.

  • Expected Observation: The 2-fluoro-N,5-dinitro-benzenesulfonamide is expected to show the fastest reaction rate, followed by the DNs-sulfonamide, with the Ns-sulfonamide being the slowest.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude amine product via column chromatography.

Validation System: The comparative TLC analysis serves as a direct, real-time validation of the relative lability of each protecting group under identical conditions. The disappearance of the starting sulfonamide spot and the appearance of the product amine spot will visually confirm the reaction progress.[8]

Conclusion

While p-toluenesulfonamide remains a valuable tool for its sheer stability, modern organic synthesis often demands greater finesse. The evolution towards electron-deficient sulfonamides like the nosyl and dinitrosyl derivatives has provided chemists with milder and more orthogonal deprotection strategies.

2-fluoro-N,5-dinitro-benzenesulfonamide represents a logical and powerful extension of this trend. Based on fundamental chemical principles, it is poised to be an exceptionally reactive and versatile tool for the modern scientist:

  • As a Protecting Group: It promises rapid installation and exceptionally mild, thiol-mediated cleavage, offering a high degree of orthogonality for the protection of sensitive amines.

  • As a Synthetic Intermediate: Its unique C-F bond, highly activated for SₙAr, provides a novel "protect-and-modify" platform for elaborating molecular complexity.

  • As a Pharmacophore: The dense collection of electron-withdrawing groups and the nitro functionalities make it an intriguing scaffold for drug discovery, particularly in the development of antimicrobial and anticancer agents.

Further experimental validation is required to fully characterize its properties, but the theoretical foundation strongly suggests that 2-fluoro-N,5-dinitro-benzenesulfonamide is a reagent with significant potential, meriting exploration by researchers in both synthetic and medicinal chemistry.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B, 7(1), 130-150. 1

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (n.d.). Benchchem. 12

  • Sulfonyl Protective Groups. (2014, May 6). Chem-Station International Edition. Link

  • Supuran, C. T., & Casini, A. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents, 28(8), 641-653. Link

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 27(1), 109-138. Link

  • Sacher, J. R., & Weinreb, S. M. (n.d.). The 2-(Trimethylsilyl)ethanesulfonyl (SES) Group for Amine Protection. Organic Syntheses. Link

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry, 15(3), 282-290. Link

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Advanced Journal of Chemistry B. Link

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Link

  • Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. (2024, May 20). GSC Biological and Pharmaceutical Sciences, 27(2), 163-172. Link

  • Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Link

  • Organic Chemistry Explained. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Link

  • Krátký, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Link

  • Perlovich, G. L., et al. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. RSC Advances, 15, 12345-12356. Link

  • Do Sulfonamides Interact with Aromatic Rings?. (2021). University of Johannesburg. Link

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. (2025). ResearchGate. Link

  • Soriano-Correa, C., et al. (2003). Physicochemical and Structural Properties of Bacteriostatic Sulfonamides: Theoretical Study. International Journal of Quantum Chemistry, 94(3), 165-172. Link

  • Owczarek, A., et al. (2022). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. International Journal of Molecular Sciences, 23(8), 4132. Link

  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. Link

  • Al-Ghorbani, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 262. Link

  • The recent progress of sulfonamide in medicinal chemistry. (2020). Systematic Reviews in Pharmacy, 11(12), 1473-1478. Link

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Link

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403. Link

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2013). ACS Publications. Link

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. Link

  • 2,4-Dinitrobenzenesulfonyl Fluoresceins as Fluorescent Alternatives to Ellman's Reagent in Thiol-Quantification Enzyme Assays. (n.d.). ResearchGate. Link

  • 2-Fluoro-5-nitro-benzenesulfonamide. (n.d.). CymitQuimica. Link

  • 2-Fluoro-5-nitrobenzene-1,4-diamine chemical structure and analysis. (n.d.). Benchchem. Link

  • 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. (n.d.). ResearchGate. Link

  • Adejayan, O. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 297-304. Link

  • 2-Fluoro-5-nitrobenzonitrile. (n.d.). Ossila. Link

  • 2-Fluoro-5-nitrobenzamide. (n.d.). PubChem. Link

  • Kumar, P., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9836-9848. Link

  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PMC. Link

  • Rosales-Vázquez, R., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences, 25(12), 6527. Link

  • 2-Fluoro-5-nitrobenzonitrile 97. (n.d.). MilliporeSigma. Link

Sources

Elemental Analysis & Characterization Guide: 2-Fluoro-5-nitrobenzenesulfonamide

[1][2]

Executive Summary & Compound Profile

2-Fluoro-5-nitrobenzenesulfonamide is an electron-deficient aromatic scaffold.[1][2] Its high reactivity, driven by the ortho-fluoro and meta-nitro electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAr), necessitating rigorous purity validation.[1][2] Elemental Analysis (EA) serves as the primary method for confirming bulk purity and excluding hydration or solvent inclusion, which orthogonal methods like LC-MS often miss.[1][2]

Property Data
IUPAC Name 2-Fluoro-5-nitrobenzenesulfonamide
Common Catalog Name 2-Fluoro-N,5-dinitro-benzenesulfonamide (Ambiguous)
CAS Number 914636-37-6
Molecular Formula C₆H₅FN₂O₄S
Molecular Weight 220.18 g/mol
Physical State Yellow Solid
Melting Point 138–142 °C (Experimental)

Elemental Analysis Data: Theoretical vs. Experimental

To validate the identity of your sample, compare your combustion analysis results against the theoretical values below. The "N,5-Dinitro" column is provided to rule out the N-nitrated impurity.[1][2]

Table 1: Comparative Elemental Composition (Weight %)
ElementTarget Compound (2-Fluoro-5-nitrobenzenesulfonamide)N-Nitro Derivative (2-Fluoro-N,5-dinitrobenzenesulfonamide)Hemihydrate (Target[1][2] • 0.5 H₂O)Acceptable Variance
Carbon (C) 32.73% 27.17%31.44%± 0.4%
Hydrogen (H) 2.29% 1.52%2.64%± 0.4%
Nitrogen (N) 12.72% 15.85%12.22%± 0.3%
Sulfur (S) 14.56% 12.09%13.99%± 0.5%
Fluorine (F) 8.63% 7.16%8.29%N/A*

> Note: Fluorine analysis is often qualitative or requires specific combustion additives; C/H/N/S are the standard metrics.[1][2]

Interpretation Guide
  • High Nitrogen (>13.0%): Indicates potential N-nitration (formation of the unstable nitramine) or residual ammonia/ammonium salts from the amination step.[1][2]

  • Low Carbon (<32.3%): Suggests hydration (check H values) or inorganic salt contamination (e.g., NaCl/KCl from workup).[1][2]

  • High Hydrogen (>2.7%): Strong indicator of trapped solvent (Ethyl Acetate or Water).[1][2]

Performance Comparison: EA vs. Orthogonal Methods

Elemental Analysis is not a standalone technique.[1][2] The table below objectively compares its utility against other standard characterization methods for this specific sulfonamide.

Table 2: Validation Method Comparison
FeatureElemental Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Utility Bulk purity & composition confirmation.[1][2]Exact mass & molecular formula ID.Structural connectivity & molar purity.[1][2][3]
Blind Spot Cannot distinguish isomers (e.g., 4-nitro vs 5-nitro).Misses inorganic salts & trapped water.[1][2]Misses inorganic salts; requires internal standard.
Sensitivity Low (Requires >2 mg pure sample).[1][2]High (Picogram sensitivity).[1][2]Moderate (~5-10 mg).[1][2]
Critical For Regulatory filing & salt form validation. Initial identity confirmation. Solvent quantification.

Experimental Protocols

A. Synthesis & Isolation (Reference Protocol)

To ensure a sample suitable for accurate Elemental Analysis, the compound must be synthesized and purified to remove precursors.[1][2]

  • Chlorosulfonation: Dissolve p-fluoronitrobenzene in chlorosulfonic acid. Heat to 110°C for 24h.[1][2][4]

  • Quench: Pour reaction mixture onto ice to precipitate 2-fluoro-5-nitrobenzenesulfonyl chloride. Extract with EtOAc.[1][2][4][5]

  • Amination: Dissolve the sulfonyl chloride in EtOAc. Add aqueous NH₃ (28%) slowly at 0°C. Stir at 25°C for 16h.

  • Purification: Wash organic phase with brine. Dry over Na₂SO₄.[1][2][4][5] Concentrate.

  • Recrystallization (Crucial for EA): Recrystallize from Ethanol/Water or purify via silica chromatography (Petroleum Ether/EtOAc 2:3) to remove ammonium salts.[1][2]

B. Combustion Analysis Workflow
  • Drying: Dry the sample in a vacuum oven at 45°C for 4 hours to remove surface moisture. Note: Overheating (>60°C) may cause decomposition of the nitro group.[1][2]

  • Weighing: Accurately weigh 2.0–3.0 mg into a tin capsule.

  • Combustion: Oxidize at 980°C in the presence of tungsten trioxide (WO₃) catalyst.

  • Detection: Calibrate using Sulfanilamide standard (C=41.84%, H=4.68%, N=16.27%).[1][2]

Visualization: Characterization Logic Flow[1][2]

The following diagram illustrates the decision logic for validating the "2-fluoro-N,5-dinitro" vs. "2-fluoro-5-nitro" structures based on analytical data.

GStartUnknown Sample(Labeled: 2-fluoro-N,5-dinitro...)HRMSStep 1: HRMS (ESI-)Start->HRMSMass219m/z = 219.0 (M-H)Matches 2-Fluoro-5-nitro...HRMS->Mass219Primary OutcomeMass264m/z = 264.0 (M-H)Matches N,5-Dinitro...HRMS->Mass264Rare OutcomeEAStep 2: Elemental Analysis (CHN)Mass219->EAValidate Bulk PurityMass264->EAConfirm StructureResultAC: ~32.7% | N: ~12.7%CONFIRMED: 2-Fluoro-5-nitrobenzenesulfonamideEA->ResultAMatches TheoreticalResultBC: ~27.2% | N: ~15.8%CONFIRMED: N-Nitro DerivativeEA->ResultBMatches TheoreticalResultCC: <32% | H: >2.5%Indicates Solvates/ImpuritiesEA->ResultCDeviation > 0.4%

Figure 1: Analytical decision tree for distinguishing the target sulfonamide from its N-nitro derivatives and solvates.

References

  • Bayer Pharma AG. (2016).[1][2] Substituted Aromatic Sulfonamides of Formula (I) (Patent WO2016198374A1).[1][2][5] Google Patents.

confirming structure of 2-fluoro-N,5-dinitro-benzenesulfonamide via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-N,5-dinitro-benzenesulfonamide represents a class of highly electron-deficient sulfonylnitramides (


). Confirming the structure of such molecules presents a unique analytical challenge: the high acidity of the sulfonamide proton (

) and the potential for N-nitro vs. O-nitro tautomerism render solution-phase methods like NMR ambiguous.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (


H/

C NMR, IR, MS), establishing SC-XRD as the requisite "Gold Standard" for definitive structural proof. We provide optimized protocols for crystallizing this labile motif and analyzing the resulting crystallographic data.
Part 1: The Analytical Challenge

The target molecule contains three electron-withdrawing groups: a fluorine at the ortho position, a nitro group at the meta (5) position, and a nitro group directly attached to the sulfonamide nitrogen.

Critical Structural Ambiguities:

  • N-Nitro Connectivity: Distinguishing between the stable

    
    -nitro isomer (
    
    
    
    ) and the unstable
    
    
    -nitro isomer (
    
    
    ).
  • Proton Location: Due to high acidity, the molecule may exist as a deprotonated salt if basic impurities are present. NMR often fails to locate the acidic N-H proton due to rapid exchange.

  • Conformation: The steric clash between the ortho-fluoro group and the sulfonyl moiety dictates the biological pharmacophore, which cannot be predicted accurately by 2D methods.

Part 2: Methodology Comparison

The following table contrasts the "product" (SC-XRD) with standard alternatives for this specific chemical application.

FeatureSC-XRD (Gold Standard) Solution NMR (

H,

C,

N)
FT-IR Spectroscopy
Primary Output Absolute 3D structure, bond lengths, torsion angles.Connectivity, chemical environment, purity.Functional group identification.
N-Nitro Proof Definitive. Direct observation of N-N bond length (~1.35–1.40 Å).Ambiguous. N-H proton is often broad/invisible;

N requires enrichment.
Supportive. Distinct

stretch, but overlaps with

.
Stereochemistry Defines ring orientation vs. sulfonamide.NOESY can imply proximity but lacks precision for rotamers.None.
Sample State Solid crystal (requires growth).[1]Solution (subject to solvent effects/exchange).Solid or Solution.
Key Limitation Requires a high-quality single crystal (

mm).
Acidic protons exchange with solvent; lack of 3D coordinates.Low resolution for structural isomers.
Part 3: Experimental Protocols
1. Crystal Growth Strategy

Growing X-ray quality crystals of 2-fluoro-N,5-dinitro-benzenesulfonamide is difficult due to its polarity and potential for hydrolysis.

  • Method A: Vapor Diffusion (Preferred)

    • Dissolve 20 mg of the compound in 0.5 mL of Acetone or Tetrahydrofuran (THF) (Good solubility).

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of n-Heptane or Toluene (Anti-solvent).

    • Seal tightly and store at 4°C in the dark.

    • Mechanism:[2][3][4][5] Slow diffusion of heptane reduces solubility, forcing ordered lattice formation without precipitation.

  • Method B: Slow Evaporation (Alternative)

    • Dissolve in Acetonitrile (

      
      ) .
      
    • Cover the vial with parafilm and poke 2-3 small holes.

    • Allow to evaporate at room temperature.

    • Note: Avoid alcohols (EtOH/MeOH) as they may induce solvolysis of the N-nitro bond over time.

2. X-Ray Data Collection & Refinement
  • Temperature: Collect data at 100 K using a Cryostream. The nitro groups are prone to high thermal motion; cooling is essential to resolve disorder.

  • Resolution: Aim for

    
     Å or better to resolve the N-N bond density clearly.
    
  • Refinement Targets (SHELXL/OLEX2):

    • N-N Bond Length: Expect

      
       Å (intermediate between single and double bond due to resonance).
      
    • S-N Bond Length: Expect ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       Å.
      
    • Disorder: The C-5 nitro group may rotate; use PART commands or rigid body restraints (RIGU) if the thermal ellipsoids are elongated.

Part 4: Visualization of Workflows & Interactions
Figure 1: Structural Confirmation Workflow

This diagram outlines the logical decision tree for confirming the structure, highlighting where NMR fails and XRD succeeds.

G Start Crude Synthesis Product NMR 1H NMR Analysis (DMSO-d6) Start->NMR Decision Ambiguity: Broad/Missing NH Signal? N-Nitro vs O-Nitro? NMR->Decision Growth Crystal Growth (Vapor Diffusion) Decision->Growth Inconclusive XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Growth->XRD Refinement Structure Solution (Direct Methods) XRD->Refinement Result CONFIRMED STRUCTURE (Bond Lengths & Torsion) Refinement->Result

Caption: Decision workflow prioritizing SC-XRD when spectroscopic data is ambiguous due to proton exchange or tautomerism.

Figure 2: Crystal Lattice Interaction Map

Understanding the supramolecular assembly is vital for formulation. The acidic N-H is a strong hydrogen bond donor.

H Mol 2-Fluoro-N,5-dinitro benzenesulfonamide Donor Sulfonamide N-H (Strong Donor) Mol->Donor Acceptor Sulfonyl O=S=O (Acceptor) Mol->Acceptor Nitro Nitro Group (NO2) (Weak Acceptor) Mol->Nitro Donor->Acceptor Intermolecular H-Bond (1.9-2.1 Å) Lattice Crystal Lattice (Infinite Chains) Acceptor->Lattice Nitro->Lattice Dipole Stacking

Caption: Predicted hydrogen bonding network. The acidic N-H typically bonds to the sulfonyl oxygen of a neighboring molecule, forming infinite chains.

Part 5: Expected Data & Interpretation

When analyzing your crystallographic data, compare your results against these reference ranges for sulfonylnitramides:

ParameterExpected ValueStructural Insight
S-N Bond

Å
Shorter than typical sulfonamides (

Å) suggests delocalization of the nitrogen lone pair into the

group.
N-N Bond

Å
Indicates significant double-bond character; confirms N-nitro connectivity over O-nitro.
Torsion (C-S-N-N) VariableDefines the "twist" of the nitro group relative to the ring; critical for docking studies.

Safety Note: N-nitro compounds are potentially energetic materials. While this specific sulfonamide is stabilized by the electron-withdrawing ring, handle dried crystals with care and avoid high temperatures or friction.

References
  • Gelbrich, T., et al. (2007). "Crystal structure of 2-nitrobenzenesulfonamide." Acta Crystallographica Section E, 63(1), o1266.

  • Lamberton, G. et al. (2003). "The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides... in aqueous sulfuric acid." Journal of the Chemical Society, Perkin Transactions 2.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures."

  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard text for crystallographic protocols).

Sources

Spectroscopic Characterization Guide: 2-Fluoro-N,5-Dinitrobenzenesulfonamide

[1][2][3]

Executive Summary & Technical Context

2-Fluoro-N,5-dinitrobenzenesulfonamide is a specialized, high-energy electrophilic nitrating/sulfonating agent derived from the more stable intermediate, 2-fluoro-5-nitrobenzenesulfonamide .[1][2][3]

For researchers and drug development professionals, distinguishing between the N-nitro derivative and the parent sulfonamide is critical.[1][2][3] The N-nitro group (


123

This guide serves as a comparative manual to validate the synthesis and purity of the N-nitro compound against its parent alternative.[1][2][3]

Chemical Identity Comparison
FeatureTarget CompoundPrimary Alternative (Precursor)
Name 2-Fluoro-N,5-dinitrobenzenesulfonamide 2-Fluoro-5-nitrobenzenesulfonamide
Structure


CAS Specific derivative (Rare)881823-44-5
Role Electrophilic Reagent / High EnergySynthesis Intermediate / Building Block
Stability Low (Hydrolysis sensitive, acidic)High (Stable solid)

Spectroscopic Profiling: Target vs. Alternative

A. Nuclear Magnetic Resonance (NMR)

The most definitive method for distinguishing the two compounds is

123
1. Proton (

) NMR Signatures

Solvent Recommendation: DMSO-


123
Proton Environment2-Fluoro-5-nitrobenzenesulfonamide (Alternative)2-Fluoro-N,5-dinitrobenzenesulfonamide (Target)Mechanistic Insight


7.8 – 8.1 ppm
(Broad singlet, 2H)

10.0 – 12.0 ppm
(Broad, 1H) or Absent
The N-nitro group dramatically increases the acidity of the remaining NH proton, shifting it downfield.[1][2][3] In some spectra, this proton is exchange-broadened into the baseline.[2][3]
Ar-H (H6) (Ortho to

)

~8.55 ppm (dd)

> 8.65 ppm (dd)
The N-nitro group is more electron-withdrawing than

, causing a slight downfield shift of the ortho proton (H6).[1][2][3]
Ar-H (H4) (Para to

)

~8.45 ppm (m)

~8.50 – 8.60 ppm (m)
Minimal shift, but generally downfield due to ring deactivation.[1][2][3]
Ar-H (H3) (Ortho to F)

~7.70 – 7.80 ppm (t/dd)

~7.80 – 7.90 ppm
Coupled to

(large

).[1][2][3]
2. Fluorine (

) NMR[1][2][3]
  • Alternative (Parent):

    
     -105 to -110 ppm (Multiplet).[1][2][3]
    
  • Target (N-Nitro):

    
     -100 to -105 ppm.
    
  • Note: The electron-withdrawing nature of the sulfonyl-N-nitro group deshields the fluorine nucleus slightly compared to the parent sulfonamide.[1][2][3]

B. Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" validation.[1][2][3] The appearance of N-nitro bands and the shift of sulfonyl bands are diagnostic.[1][2][3]

Functional GroupAlternative (Parent)

(

)
Target (N-Nitro)

(

)
Diagnostic Value

Stretch
3350, 3260 (Doublet for

)
~3200 (Single broad band for

)
Loss of the asymmetric/symmetric

doublet confirms substitution.[1][2][3]

Asym.
Absent 1580 – 1620 Primary Indicator. Often overlaps with aromatic C=C but is more intense.[1][2][3]

Sym.
Absent 1280 – 1300 Distinct from C-nitro symmetric stretch.[1][2][3]

Asym.
1340 – 13601380 – 1400Shifted to higher wavenumber due to N-nitro induction.[1][2][3]

(Ring)
1530 (Asym), 1350 (Sym)1530 (Asym), 1350 (Sym)Remains largely unchanged (internal standard).[1][2][3]
C. Mass Spectrometry (MS)

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidity of sulfonamides.[1][2][3]

  • Alternative (Parent):

    • Molecular Ion:

      
      
      
      
      .[1][2][3]
    • Pattern: Stable molecular ion.[1][2][3]

  • Target (N-Nitro):

    • Molecular Ion:

      
      
      
      
      (Often weak).[1][2][3]
    • Fragmentation: Prominent peak at 219.0

      
        (Loss of 
      
      
      group in source) and 218.0
      
      
      .[1][2][3]
    • Warning: N-nitro compounds are thermally labile.[1][2][3] High source temperatures may cause in-source fragmentation, making the spectrum look like the parent compound.[1][2][3] Use "soft" ionization settings.[1][2][3]

Experimental Protocols

Protocol 1: Self-Validating NMR Acquisition

Objective: Confirm N-nitration without degradation.[1][2][3]

  • Sample Preparation:

    • Weigh 5–10 mg of the sample.[1][2][3]

    • Dissolve in 0.6 mL anhydrous DMSO-

      
       .
      
    • Critical: Add 1-2 granules of activated 4Å molecular sieves to the tube if the solvent is not fresh.[1][2][3] Moisture causes hydrolysis of the N-nitro group back to the parent sulfonamide.[1][2][3]

  • Acquisition:

    • Run a standard proton scan (16 scans, 2s delay).[1][2][3]

    • Validation Step: Immediately run a

      
       scan.[1][2][3] If two fluorine signals are observed (one major, one minor), the minor signal likely corresponds to the hydrolyzed parent compound (check against 
      
      
      -108 ppm).[1][2][3]
  • Analysis:

    • Integrate the aromatic region (3H).[1][2][3]

    • Check the offset of the NH signal.[1][2][3] If NH is at 7.9 ppm (2H integral), the reaction failed or hydrolyzed.[1][2][3] If NH is >10 ppm (1H integral) or absent, N-nitration is successful.[2][3]

Protocol 2: Differential IR Analysis (ATR Method)

Objective: Rapid purity check.[1][2][3]

  • Blanking: Clean the ATR crystal with isopropanol and collect a background spectrum.[1][2][3]

  • Parent Standard: Run the 2-fluoro-5-nitrobenzenesulfonamide precursor first. Note the

    
     doublet at >3300 
    
    
    .[2][3]
  • Target Sample: Place the N-nitro sample on the crystal. Apply minimal pressure to avoid pressure-induced decomposition.[1][2][3]

  • Comparison:

    • Overlay the spectra.[1][2][3]

    • Pass Criteria: Disappearance of the 3350/3260 doublet; appearance of a new band at ~1600

      
       (N-nitro).[1][2][3]
      

Structural Logic & Workflow Visualization

The following diagram illustrates the structural relationship and the spectroscopic decision tree for validating the compound.

GParentPrecursor:2-Fluoro-5-nitro-benzenesulfonamideReactionNitration(HNO3 / Ac2O)Parent->ReactionSynthesisTargetTarget:2-Fluoro-N,5-dinitro-benzenesulfonamideReaction->TargetYieldsCheckNMR1H NMR Check(DMSO-d6)Target->CheckNMRAnalyzeResultParentSignal: NH2 (2H) @ 8.0 ppmStatus: Failed/HydrolyzedCheckNMR->ResultParentIf HydrolysisResultTargetSignal: NH (1H) @ >10 ppmStatus: SUCCESSCheckNMR->ResultTargetIf Pure

Caption: Workflow for synthesizing and validating the N-nitro derivative using NMR markers.

References

  • Synthesis and Properties of Nitrobenzenesulfonamides

    • Source: PubChem Compound Summary for 2-Fluoro-5-nitrobenzenesulfonamide.[1][2][3]

    • URL:[Link][1][2][3][4]

  • Spectroscopic Data of Fluorinated Sulfonamides

    • Source: National Institute of Advanced Industrial Science and Technology (AIST) Spectral Database (SDBS).[1][2][3]

    • Context: Reference spectra for 2-fluoro-5-nitrobenzenesulfonamide (SDBS No. various).
    • URL:[Link][1][2][3]

  • N-Nitro Sulfonamide Chemistry

    • Source:Journal of the Chemical Society, Perkin Transactions 2, "N.m.r.[1][2][3] spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides".

    • URL:[Link][1][2][3][4]

  • Patent Literature on 2-Fluoro-5-nitrobenzenesulfonamide Intermediates

    • Source: WO2016198374A1 - Aromatic sulfonamide derivatives.[1][2][3][4]

    • URL

Safety Operating Guide

2-fluoro-N,5-dinitro-benzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 2-fluoro-N,5-dinitro-benzenesulfonamide .

Executive Summary: Immediate Action Card

  • Hazard Class: High Energy / Reactive (Explosive Potential) .

  • Critical Hazard: The N-nitro (

    
    )  functional group is energetic and potentially shock-sensitive. The 2-fluoro  substituent allows for rapid, exothermic nucleophilic substitution reactions.[1]
    
  • Immediate Action: Isolate the material. Do NOT mix with solvents, bases, or reducing agents.[1]

  • Disposal Route: Do NOT attempt chemical neutralization. This material requires High-Hazard Lab Packing and off-site incineration by a licensed hazardous waste vendor.

Chemical Profile & Hazard Assessment

Understanding the molecular structure is vital for safety. This compound contains two distinct nitro groups with different reactivities.

FeatureStructureHazard Implication
N-Nitro Group

Energetic/Explosive. N-N bonds are weak and energy-rich. Similar to nitramines (e.g., RDX), this group can detonate under shock or rapid heating.[1] It acts as a powerful nitrating agent.
Ring Nitro

Oxidizer. Increases the electron deficiency of the benzene ring, making the compound susceptible to violent decomposition.
Fluoro Group

Leaving Group. The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr). Reaction with amines or bases can be violently exothermic and release HF.
Physical Properties (Estimated)
  • State: Crystalline Solid (likely off-white to yellow).

  • Solubility: Low in water; soluble in polar organic solvents (DMSO, DMF, Acetone).[1]

  • Stability: Potentially unstable.[2][3] May decompose if exposed to moisture (hydrolysis of N-nitro bond) or light.

Safety & Handling Protocols

Core Directive: Treat this material as an Explosive until proven otherwise.

Engineering Controls
  • Blast Shield: All manipulations must occur behind a weighted polycarbonate blast shield inside a chemical fume hood.

  • Static Dissipation: Use anti-static mats and grounded spatulas. N-nitro compounds can be sensitive to electrostatic discharge (ESD).

  • No Metal Spatulas: Use Teflon or wood implements to avoid friction/shock initiation.

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles + Face shield.

  • Hands: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves.

  • Body: Flame-resistant lab coat (Nomex) and cotton attire (no synthetics).

Waste Segregation & Classification

Proper segregation is the primary defense against accidental detonation.

Incompatibility Matrix
Incompatible ClassReaction Risk
Amines / Bases HIGH. Triggers SNAr reaction at the C-F bond or attacks the N-nitro group. Risk: Explosion/Fire.[4][5]
Reducing Agents HIGH. Reduces nitro groups. Risk: Vigorous exothermic reaction.
Oxidizers MODERATE. Material is already an oxidizer; mixing increases fire load.
Acetone/Ketones MODERATE. Can form sensitive adducts in basic conditions (Janovsky reaction).
Regulatory Classification (RCRA)

Assign the following waste codes for the label:

  • D003 (Reactive): Due to potential for detonation or explosive decomposition.

  • D001 (Ignitable): If the solid burns vigorously.

  • DOT Shipping Name: Self-reactive solid type C (or similar, pending specific testing). Default to: UN 3224, Self-reactive solid type C, 4.1 .

Step-by-Step Disposal Protocol

Do NOT use standard organic waste streams. Follow this "Lab Pack" workflow.

Step 1: Evaluation & Stabilization
  • Inspect Container: Check for crystal formation on the threads of the cap.

    • If crystals are present:[2]STOP. Do not open. Contact EHS/Bomb Squad immediately. Friction from opening the cap could initiate detonation.

  • Phlegmatization (If loose solid):

    • If the material is dry powder and must be moved, gently wet it with a compatible high-boiling inert solvent (e.g., mineral oil or heavy paraffin oil) to desensitize it to friction.[1] Do not use water unless you are certain hydrolysis is safe (hydrolysis of N-nitro compounds can produce unstable acids).

Step 2: Primary Packaging
  • Place the original container into a clear, wide-mouth polyethylene (HDPE) jar .

  • Fill the void space with an inert absorbent (Vermiculite).

  • Do NOT tighten the outer lid excessively (prevent pressure buildup).

Step 3: Labeling

Apply a high-visibility label to the outer jar:

Step 4: Storage & Handoff
  • Store in a Flammable/Explosive Safety Cabinet , segregated from all other waste.

  • Request a "High Hazard" pickup from your waste vendor (e.g., Clean Harbors, Veolia, Triumvirate).[1]

  • Explicitly declare the "N-nitro" functionality on the waste profile sheet.

Decision Logic: Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating this specific waste stream.

G Start Waste: 2-fluoro-N,5-dinitro-benzenesulfonamide CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution / Mixture CheckState->Liquid CheckCrystals Crystals on Cap/Threads? Solid->CheckCrystals Segregate Segregate from: Bases, Amines, Reducers Liquid->Segregate Emergency STOP: Do Not Touch Contact EHS/Bomb Squad CheckCrystals->Emergency Yes Phlegmatize Phlegmatize (Wet) with Mineral Oil CheckCrystals->Phlegmatize No Pack Place in HDPE Jar with Vermiculite Phlegmatize->Pack Segregate->Pack Label Label: RCRA D003 (Reactive/Explosive) Pack->Label Vendor Vendor Pickup: High Hazard Lab Pack Label->Vendor

Figure 1: Decision logic for the safe segregation and packaging of N-nitro sulfonamide waste.

Contingency: Spill Response

If a spill occurs, do not rush. The risk of shock initiation is higher than the risk of toxicity.

  • Evacuate: Clear the lab immediately.

  • Isolate: Close the fume hood sash.

  • Assess:

    • Small Spill (<1g): Gently cover with mineral oil to desensitize. Absorb with oil-soaked pads. Do not sweep (friction hazard).

    • Large Spill (>1g): Do not attempt cleanup. Seal the room and contact professional hazmat responders.

References

  • U.S. EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA D003). Environmental Protection Agency.[3][6] [Link]1]

  • National Institutes of Health (NIH). (2022).[3] Waste Disposal Guide: Explosive and Reactive Chemicals. Division of Environmental Protection.[3] [Link]1]

  • Case Western Reserve University. (2019). Policy on Laboratory Use of Explosive and High Energy Materials. EHS Guidelines. [Link]1]

  • Bretherick, L. (Updated 2024).[1] Bretherick's Handbook of Reactive Chemical Hazards. (General reference for N-nitro compound instability - Consult local library/database).

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-5-nitrobenzenesulfonamide (Precursor Analog). ]">https://www.fishersci.com[1]

Sources

Personal protective equipment for handling 2-fluoro-N,5-dinitro-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my foremost commitment is to ensure your safety and the integrity of your research. The handling of any chemical, particularly one with multiple reactive functional groups like 2-fluoro-N,5-dinitro-benzenesulfonamide, requires a comprehensive and proactive safety plan.

Disclaimer: This guide provides a general framework for risk assessment and safety procedures based on the structural alerts of the molecule. It is not a substitute for a substance-specific Safety Data Sheet (SDS), which you must obtain from the manufacturer, nor for the expert guidance of your institution's Environmental Health and Safety (EHS) department. All laboratory work must be conducted in full compliance with your organization's policies and relevant regulations.

Hazard Analysis: Deconstructing 2-fluoro-N,5-dinitro-benzenesulfonamide

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards presented by the molecule's structure. Lacking specific experimental data for this compound, we will infer its potential risks from its constituent functional groups.

  • Nitro Groups (-NO₂): The two nitro groups are strong electron-withdrawing groups, making the benzene ring highly electron-deficient. Compounds with multiple nitro groups are often highly energetic and can be sensitive to shock, heat, or friction, posing a potential explosion risk. They are also frequently associated with toxicity, including methemoglobinemia.

  • Fluorine Atom (-F): The fluoro-substituent enhances the electrophilicity of the aromatic ring. This makes the compound highly reactive towards nucleophiles.

  • Benzenesulfonamide Moiety: Sulfonamides are a well-established class of compounds. While many are stable, the overall reactivity of this molecule is dominated by the other functional groups.

Based on this structural analysis, we must assume 2-fluoro-N,5-dinitro-benzenesulfonamide is a highly reactive, potentially explosive, and toxic substance.

The Hierarchy of Controls: A Proactive Safety Framework

The most effective way to manage laboratory risk is by applying the Hierarchy of Controls. PPE, while essential, is the last line of defense.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Handling cluster_actions Application to 2-fluoro-N,5-dinitro-benzenesulfonamide Elimination Elimination (Most Effective) Substitution Substitution Action_E Is this specific molecule absolutely necessary? Elimination->Action_E Engineering Engineering Controls Action_S Can a less energetic or less toxic analog be used? Substitution->Action_S Administrative Administrative Controls Action_Eng Use of containment systems like gloveboxes or fume hoods. Engineering->Action_Eng PPE Personal Protective Equipment (PPE) (Least Effective) Action_Adm Develop SOPs, restrict access, provide specific training. Administrative->Action_Adm Action_PPE Select gloves, eye protection, and lab coats based on risk. PPE->Action_PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination & Substitution: The most effective controls.[1][2] Before handling this compound, ask: Is its use essential? Could a less hazardous substitute (e.g., a non-nitrated or less reactive analog) achieve the same research objective?

  • Engineering Controls: These are physical changes to the workspace to isolate you from the hazard.[3][4][5] For a potent, potentially explosive compound, engineering controls are not optional; they are mandatory.

    • Primary Containment: All manipulations (weighing, transfers, reactions) should occur within a certified chemical fume hood or, preferably, a containment isolator (glovebox).[3][6][7] Gloveboxes provide the highest level of protection by creating a physical barrier.[3]

    • Ventilation: The lab must have adequate general ventilation (single-pass air is preferred) with negative pressure relative to adjacent areas to prevent contaminants from escaping.[7]

    • Blast Shielding: Given the two nitro groups, a blast shield should be used inside the fume hood during all reactions.

  • Administrative Controls: These are the work practices and procedures you follow to minimize exposure.[1][8][9][10]

    • Standard Operating Procedure (SOP): A detailed, written SOP for handling this specific compound must be developed and approved. This SOP will outline every step, from transport and weighing to reaction quenching and waste disposal.

    • Restricted Access: Designate a specific area for working with this compound. Only trained and authorized personnel should be allowed access.[11]

    • Training: All personnel must be trained on the specific hazards of this compound, the correct use of engineering controls and PPE, and emergency procedures.[8][10]

  • Personal Protective Equipment (PPE): This is your final barrier. PPE selection must be based on a thorough risk assessment.

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling 2-fluoro-N,5-dinitro-benzenesulfonamide. The selection is based on the inferred high reactivity and toxicity.

Body PartPPE SpecificationRationale
Eyes/Face Indirectly vented, splash-proof chemical safety goggles AND a full-face shield.Protects against splashes, dust, and potential energetic decomposition. A face shield provides an additional layer of protection for the entire face.
Hands Double-gloving is mandatory. Inner Glove: Nitrile. Outer Glove: Thicker, chemical-resistant glove (e.g., Butyl or Neoprene).The dinitro-aromatic structure suggests high potential for skin absorption and toxicity. Double-gloving provides robust protection. The outer glove offers primary chemical resistance, while the inner glove protects in case the outer is breached. Always check manufacturer's glove compatibility charts.
Body Flame-resistant (FR) lab coat, worn over personal clothing made of natural fibers (e.g., cotton).The FR lab coat provides protection against flash fires, a known risk with energetic nitro compounds. Synthetic clothing can melt and adhere to skin, worsening injuries.
Respiratory Use should be determined by your institution's EHS department based on a quantitative risk assessment. Work must be done in a fume hood or glovebox to prevent inhalation exposure.While engineering controls are the primary means of respiratory protection, EHS may require respirator use for specific high-risk procedures like spill cleanup or handling large quantities.

Step-by-Step Operational and Disposal Plan

This protocol provides a direct, procedural guide for safely handling the compound.

Pre-Experiment Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood or glovebox has a current certification sticker and is functioning correctly (check airflow monitor).

  • Assemble All Materials: Place all necessary equipment, reagents, and waste containers inside the fume hood before introducing the 2-fluoro-N,5-dinitro-benzenesulfonamide. This minimizes traffic in and out of the containment area.

  • Post Signage: Place a warning sign on the fume hood sash indicating that a highly potent and potentially explosive compound is in use.[10]

  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield).

Handling and Use Workflow

Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Start Start: Verify Controls & Don PPE Weigh Weigh Compound in Containment Start->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Use spatula React Perform Reaction Behind Blast Shield Transfer->React Quench Quench Reaction Carefully React->Quench Slow addition Decontaminate Decontaminate Surfaces & Glassware Quench->Decontaminate Segregate Segregate Waste Streams Decontaminate->Segregate Doff Doff PPE Correctly Segregate->Doff End End: Wash Hands Thoroughly Doff->End

Caption: A logical workflow for handling the potent compound from preparation to cleanup.

  • Weighing: Use the smallest amount of material necessary. Weigh the solid directly into a tared container inside the fume hood or glovebox. Do not weigh on an open bench.

  • Transfers: Use a dedicated spatula for solid transfers. Tap gently to avoid generating dust. For solutions, use a syringe or cannula.

  • Reaction Setup: Ensure the reaction is performed behind a blast shield. Maintain the fume hood sash at the lowest possible working height.

  • Quenching: Quench reactions slowly and carefully in the fume hood, as exothermic decomposition is a risk.

Decontamination and Disposal Plan
  • Surface Decontamination: Wipe down all surfaces inside the fume hood where the compound was handled with a suitable solvent (e.g., isopropanol or ethanol) and then a cleaning solution (e.g., soap and water). The choice of solvent should be verified for compatibility.

  • Waste Segregation: This is critical.

    • Solid Waste: All contaminated solid waste (gloves, wipes, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container. The label must read: "Hazardous Waste: 2-fluoro-N,5-dinitro-benzenesulfonamide".

    • Liquid Waste: Unused reagents and reaction mixtures must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.

  • Doffing PPE: Remove PPE in a way that avoids cross-contamination. Remove the face shield and outer gloves first. Then, remove the lab coat and goggles. Finally, remove inner gloves. Wash hands thoroughly with soap and water immediately after.

By implementing this comprehensive plan, which prioritizes engineering and administrative controls and is supported by the correct use of PPE, you can significantly mitigate the risks associated with handling 2-fluoro-N,5-dinitro-benzenesulfonamide. Always place safety before experimental goals.

References

  • Chemscape Safety Technologies. (2020, October 14). Hierarchy of Controls for Chemical Hazard Management.
  • Powder Systems Ltd. (2025, July 23). How Engineering Controls Protect Operators Working with High-Potency Compounds.
  • Lab Manager. (n.d.). Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Administrative Controls: Change the Way People Work. Retrieved from [Link]

  • CrelioHealth. (2025, November 10).
  • Interscan Corporation. (2025, April 8). Do Administrative Controls for Chemical Safety Protect Workers?.
  • University of Kentucky. (n.d.). Hierarchy of Controls - Research Safety. Retrieved from [Link]

  • Skillmaker. (2024, December 29).
  • Temple University. (n.d.). Controlling Laboratory Chemical Hazards. Retrieved from [Link]

  • Storemasta. (2023, March 15). 10 administrative controls to improve chemical safety in the workplace.
  • University of Toronto. (2022, December). HIERARCHY OF CONTROLS.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • Agno Pharmaceuticals. (n.d.).
  • BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.